Trimethoxy Dobutamine Hydrochloride
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDHIIVUCMAZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549839 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51062-14-7 | |
| Record name | Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51062-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of Trimethoxy Dobutamine Hydrochloride in High-Purity Dobutamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pivotal role of Trimethoxy Dobutamine Hydrochloride, an O-methylated precursor, in the synthetic pathway of Dobutamine Hydrochloride. Dobutamine, a critical synthetic catecholamine for treating cardiac decompensation, presents unique manufacturing challenges due to the inherent instability of its catechol moiety. This document elucidates the chemical rationale for employing a protected intermediate strategy, detailing the synthesis of this compound and its subsequent demethylation to the active pharmaceutical ingredient (API). We will explore the underlying chemical principles, provide detailed experimental protocols derived from established literature, and present a comprehensive overview of the synthesis of key starting materials. This guide serves as a technical resource for researchers and professionals engaged in the development and optimization of synthetic routes for catecholamine-based therapeutics.
Introduction: The Challenge of Synthesizing Dobutamine
Dobutamine is a synthetic catecholamine that primarily stimulates beta-1 adrenergic receptors in the heart, enhancing cardiac contractility and output.[1] It is widely used in clinical settings for the short-term treatment of acute heart failure and cardiogenic shock.[2] The chemical structure of dobutamine features a catechol group (a 1,2-dihydroxybenzene ring), which is crucial for its pharmacological activity but also the source of significant synthetic challenges. Catechols are highly susceptible to oxidation, especially under neutral to basic conditions, leading to the formation of unstable quinones that can undergo further reactions, including polymerization, resulting in a complex mixture of byproducts and a low yield of the desired compound.
To circumvent these issues, a common and effective strategy in the synthesis of dobutamine is the use of a protected intermediate, where the reactive hydroxyl groups of the catechol are masked. This compound, also known as N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine Hydrochloride, serves as this key protected intermediate.[3] In this intermediate, the hydroxyl groups are converted to more stable methoxy (methyl ether) groups. This guide will detail the synthesis of this crucial intermediate and its conversion to high-purity Dobutamine Hydrochloride.
The Synthetic Strategy: Protection, Coupling, and Deprotection
The synthesis of Dobutamine Hydrochloride via the trimethoxy intermediate can be logically divided into three core stages:
-
Synthesis of Key Starting Materials : The preparation of the two primary building blocks, 4-(4-methoxyphenyl)butan-2-one and homoveratrylamine (3,4-dimethoxyphenethylamine).
-
Formation of the Protected Intermediate : The coupling of the two starting materials through reductive amination to form Trimethoxy Dobutamine.
-
Deprotection to Yield the Final API : The removal of the three methyl groups from the intermediate to reveal the catechol and phenolic hydroxyl groups of dobutamine, followed by salt formation.
This strategic approach offers several advantages:
-
Enhanced Stability : The methoxy groups are significantly more stable than the free hydroxyl groups under the conditions required for the carbon-nitrogen bond formation, preventing oxidative degradation.
-
Improved Yields and Purity : By minimizing side reactions associated with the unprotected catechol, the overall yield and purity of the final product are substantially increased.
-
Simplified Purification : The purification of the intermediate and the final product is less complex due to a cleaner reaction profile.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocol (Derived from Patent Literature)[3][4]
-
Reaction Setup : To a suitable reactor, add 4-(4-methoxyphenyl)butan-2-one and homoveratrylamine in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition : Add a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). Platinum on carbon has been reported to provide high selectivity with minimal byproduct formation. [4]3. Hydrogenation : The reaction mixture is subjected to a hydrogen atmosphere at a controlled pressure and temperature. The reaction is typically complete within a few hours.
-
Work-up and Isolation : After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude Trimethoxy Dobutamine can be taken to the next step or purified further.
Demethylation and Salt Formation: The Final Steps
The final and most critical step is the removal of the three methyl protecting groups to unveil the active dobutamine molecule.
Demethylation (O-Dealkylation)
This is an ether cleavage reaction, typically carried out using strong acids.
Experimental Protocol (Derived from Patent Literature)[3][4]
-
Reaction Setup : The crude Trimethoxy Dobutamine is dissolved in a suitable solvent, often glacial acetic acid.
-
Acid Addition : A strong acid, such as 48% hydrobromic acid or concentrated hydrochloric acid, is added to the solution. The use of concentrated hydrochloric acid is advantageous as it avoids a salt conversion step later in the process. [3]3. Heating : The reaction mixture is heated to reflux for several hours to drive the ether cleavage to completion.
-
Isolation of Dobutamine Salt : Upon cooling, the dobutamine salt (hydrobromide or hydrochloride) precipitates out of the solution.
Conversion to Dobutamine Hydrochloride and Purification
If hydrobromic acid was used for demethylation, the resulting dobutamine hydrobromide is converted to the desired hydrochloride salt. The final product is then purified by recrystallization.
Experimental Protocol for Purification (Derived from Patent Literature)[3][4]
-
Dissolution : The crude Dobutamine Hydrochloride is dissolved in hot demineralized water. An antioxidant such as sodium metabisulfite may be added to prevent oxidation of the catechol during this step.
-
Crystallization : The solution is slowly cooled to induce crystallization of the purified Dobutamine Hydrochloride.
-
Isolation and Drying : The crystalline product is isolated by filtration, washed with cold water, and dried under vacuum to yield high-purity Dobutamine Hydrochloride.
| Parameter | Value |
| Purity (HPLC) | ≥99% |
| Yield (from intermediate) | High |
Conclusion
The use of this compound as a protected intermediate is a cornerstone of modern Dobutamine synthesis. This strategy effectively mitigates the inherent instability of the catechol moiety, enabling a robust and high-yielding manufacturing process. By understanding the chemical principles behind the protection-coupling-deprotection sequence, researchers and drug development professionals can better appreciate the intricacies of synthesizing this vital cardiovascular drug. The detailed protocols provided in this guide, derived from authoritative sources, offer a practical framework for the laboratory-scale synthesis of Dobutamine Hydrochloride, emphasizing the critical role of its trimethoxy precursor in achieving a high-purity final product.
References
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Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]
-
ResearchGate. (2018). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Retrieved from [Link]
- Google Patents. (n.d.). CN104860833A - Purification method of dobutamine hydrochloride.
- Google Patents. (n.d.). US5442120A - Production of dobutamine compounds.
-
European Patent Office. (n.d.). EP0620208B1 - Production of dobutamine compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN114524734A - Preparation method of novel dobutamine hydrochloride.
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]
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PubMed. (1979). Dobutamine: a new synthetic cardioactive sympathetic amine. Retrieved from [Link]
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StatPearls - NCBI Bookshelf. (2024). Dobutamine. Retrieved from [Link]
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Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). (2025). Retrieved from [Link]
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Chemical structure and properties of Trimethoxy Dobutamine Hydrochloride.
An In-Depth Technical Guide to Trimethoxy Dobutamine Hydrochloride: Structure, Properties, and Pharmaceutical Significance
Preamble: Contextualizing a Critical Analog
In the landscape of cardiovascular therapeutics, dobutamine stands as a cornerstone for inotropic support in patients with decompensated heart failure or cardiogenic shock.[1] Its efficacy is rooted in a precise chemical architecture—a catecholamine structure designed to selectively stimulate β1-adrenergic receptors, thereby augmenting cardiac contractility with minimal impact on heart rate and systemic vascular resistance.[1][2] However, the journey of any active pharmaceutical ingredient (API) from synthesis to clinical application is shadowed by a cohort of related substances: intermediates, metabolites, and impurities. Understanding these compounds is not merely an academic exercise; it is a mandate for ensuring drug safety, efficacy, and quality.
This guide provides a comprehensive technical examination of This compound (CAS No. 51062-14-7) , a key dobutamine analog.[3] Often identified as "Dobutamine Impurity C," this molecule serves as a critical case study in the challenges of pharmaceutical synthesis and control.[4][5] We will dissect its chemical structure, explore its physicochemical properties, and, most importantly, elucidate its significance from the perspective of drug development, analytical chemistry, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of not just the drug, but the chemical ecosystem it inhabits.
Section 1: Core Chemical Identity and Structural Analysis
The fundamental identity of a molecule dictates its behavior. This compound is structurally derived from dobutamine through the methylation of all three of its hydroxyl (-OH) groups, which are critical for dobutamine's biological activity. This seemingly subtle modification profoundly alters its chemical and pharmacological properties.
Molecular Identifiers
A precise understanding begins with unambiguous identification. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 51062-14-7 | [3][4][6] |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride | [3] |
| Synonyms | Trimethoxydobutamine HCl; Dobutamine Impurity C | [5][6] |
| Molecular Formula | C₂₁H₂₉NO₃·HCl | [6] |
| Molecular Weight | 379.92 g/mol | [4][6] |
Structural Elucidation: A Tale of Two Molecules
The functional difference between dobutamine and its trimethoxy analog is best visualized through a direct structural comparison. The catechol moiety (the 1,2-dihydroxybenzene ring) and the p-hydroxyphenyl group of dobutamine are essential pharmacophores for adrenergic receptor interaction. In Trimethoxy Dobutamine, these hydrogen-bond-donating hydroxyl groups are capped with methyl groups, converting them into less polar, non-ionizable methoxy ethers.
Figure 1: Direct structural comparison of Dobutamine and Trimethoxy Dobutamine, highlighting the conversion of three hydroxyl groups to methoxy groups.
Section 2: Physicochemical Profile and Inferred Properties
The conversion of polar hydroxyl groups to non-polar methoxy ethers engenders significant shifts in the molecule's physical and chemical properties.
-
Physical State: Solid at room temperature.
-
Stability and Storage: Chemical suppliers recommend storage in a cool, dry environment, typically at 2°C - 8°C, with the container tightly sealed to prevent moisture ingress and degradation.[4]
Section 3: Significance in the Pharmaceutical Lifecycle
To a drug development professional, Trimethoxy Dobutamine is not just a chemical entity but a marker with multiple potential roles. Its presence or use must be understood and controlled.
Figure 2: The multifaceted roles of this compound within the pharmaceutical development process.
Role as a Synthetic Intermediate
In complex organic syntheses, reactive functional groups like phenols are often "protected" to prevent unwanted side reactions. Methylation is a common protection strategy. It is plausible that some synthetic routes to dobutamine could involve the creation of Trimethoxy Dobutamine as a stable intermediate.[7] The final step would then involve a controlled demethylation to unmask the free hydroxyl groups and yield the active dobutamine molecule. This approach can improve reaction yields and purity, but it necessitates a robust process to ensure complete removal of the methylated intermediate from the final API.
Status as a Process-Related Impurity
More commonly, Trimethoxy Dobutamine is classified as a process-related impurity.[4][5] It can arise from incomplete reactions or side reactions during synthesis, particularly if methylation/demethylation steps are involved or if methylating agents are present. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines (e.g., ICH Q3A) for the identification, reporting, and toxicological qualification of impurities in new drug substances. The presence of Trimethoxy Dobutamine above a specified threshold (typically >0.15%) would require rigorous characterization and safety assessment.
Inferred Pharmacological and Toxicological Profile
Pharmacology: The inotropic effect of dobutamine is critically dependent on the hydrogen-bonding interactions between its catechol hydroxyl groups and amino acid residues within the β1-adrenergic receptor's binding pocket.[8] Methylating these hydroxyls to form ethers eliminates this hydrogen-bond-donating capability. Therefore, it is mechanistically sound to conclude that Trimethoxy Dobutamine lacks the significant β1-agonist activity of its parent compound. It is expected to be pharmacologically inert at the primary target receptor.
Toxicology: As a non-functional analog, its primary risk is not unintended pharmacology but potential intrinsic toxicity. For any impurity, the central question is safety. If its concentration in the final drug product cannot be reliably controlled to levels considered safe by default (as per the Threshold of Toxicological Concern, or TTC), a dedicated toxicological evaluation would be required.[9]
Section 4: Analytical Control Strategies
The imperative to detect and quantify Trimethoxy Dobutamine necessitates robust and validated analytical methods. The choice of technique is driven by the need for specificity (to distinguish it from dobutamine and other impurities), sensitivity (to detect it at low levels), and accuracy.
Figure 3: A generalized workflow for the analytical control and quantification of impurities like Trimethoxy Dobutamine in a pharmaceutical setting.
Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for pharmaceutical impurity profiling. A reverse-phase method would be ideal for separating dobutamine from its more lipophilic trimethoxy analog.
Objective: To separate and quantify this compound from Dobutamine Hydrochloride.
Methodology:
-
System: A standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD). For higher sensitivity and confirmation, a Mass Spectrometer (MS) detector can be used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase will interact more strongly with the more non-polar Trimethoxy Dobutamine.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution Profile (Gradient):
-
Start with a high concentration of Mobile Phase A (e.g., 95%) to retain and resolve polar compounds.
-
Gradually increase the percentage of Mobile Phase B (Acetonitrile) over 15-20 minutes. This will elute the compounds in order of increasing lipophilicity.
-
-
Expected Elution Order: Dobutamine, being more polar, will elute earlier. Trimethoxy Dobutamine, being significantly more lipophilic, will be retained longer on the C18 column and will elute later, ensuring clear separation.
-
Detection:
-
UV: Monitor at a wavelength where both compounds have reasonable absorbance (e.g., 280 nm).
-
MS: Use electrospray ionization (ESI) in positive mode. Monitor for the [M+H]⁺ ions of dobutamine and Trimethoxy Dobutamine. This provides definitive mass confirmation.
-
-
Quantification: Utilize a certified reference standard of Trimethoxy Dobutamine to create a calibration curve. Calculate the concentration in the sample against this curve.
Causality Behind Choices: The C18 column and acetonitrile gradient are chosen specifically to exploit the large polarity difference between the API and the impurity, which is the most effective principle for achieving baseline separation. The use of MS provides an orthogonal detection method to UV, ensuring trustworthy identification based on molecular mass.[10]
Spectroscopic Characterization
For definitive structural confirmation, spectroscopic methods are indispensable.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be a key differentiator. Dobutamine (C₁₈H₂₃NO₃, MW 301.38) will show a different parent mass than Trimethoxy Dobutamine (C₂₁H₂₉NO₃, MW 343.46).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of Trimethoxy Dobutamine will show three distinct singlet peaks in the ~3.8-4.0 ppm region, integrating to 3 protons each, corresponding to the three methoxy (-OCH₃) groups. These signals are absent in the dobutamine spectrum.
-
¹³C NMR: The carbon signals of the methoxy groups will appear around 55-60 ppm.
-
Conclusion
This compound is far more than a simple molecular variant of dobutamine. It represents a critical control point in pharmaceutical manufacturing and a tangible example of structure-activity relationships. While predicted to be pharmacologically inactive at the β1-receptor, its identity as a process-related impurity places it squarely in the crosshairs of analytical chemists and regulatory affairs professionals. Its control is a direct reflection of the robustness and precision of the drug manufacturing process. A thorough understanding of its chemical properties, potential origins, and the analytical methodologies required to monitor it is essential for any scientist involved in the development, manufacturing, or quality control of dobutamine-based therapeutics.
References
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LITFL. (2025, July 16). Dobutamine. Life in the Fast Lane. 8
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Kearns, G. L., & Abdel-Rahman, S. M. (1998). 3-O-methyldobutamine, a major metabolite of dobutamine in humans. PubMed - NIH. 11
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Naro, F., & Singh, G. (2024, February 23). Dobutamine. StatPearls - NCBI Bookshelf. 12
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WikiAnesthesia. (2024, January 10). Dobutamine. 13
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Kearns, G. L., & Abdel-Rahman, S. M. (1998). 3-O-Methyldobutamine, a Major Metabolite of Dobutamine in Humans. ResearchGate. 14
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Ruffolo Jr, R. R. (1987). The pharmacology of dobutamine. American Journal of the Medical Sciences, 294(4), 244-248. 2
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Dubin, A., et al. (2024). The spectrum of cardiovascular effects of dobutamine - from healthy subjects to septic shock patients. PMC - NIH. 15
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Benchchem. This compound | 51062-14-7. 3
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Wikipedia. Dobutamine. 1
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Deranged Physiology. (2023, December 18). Dobutamine. 16
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Biosynth. This compound | 51062-14-7 | IT28517. 4
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Chemical Bull Pvt. Ltd. This compound | 51062-14-7.
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Santa Cruz Biotechnology. This compound | CAS 51062-14-7. 6
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LGC Standards. This compound. 5
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Simson Pharma Limited. This compound | CAS No- 51062-14-7.
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Google Patents. (2022). CN114524734A - Preparation method of novel dobutamine hydrochloride. 7
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Agilent. (2022). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. 10
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Kumar, P., et al. (2018). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Oriental Journal of Chemistry. 9
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The Synthesis of Dobutamine: A Technical Guide Focusing on the Trimethoxy Dobutamine Hydrochloride Pathway
Introduction: The Clinical Significance of Dobutamine
Dobutamine is a synthetic catecholamine renowned for its potent inotropic effects on the heart.[1][2] It is a cornerstone in the short-term management of cardiac decompensation resulting from organic heart disease or cardiac surgical procedures.[3][4] Administered intravenously, dobutamine primarily stimulates β1-adrenergic receptors, leading to an increase in myocardial contractility and cardiac output with minimal impact on heart rate and peripheral vascular resistance.[2][5] This selective action makes it an invaluable tool in critical care settings for patients with acute heart failure and cardiogenic shock.[3][4] The synthesis of this crucial pharmaceutical agent involves a multi-step process, with a key pathway proceeding through the formation and subsequent demethylation of a trimethoxylated intermediate. This guide provides an in-depth exploration of the synthesis of Dobutamine, with a particular focus on the pathway involving Trimethoxy Dobutamine Hydrochloride.
The Strategic Approach to Dobutamine Synthesis: Leveraging Protective Groups
The chemical structure of Dobutamine features a catechol moiety—a benzene ring with two adjacent hydroxyl groups—which is highly susceptible to oxidation. To circumvent this challenge during synthesis, a common and effective strategy employs the use of methoxy groups as protective elements for the catechol hydroxyls. This approach involves starting with precursors where these hydroxyl groups are methylated. The synthesis then proceeds to construct the core structure of the molecule, and in the final stages, these protective methyl groups are removed to unveil the active catechol functionality. This method not only safeguards the sensitive catechol group but also facilitates purification of the intermediates.
The Synthetic Pathway: A Step-by-Step Elucidation
The synthesis of Dobutamine via the Trimethoxy Dobutamine intermediate can be systematically broken down into three principal stages:
-
Formation of Trimethoxy Dobutamine via Reductive Amination: This initial and crucial step involves the coupling of two key building blocks to form the carbon skeleton of the molecule with the catechol hydroxyls protected as methyl ethers.
-
Demethylation to Yield Dobutamine: The protective methyl groups are cleaved to expose the catechol functionality, a critical step for the pharmacological activity of the final compound.
-
Formation and Purification of Dobutamine Hydrochloride: The active Dobutamine base is converted to its more stable and water-soluble hydrochloride salt, followed by purification to meet stringent pharmaceutical standards.
Workflow of Dobutamine Synthesis
Caption: Overall workflow for the synthesis of Dobutamine Hydrochloride.
Experimental Protocols and Mechanistic Insights
Step 1: Reductive Amination and the Formation of Trimethoxy Dobutamine
The synthesis commences with the reductive amination of 4-(4-methoxyphenyl)butan-2-one with homoveratrylamine (3,4-dimethoxyphenethylamine).[6][7][8] This reaction is a cornerstone of amine synthesis, elegantly combining a carbonyl compound and an amine to form a new carbon-nitrogen bond.
Mechanism: The reaction proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of the ketone and the amine. This intermediate is then reduced in situ to the corresponding secondary amine, Trimethoxy Dobutamine. The choice of reducing agent is critical for the efficiency of this step. Catalytic hydrogenation, employing hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, is a commonly utilized method.[6][7][8]
Reductive Amination Mechanism
Caption: The two-stage mechanism of reductive amination.
Experimental Protocol: Synthesis of Trimethoxy Dobutamine
-
Reaction Setup: To a suitable reaction vessel, charge 4-(4-methoxyphenyl)butan-2-one and homoveratrylamine in a suitable solvent, such as methanol.[7]
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere at a controlled pressure and temperature. The reaction is monitored for the uptake of hydrogen, which ceases upon completion of the reaction.[7]
-
Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude Trimethoxy Dobutamine. Further purification can be achieved through crystallization or chromatography if necessary.
| Parameter | Value/Condition | Rationale |
| Solvent | Methanol or Ethanol | Good solubility for reactants and intermediates; compatible with catalytic hydrogenation.[7] |
| Catalyst | Palladium on Carbon (Pd/C) | Efficient and selective catalyst for the reduction of the imine intermediate.[7][8] |
| Reducing Agent | Hydrogen Gas (H₂) | Clean reducing agent, with water as the only byproduct of the initial condensation.[7][8] |
| Temperature | Typically ambient to slightly elevated | To ensure a reasonable reaction rate without promoting side reactions. |
Step 2: Demethylation – Unveiling the Active Catechol
With the core structure assembled, the next critical step is the cleavage of the three methyl ether groups to reveal the free hydroxyl groups of the catechol and the phenolic group on the other ring. This deprotection is typically achieved using strong acids.
Rationale for Reagent Choice: Hydrobromic acid (HBr) in glacial acetic acid is a classic and effective reagent for the demethylation of aryl methyl ethers.[6][7] The strong acidic conditions and the nucleophilic nature of the bromide ion facilitate the cleavage of the ether bond. More recently, methods using highly concentrated hydrochloric acid have also been developed to avoid a salt conversion step later in the process.[6]
Experimental Protocol: Synthesis of Dobutamine Free Base
-
Reaction Setup: The crude Trimethoxy Dobutamine is dissolved in a suitable solvent, such as glacial acetic acid.
-
Reagent Addition: A solution of 48% hydrobromic acid is added to the mixture.[6][7]
-
Heating: The reaction mixture is heated to reflux for several hours to ensure complete demethylation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: After completion, the reaction mixture is cooled, and the product, often precipitating as the hydrobromide salt, is isolated by filtration. The salt is then neutralized with a base to yield the Dobutamine free base.
Step 3: Formation and Purification of Dobutamine Hydrochloride
For pharmaceutical applications, the free base of Dobutamine is converted to its hydrochloride salt. The hydrochloride salt exhibits improved stability and water solubility, making it suitable for formulation into an injectable solution.[9]
Experimental Protocol: Preparation and Purification of Dobutamine Hydrochloride
-
Salt Formation: The Dobutamine free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The Dobutamine Hydrochloride salt precipitates out of the solution.
-
Purification: The crude Dobutamine Hydrochloride is then purified by recrystallization.[6][7] A common method involves dissolving the crude product in a minimal amount of hot solvent, such as a mixture of methanol and water, followed by cooling to induce crystallization.[10] The purity of the final product is assessed using techniques like HPLC.[7] The final product should meet the specifications outlined in pharmacopeias, such as the United States Pharmacopeia (USP).[11]
| Parameter | Value/Condition | Rationale |
| Salt Formation | Addition of HCl | Converts the free base to the more stable and water-soluble hydrochloride salt. |
| Purification Method | Recrystallization | A robust and scalable method for removing impurities and obtaining a highly pure crystalline product.[6][10] |
| Purity Analysis | HPLC | A sensitive and accurate method to determine the purity of the final API and quantify any impurities.[7] |
| Final Product Yield | >90% (for purification step) | High recovery is desirable to ensure an economically viable process.[6][7] |
| Final Product Purity | >99% | Essential to meet pharmaceutical standards for safety and efficacy.[6][7][10] |
Conclusion: A Robust and Scalable Synthetic Route
The synthesis of Dobutamine via the this compound intermediate represents a well-established and efficient pathway for the large-scale production of this vital pharmaceutical agent. The strategic use of methoxy groups to protect the reactive catechol functionality is a key element of this approach, ensuring high yields and purity of the final product. Each step, from the initial reductive amination to the final purification of the hydrochloride salt, is optimized to ensure a robust and reproducible process that meets the stringent requirements of the pharmaceutical industry. The insights provided in this guide offer a comprehensive technical overview for researchers and professionals involved in the development and manufacturing of Dobutamine.
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Dobutamine Hydrochloride. Available at: [Link]
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Mechanism of action of Dobutamine and its precursors.
An In-Depth Technical Guide to the Mechanism and Synthesis of Dobutamine
Abstract
Dobutamine is a synthetic catecholamine renowned for its potent inotropic effects, making it a cornerstone in the management of acute heart failure and cardiogenic shock.[1] Unlike endogenous catecholamines, its cardiovascular effects are characterized by a pronounced increase in myocardial contractility with comparatively modest effects on heart rate and systemic vascular resistance.[2][3] This guide provides a comprehensive exploration of dobutamine's molecular mechanism of action, the critical role of its stereoisomerism, the intricacies of its downstream signaling pathways, and a detailed methodology for its chemical synthesis from its primary precursors. Designed for researchers, pharmacologists, and drug development professionals, this document integrates established pharmacological principles with detailed, actionable protocols for both synthesis and mechanistic analysis, ensuring a blend of theoretical depth and practical applicability.
Molecular Pharmacology and Mechanism of Action
Dobutamine's pharmacological profile is a direct consequence of its interaction with multiple adrenergic receptor subtypes. Its primary therapeutic utility stems from its activity as a direct-acting agent whose main effects result from the stimulation of β1-adrenergic receptors in the heart.[1][4] However, a nuanced understanding reveals a more complex mechanism involving β2- and α1-adrenergic receptors, largely dictated by the drug's racemic nature.[2][5]
The Critical Role of Stereoisomerism
Dobutamine is administered clinically as a racemic mixture of two enantiomers, (+) and (-), each possessing a distinct pharmacological profile.[5][6] The overall hemodynamic effect of the racemate is a composite of the individual actions of these isomers.
-
The (+)-Enantiomer : This isomer is a potent β1-adrenergic receptor agonist , approximately 10 times more potent than the (-) isomer.[7] It is the primary driver of the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[6] Concurrently, the (+)-enantiomer acts as a competitive α1-adrenergic receptor antagonist , which contributes to mitigating vasoconstriction.[5][8] It also possesses weak β2-agonist activity, contributing to vasodilation.[8]
-
The (-)-Enantiomer : In contrast, this isomer is a potent α1-adrenergic receptor agonist .[6][7] This action would typically cause vasoconstriction. However, in the racemic mixture, this effect is largely counterbalanced by the α1-antagonism and β2-agonism of the (+)-enantiomer.[4]
The net effect of the racemic mixture is a powerful positive inotropic action (β1 agonism) with only modest changes in total peripheral resistance, as the α1-agonist effects of the (-) isomer are offset by the α1-antagonist and β2-agonist effects of the (+) isomer.[4][6] This complex interplay is the foundation of dobutamine's "inotropic selectivity."
Receptor Selectivity and Binding Affinity
Radioligand binding assays have been instrumental in quantifying dobutamine's affinity for various adrenergic receptor subtypes. These studies confirm its selectivity for β1 and α1 receptors over their β2 and α2 counterparts.
| Receptor Subtype | Tissue Source (Example) | Dissociation Constant (K D ) | Reference(s) |
| β1-Adrenergic | Rat Heart | 2.5 µM | [9][10] |
| β2-Adrenergic | Rat Lung | 25.4 µM | [9][10] |
| α1-Adrenergic | Rat Heart | 0.09 µM | [9][10] |
| α2-Adrenergic | Human Platelet | 9.3 µM | [9][10] |
Table 1: Dobutamine's Binding Affinity for Adrenergic Receptor Subtypes. The lower K D value for β1 and α1 receptors indicates a significantly higher binding affinity compared to β2 and α2 receptors.
Intracellular Signaling Cascade
The therapeutic effects of dobutamine are initiated upon binding to the β1-adrenergic receptor on cardiac myocytes, which triggers a well-defined G-protein coupled receptor (GPCR) signaling cascade.[4][11]
-
Receptor Activation : Dobutamine binding induces a conformational change in the β1-receptor.
-
G-Protein Coupling : The activated receptor couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation : The α-subunit of the Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[11]
-
Protein Kinase A (PKA) Activation : Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[11]
-
Phosphorylation Events : PKA phosphorylates several key intracellular proteins, most notably the L-type calcium channels and phospholamban.
-
Increased Calcium Influx : Phosphorylation of L-type calcium channels increases their permeability to calcium (Ca²⁺), leading to an increased influx of Ca²⁺ into the myocyte during an action potential.[4] This triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release.
-
Enhanced Contractility : The elevated cytosolic Ca²⁺ concentration enhances the binding of calcium to troponin C, leading to a more forceful interaction between actin and myosin filaments and, consequently, a stronger myocardial contraction (positive inotropy).[11]
Pharmacokinetics
Understanding dobutamine's pharmacokinetic profile is essential for its clinical application and for designing relevant in vitro and in vivo experiments.
-
Administration : Due to extensive first-pass metabolism, dobutamine must be administered via intravenous infusion.[12]
-
Onset and Half-Life : The onset of action is rapid, typically within 1 to 2 minutes, with peak effects achieved within 10 minutes.[12] It has a very short plasma half-life of approximately 2 minutes.[12]
-
Metabolism : Dobutamine is rapidly metabolized in the liver and other tissues primarily by catechol-O-methyltransferase (COMT) to the inactive metabolite 3-O-methyldobutamine. It is also metabolized via glucuronidation.[4]
-
Excretion : The inactive metabolites are primarily excreted in the urine.[4]
Synthesis of Dobutamine and its Precursors
Dobutamine is a synthetic catecholamine, not found in nature.[13] Its synthesis is a multi-step process, with the key strategic step being the formation of the secondary amine via reductive amination. The two primary precursors required are dopamine (or a protected analogue) and 4-(4-hydroxyphenyl)-2-butanone .
Precursor Profile and Synthesis
Precursor 1: Dopamine Hydrochloride
-
IUPAC Name : 4-(2-aminoethyl)benzene-1,2-diol;hydrochloride[14]
-
Molecular Formula : C₈H₁₂ClNO₂[14]
-
Properties : A white to yellow, crystalline powder that is highly soluble in water and stable in its protonated salt form.[2][10] It is the naturally occurring precursor to norepinephrine and epinephrine.[14] For synthesis, it is typically used as the hydrochloride salt to improve stability and handling.[10]
Precursor 2: 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone)
-
IUPAC Name : 4-(4-hydroxyphenyl)butan-2-one[15]
-
Molecular Formula : C₁₀H₁₂O₂[15]
-
Properties : A white crystalline solid with a characteristic sweet, raspberry-like aroma.[15] It is found naturally in raspberries but is synthesized for commercial and chemical use.[16]
-
Synthesis : A common laboratory and industrial synthesis involves the Friedel-Crafts alkylation of phenol with 4-hydroxy-2-butanone using a solid acid catalyst.[17][18]
This protocol describes a robust method using an acid-activated clay catalyst, which offers advantages over traditional methods by being reusable and reducing acidic waste.[18]
-
Catalyst Preparation : Prepare an acid-activated Montmorillonite clay catalyst by treating Na-Montmorillonite with 1-4 M hydrochloric acid at reflux temperature (approx. 100°C) for 2-4 hours. Filter, wash the clay until neutral, and activate by heating at 120°C for 2 hours.[18]
-
Causality: Acid treatment exchanges cations within the clay's layers with protons, creating strong Brønsted acid sites essential for catalyzing the electrophilic aromatic substitution (Friedel-Crafts) reaction. Activation removes adsorbed water, which could otherwise interfere with the reaction.
-
-
Reaction Setup : To a pressure-rated reaction vessel, add phenol (3 molar equivalents), 4-hydroxybutan-2-one (1 molar equivalent), and the prepared acid-activated clay catalyst (weight ratio of catalyst to 4-hydroxybutan-2-one between 0.5:1 and 3:1).[18]
-
Causality: An excess of phenol is used to maximize the reaction with the alkylating agent and minimize side reactions like self-alkylation of the product.
-
-
Alkylation Reaction : Seal the vessel and heat to 100-140°C with vigorous stirring for 4-12 hours. The reaction is conducted under a pressure of 1-15 bar.[18]
-
Causality: Elevated temperature and pressure are required to achieve a sufficient reaction rate for this alkylation. The catalyst facilitates the formation of a carbocation intermediate from 4-hydroxy-2-butanone, which then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions.
-
-
Workup and Purification : Cool the reaction mixture and filter to recover the solid catalyst. The filtrate, containing the product and excess phenol, is subjected to vacuum distillation to remove the unreacted phenol. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography to yield pure 4-(4-hydroxyphenyl)-2-butanone.
Synthesis of Dobutamine Hydrochloride
The core of dobutamine synthesis is the reductive amination between dopamine hydrochloride and 4-(4-hydroxyphenyl)-2-butanone. This one-pot process is efficient and avoids the need for laborious protection-deprotection steps of the phenolic hydroxyl groups.
This protocol is adapted from established patent literature, optimized for a laboratory scale.[19]
-
Reaction Setup : In a flask suitable for hydrogenation, combine under a nitrogen atmosphere: dopamine hydrochloride (1 mole), 4-(4-hydroxyphenyl)-2-butanone (1.15 moles), and methanol (approx. 6 mL per gram of dopamine HCl).[19]
-
Causality: A slight excess of the ketone is used to ensure complete consumption of the more valuable dopamine precursor. Methanol serves as an effective solvent for the reactants. A nitrogen atmosphere prevents oxidative side reactions of the catechol moiety of dopamine.
-
-
Catalyst and Base Addition : Add a catalytic amount of 10% Platinum on Carbon (Pt/C) paste (approx. 2.5% by weight of dopamine HCl). Add a catalytic amount of 50% aqueous sodium hydroxide solution (0.1 molar equivalents) to the mixture.[19]
-
Causality: The base (NaOH) is crucial. It deprotonates the hydrochloride salt of dopamine, freeing the primary amine to act as a nucleophile. This allows the amine to attack the carbonyl carbon of the ketone, forming a Schiff base (imine) intermediate in situ. The Pt/C is a robust hydrogenation catalyst required for the reduction step.
-
-
Reductive Amination : Replace the nitrogen atmosphere with hydrogen (H₂) at a pressure of 1.0-1.1 bar. Stir the reaction mixture vigorously at room temperature (15-25°C) until hydrogen consumption ceases (typically 4-6 hours).[19]
-
Causality: The Pt/C catalyst adsorbs both the hydrogen gas and the imine intermediate onto its surface, facilitating the reduction of the C=N double bond to form the desired secondary amine, dobutamine.
-
-
Workup and Isolation : Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Acidify the reaction mixture to a pH below 6 with hydrochloric acid. Filter the mixture to remove the Pt/C catalyst.[19]
-
Causality: Acidification protonates the newly formed dobutamine, forming the hydrochloride salt, which is more stable and prevents oxidation. It also neutralizes any remaining base. Filtration removes the heterogeneous catalyst.
-
-
Purification : Evaporate the methanol from the filtrate under reduced pressure. The residue is taken up in hot ethanol, and toluene is added to precipitate sodium chloride, which is removed by filtration. The filtrate is cooled, and additional ethanol is added to induce crystallization of dobutamine hydrochloride. The crystalline product is filtered, washed with acetone, and dried under vacuum.[19]
-
Causality: This solvent-antisolvent crystallization process is a highly effective method for purification. Dobutamine HCl is soluble in hot ethanol but much less soluble upon cooling or with the addition of a less polar co-solvent (toluene helps precipitate inorganic salts, while acetone is used for washing the final product).
-
Analytical Validation and Quality Control
The synthesis of a pharmaceutical agent requires a self-validating system to ensure purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: RP-HPLC Method for Dobutamine Quantification
This method is suitable for assessing the purity of synthesized dobutamine HCl and for stability studies.[11][20]
-
Chromatographic System : An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particles).
-
Mobile Phase : A mixture of methanol, acetonitrile, and an ion-pair solution (e.g., 0.05 M KH₂PO₄ or 1-hexanesulfonic acid sodium salt) in a ratio of approximately 12:13:75 (v/v/v). The exact ratio should be optimized for system suitability.[20]
-
Causality: The C18 column provides a nonpolar stationary phase. The methanol/acetonitrile mixture acts as the organic mobile phase. An ion-pairing reagent is included to improve the retention and peak shape of the cationic dobutamine molecule on the reverse-phase column.
-
-
Detection : UV detection at 280 nm.[11]
-
Causality: The catechol and phenyl rings of dobutamine have a strong UV absorbance at this wavelength, providing high sensitivity.
-
-
Procedure :
-
Prepare a standard solution of dobutamine HCl of known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Prepare the synthesized sample solution at a similar concentration.
-
Inject 20 µL of the standard and sample solutions.
-
Run the analysis in isocratic mode at a flow rate of 1.0-1.5 mL/min.
-
-
Validation : The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. Forced degradation studies (exposing the sample to acid, base, peroxide, heat, and light) should be performed to confirm that the method is stability-indicating, meaning it can separate the intact drug from its degradation products.[21]
Conclusion
Dobutamine's unique pharmacological profile, characterized by potent inotropic support with minimal impact on vascular resistance, is a direct result of the complex interplay between its (+) and (-) stereoisomers at α1-, β1-, and β2-adrenergic receptors. The downstream signaling cascade, mediated by cAMP and intracellular calcium, provides a clear molecular basis for its therapeutic effects. The synthesis of dobutamine, achievable through an efficient one-pot reductive amination of its key precursors, dopamine and 4-(4-hydroxyphenyl)-2-butanone, represents a classic example of targeted pharmaceutical chemistry. The protocols detailed within this guide offer a robust framework for both the synthesis of dobutamine and the analytical investigation of its mechanism of action, providing researchers with the necessary tools to further explore this important therapeutic agent.
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LITFL. (2025, July 16). Dobutamine. Life in the Fast Lane. [Link]
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Ruffolo, R. R. (1987). The pharmacology of dobutamine. The American journal of the medical sciences, 294(4), 244–248. [Link]
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Williams, R. S., & Bishop, T. (1981). Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding. Journal of Clinical Investigation, 67(6), 1703–1711. [Link]
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Wikipedia. (n.d.). Dobutamine. [Link]
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Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. [Link]
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Deranged Physiology. (2023, December 18). Dobutamine. [Link]
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PubChem. (n.d.). Dopamine Hydrochloride. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. (2024, February 23). Dobutamine. StatPearls. [Link]
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National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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National Center for Biotechnology Information. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]
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FooDB. (2010, April 8). Showing Compound 4-(4-Hydroxyphenyl)-2-butanone (FDB011843). [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
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Auctores Online. (2021, January 24). Clinical Pharmacology of Dobutamine in Infants and Children. [Link]
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ResearchGate. (2025, November 7). Analytical quality by design-based RP-HPLC method for dobutamine quantification: development, optimization, and validation. [Link]
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ResearchGate. (2025, November 5). Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC–MS/MS. Development and Validation of Stability Indicative UPLC Method. [Link]
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Validation of High-Performance Liquid Chromatography for determination and stability assessment of dobutamine hydrochloride in pharmaceutical preparations. (2024, December 16). Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]
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National Center for Biotechnology Information. (n.d.). Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes. [Link]
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Der Pharma Chemica. (n.d.). New Validated Rp-HPLC Method for the Estimation of Dobutamine In Pharmaceutical Formulation. [Link]
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Trimethoxy Dobutamine Hydrochloride: A Comprehensive Technical Guide for the Pharmaceutical Scientist
Abstract: This in-depth technical guide provides a comprehensive overview of Trimethoxy Dobutamine Hydrochloride, a critical pharmaceutical reference standard. Intended for researchers, scientists, and drug development professionals, this document delves into the chemical and physical properties, synthesis, and paramount role of this compound in the quality control of Dobutamine. Furthermore, it offers detailed analytical methodologies, stability considerations, and the regulatory rationale underpinning its use, ensuring scientific integrity and providing actionable insights for the discerning practitioner.
Introduction: The Significance of a Well-Characterized Impurity
In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Dobutamine, a synthetic catecholamine, is a vital inotropic agent employed in the treatment of cardiogenic shock and severe heart failure.[1] Its therapeutic action is directly linked to its chemical structure and purity. Consequently, the identification, quantification, and control of impurities are of paramount importance.
This compound, chemically known as N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine Hydrochloride, stands out as a key process impurity and precursor in the synthesis of Dobutamine. It is recognized by major pharmacopeias as Dobutamine EP Impurity C and Dobutamine USP Related Compound C.[2] As a pharmaceutical reference standard, it serves as an indispensable tool for the development and validation of analytical methods aimed at ensuring the purity and safety of Dobutamine drug products. This guide will provide a holistic understanding of this compound, from its molecular characteristics to its practical application in a regulated environment.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.
| Property | Value | Source |
| Chemical Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine Hydrochloride | [2] |
| Synonyms | Trimethoxydobutamine Hydrochloride, Dobutamine Impurity C, Dobutamine Related Compound C | [2] |
| CAS Number | 51062-14-7 | [2] |
| Molecular Formula | C₂₁H₃₀ClNO₃ | [2] |
| Molecular Weight | 379.92 g/mol | [2] |
| Appearance | Solid | |
| Storage | 2°C - 8°C, protected from light | [3][4] |
The molecular structure of this compound is closely related to Dobutamine, with the key difference being the presence of methoxy groups in place of the hydroxyl groups on the catechol and phenyl rings. This structural relationship is a direct consequence of its role as a penultimate intermediate in certain synthetic routes of Dobutamine.
The Role of this compound as a Reference Standard
The utility of this compound as a reference standard is multifaceted, extending from method development to routine quality control. A reference standard is a highly purified compound that is well-characterized, serving as a benchmark against which samples of unknown purity are compared.[4]
Rationale for its Use
The presence of this compound in the final Dobutamine API is an indicator of incomplete synthesis. Its control is therefore a direct measure of the efficiency and consistency of the manufacturing process. By using a well-characterized reference standard of this impurity, analytical laboratories can:
-
Develop and Validate Specific Analytical Methods: A purified standard is essential for creating methods that can accurately and precisely quantify the impurity in the presence of the API and other related substances.
-
Perform System Suitability Tests: Before conducting any analysis, the performance of the analytical system is verified using the reference standard to ensure it meets predefined criteria.
-
Quantify Impurity Levels: The reference standard allows for the accurate determination of the concentration of this compound in batches of Dobutamine, ensuring compliance with pharmacopeial limits.
Pharmacological Inactivity: A Fortunate Circumstance
A critical aspect of impurity profiling is understanding the potential pharmacological effects of the impurities themselves. In the case of this compound, its significance lies primarily in being a process impurity rather than a pharmacologically active substance. The primary routes of Dobutamine metabolism in humans are methylation of the catechol group to form 3-O-methyldobutamine, followed by conjugation.[5][6] The 3-O-methyl derivative of dobutamine is known to be inactive.[5] This knowledge provides a degree of assurance that the presence of this trimethoxylated impurity at controlled low levels is unlikely to contribute to the therapeutic effect or cause unexpected side effects.
Synthesis of this compound
While commercially available, an understanding of the synthesis of this compound provides valuable context for its formation as an impurity. The following is an illustrative synthetic pathway based on established chemical principles for the formation of secondary amines.
Caption: Illustrative synthesis pathway for this compound.
Disclaimer: This is a generalized synthetic scheme. Actual laboratory procedures would require detailed optimization of reaction conditions, solvents, and purification methods.
Analytical Methodologies: Ensuring Purity and Compliance
The cornerstone of quality control for any API is the availability of robust and validated analytical methods. For the quantification of this compound in Dobutamine, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Recommended HPLC Method
The following method is a robust starting point for the development and validation of a stability-indicating assay for Dobutamine and its related substances, including this compound.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development, validation, and routine analysis.
Detailed HPLC Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of Methanol and 0.01M Potassium dihydrogen phosphate (e.g., 60:40 v/v), filtered and degassed.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm[7]
-
Injection Volume: 20 µL
-
Sample Preparation: Accurately weigh and dissolve the Dobutamine HCl sample in the mobile phase to a known concentration. The reference standard should be prepared in the same manner.
Rationale for Method Parameters:
-
C18 Column: Provides excellent separation for moderately polar compounds like Dobutamine and its impurities.
-
Methanol/Phosphate Buffer Mobile Phase: Offers good peak shape and resolution. The buffer controls the pH and minimizes peak tailing.
-
UV Detection at 280 nm: Both Dobutamine and this compound have chromophores that absorb at this wavelength, allowing for their detection and quantification.
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation studies are essential to develop a stability-indicating analytical method.[8] These studies involve subjecting the API to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must then be able to separate these degradation products from the API and its known impurities, including this compound. This ensures that the method can accurately measure the API's purity even when it degrades over time.
Regulatory Framework and Pharmacopeial Standards
The control of impurities in pharmaceuticals is a critical regulatory requirement. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish monographs that define the quality standards for APIs, including limits for specific and unspecified impurities.
The rationale for setting these limits is based on a combination of factors, including:
-
Safety Data: The level of any impurity that has been adequately tested in safety and/or clinical studies is considered qualified.[9][10]
-
Batch Data: The impurity profile of batches manufactured by the proposed commercial process is taken into consideration.[9]
-
Potency of the Impurity: For impurities that are known to be unusually potent or to produce toxic or unexpected pharmacological effects, the limits are set at a much lower level.[10]
For Dobutamine Hydrochloride, the USP monograph specifies that for organic impurities, no single impurity should exceed a certain percentage, and the total impurities should not exceed a higher threshold. The use of the this compound reference standard is essential for demonstrating compliance with these regulatory requirements.
Handling, Storage, and Stability
As a catecholamine derivative, this compound requires careful handling and storage to maintain its integrity as a reference standard.
-
Storage: The standard should be stored in its original, tightly sealed container at 2°C to 8°C, protected from light.[3][4]
-
Handling: When preparing solutions, the standard should be accurately weighed. It is recommended to prepare solutions fresh and protect them from light. Given its chemical nature, it is sensitive to oxidation, especially at higher pH.
-
Recalibration: Reference standards should be periodically re-qualified to ensure their purity and potency have not changed over time.
Conclusion: A Pillar of Quality Assurance
This compound is more than just a process impurity; it is a vital tool in the quality control and assurance of Dobutamine, a life-saving medication. Its role as a pharmaceutical reference standard underscores the principle that a deep understanding and meticulous control of impurities are fundamental to ensuring the safety and efficacy of modern medicines. This guide has provided a comprehensive technical overview, from its chemical properties and synthesis to its analytical quantification and regulatory significance. For the pharmaceutical scientist, a thorough grasp of these principles is not just a matter of compliance, but a commitment to the highest standards of scientific integrity and patient safety.
References
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3-O-Methyldobutamine, a Major Metabolite of Dobutamine in Humans. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Dobutamine. (2024, February 23). In StatPearls. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Dobutamine (Dobutamine): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 15, 2026, from [Link]
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Optimal collection and storage conditions for catecholamine measurements in human plasma and urine. (n.d.). Biospecimen Research Database. Retrieved January 15, 2026, from [Link]
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Dobutamine • LITFL • CCC Pharmacology. (2025, July 16). LITFL. Retrieved January 15, 2026, from [Link]
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Optimal collection and storage conditions for catecholamine measurements in human plasma and urine. (1993, December 1). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Dobutamine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Validation of High-Performance Liquid Chromatography for determination and stability assessment of dobutamine hydrochloride in p. (2024, December 16). Evidência. Retrieved January 15, 2026, from [Link]
-
A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations. (2021, February 27). PubMed Central. Retrieved January 15, 2026, from [Link]
-
New Validated Rp-HPLC Method for the Estimation of Dobutamine In Pharmaceutical Formulation. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]
-
Liquid Chromatographic Determination of Dobutamine HCl in Pharmaceutical Formulations. (2011). Asian Journal of Research in Chemistry. Retrieved January 15, 2026, from [Link]
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1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF. Retrieved January 15, 2026, from [Link]
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Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
- Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. (2009). Google Patents.
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PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
- Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. (n.d.). Google Patents.
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Impurity Control in the European Pharmacopoeia. (n.d.). EDQM. Retrieved January 15, 2026, from [Link]
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- Production technology of 3,4-dimethoxy phenethylamine. (n.d.). Google Patents.
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What are the storage conditions for EDQM reference standards? (2021, July 12). EDQM. Retrieved January 15, 2026, from [Link]
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Establishing Patient Centric Specifications for Drug Substance and Drug Product Impurities. (2018, March 29). AAPS J. Retrieved January 15, 2026, from [Link]
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Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA. Retrieved January 15, 2026, from [Link]
-
CONTROL OF ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to Trimethoxy Dobutamine Hydrochloride (CAS 51062-14-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trimethoxy Dobutamine Hydrochloride (CAS 51062-14-7), a compound of significant interest in the pharmaceutical industry. While not a therapeutic agent itself, its role as a key intermediate and impurity in the synthesis of Dobutamine underscores its importance in drug development and quality control. This document will delve into its chemical properties, its primary application as a reference standard, and the analytical methodologies associated with its use.
Chemical Identity and Properties
This compound is a solid organic compound. It is recognized as a trimethoxy precursor and an impurity of Dobutamine, a synthetic catecholamine used to treat heart failure and cardiogenic shock.[1][2] Its identity is well-defined by its chemical structure and properties.
A variety of synonyms are used to identify this compound, including:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine Hydrochloride[3]
-
(2RS)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine hydrochloride[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51062-14-7 | [3] |
| Molecular Formula | C₂₁H₂₉NO₃ • HCl | [3] |
| Molecular Weight | 379.92 g/mol | [3][4] |
| IUPAC Name | (2RS)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine hydrochloride | [1] |
| Appearance | Solid | |
| Storage | Store in a cool, dry, and well-ventilated area with the container lid securely closed. Recommended long-term storage is at 2°C - 8°C. | [4][6] |
The Significance of an Impurity: Role in Pharmaceutical Quality Control
In the context of pharmaceutical manufacturing, impurities are chemical entities that are not the desired active pharmaceutical ingredient (API). Their presence, even in trace amounts, can potentially affect the efficacy and safety of the final drug product. Therefore, regulatory bodies like the FDA and EMA have stringent guidelines for the identification, quantification, and control of impurities.
This compound is classified as a process impurity in the synthesis of Dobutamine. Its formation can occur during the manufacturing process of Dobutamine. As such, it serves as a critical reference standard for pharmaceutical quality control laboratories.[7][8] The use of a well-characterized impurity standard like this compound is essential for:
-
Analytical Method Development: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify this specific impurity from the main API.
-
Method Validation: Ensuring that the developed analytical methods are accurate, precise, reproducible, and specific for the detection of this compound.
-
Quality Control (QC) Testing: Routinely testing batches of Dobutamine to ensure that the levels of this impurity do not exceed the specified limits.[7]
The relationship between this compound and Dobutamine is illustrated in the following diagram:
Caption: Relationship between Trimethoxy Dobutamine HCl, Dobutamine synthesis, and its use in QC.
Research Use: A Focus on Analytical Applications
The primary research use of this compound is not in biological or clinical studies but in the field of analytical chemistry and pharmaceutical development.[3][4] It is intended for laboratory and analytical use only and is not for human or animal consumption.[8]
Analytical Method Development and Validation
Researchers in analytical development focus on creating sensitive and specific methods to detect and quantify impurities like this compound. A common technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: General RP-HPLC Method for Impurity Profiling of Dobutamine
-
Objective: To separate and quantify this compound (Dobutamine Impurity C) in a Dobutamine API sample.
-
Materials:
-
This compound Reference Standard
-
Dobutamine API sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the Dobutamine API sample in the same diluent to a known concentration.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both the polar API and the less polar impurity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength appropriate for both compounds)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared standards and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the impurity in the API sample using the calibration curve generated from the working standards.
-
-
The causality behind these experimental choices lies in the principles of chromatography. The C18 column provides a non-polar stationary phase, and the gradient elution with a polar mobile phase allows for the separation of compounds with different polarities. The UV detector is chosen based on the chromophoric nature of the aromatic rings present in both Dobutamine and its impurity.
Caption: Workflow for HPLC-based impurity profiling using a reference standard.
Conclusion
This compound (CAS 51062-14-7) is a crucial, non-therapeutic compound within the pharmaceutical landscape. Its significance lies in its role as a well-characterized impurity and precursor of Dobutamine. For researchers and professionals in drug development and quality assurance, a thorough understanding of this compound is vital for developing and validating analytical methods to ensure the purity, safety, and efficacy of the final Dobutamine drug product. Its primary application as a reference standard is a testament to the rigorous quality control measures that underpin modern pharmaceutical manufacturing.
References
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Dobutamine EP Impurity C | CAS 51062-14-7 - Veeprho. Veeprho. [Link]
-
Dobutamine EP Impurity C | 51062-14-7 - Dr. Ashavin. Dr. Ashavin. [Link]
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Dobutamine EP Impurity C HCl - CAS - 51062-14-7 | Axios Research. Axios Research. [Link]
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Introduction: The Clinical Significance and Complex Pharmacology of Dobutamine
Dobutamine is a synthetic catecholamine administered intravenously for inotropic support in patients with decompensated heart failure or cardiogenic shock.[1][2][3] Its primary therapeutic action is to increase myocardial contractility and, consequently, cardiac output.[2][4][5] Unlike other catecholamines, dobutamine's effects are nuanced, stemming from its nature as a racemic mixture of two stereoisomers, (+) and (-), each with a distinct pharmacological profile.[1] This complexity underscores the importance of a thorough in vitro characterization to fully understand its biological activity. Furthermore, the presence of impurities, which can arise during synthesis or degradation, necessitates a rigorous evaluation of their potential to alter the drug's efficacy and safety profile.[3] This guide provides a comprehensive overview of the in vitro methodologies used to characterize the activity of dobutamine and its related impurities, offering a framework for researchers, scientists, and drug development professionals.
Part 1: Deconstructing the Mechanism of Action of Dobutamine
Dobutamine's pharmacological effects are a composite of the activities of its (+) and (-) enantiomers at various adrenergic receptors.[1][6]
-
The (+) Isomer: This enantiomer is a potent agonist at β1-adrenergic receptors, a weaker agonist at β2-adrenergic receptors, and a competitive antagonist at α1-adrenergic receptors.[1][6]
-
The (-) Isomer: Conversely, the (-) isomer is a potent agonist at α1-adrenergic receptors.[6][7]
The net effect of the racemic mixture is a predominant stimulation of β1-adrenergic receptors, leading to a strong positive inotropic effect (increased contractility).[1][8] The opposing effects of the isomers at the α1-receptor (antagonism by the (+) isomer and agonism by the (-) isomer) and the weaker β2-agonism result in minimal net changes in blood pressure at therapeutic doses.[8][9]
The β1-Adrenergic Signaling Cascade
The primary mechanism of dobutamine's inotropic effect is the activation of β1-adrenergic receptors on cardiac myocytes.[1][4][7] This initiates a well-defined signaling cascade:
-
Receptor Activation: Dobutamine binds to the β1-adrenergic receptor, a Gs protein-coupled receptor (GPCR).
-
G-Protein Activation: This binding triggers a conformational change in the receptor, leading to the activation of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[1][7][10]
-
cAMP Accumulation: The resulting increase in intracellular cAMP levels is a key second messenger in this pathway.[1][7][10]
-
Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).[1][10]
-
Phosphorylation of Target Proteins: PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium concentration.[1]
-
Enhanced Contractility: The elevated intracellular calcium enhances the interaction of actin and myosin filaments, resulting in increased myocardial contractility.[1][7]
Caption: Dobutamine's β1-adrenergic signaling pathway.
Part 2: The Critical Role of Impurity Profiling
Pharmaceutical impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) and finished drug products.[3] They can originate from starting materials, by-products of the synthesis process, degradation products, or reagents and solvents.[3] For a potent drug like dobutamine, even small amounts of impurities with pharmacological activity could potentially:
-
Alter the Therapeutic Effect: An impurity could act as an agonist or antagonist at the target receptor or other receptors, modifying the intended inotropic effect.
-
Introduce Off-Target Effects: Impurities might interact with other biological targets, leading to unforeseen side effects.
-
Increase Toxicity: Some impurities may have inherent toxicity.
Therefore, a thorough in vitro characterization of known and potential dobutamine impurities is a critical aspect of drug development and quality control.[2] The United States Pharmacopeia (USP) and other regulatory bodies set strict limits on the levels of impurities in pharmaceutical products.[11]
Part 3: A Methodological Framework for In Vitro Characterization
A comprehensive in vitro assessment of dobutamine and its impurities involves a tiered approach, moving from receptor-level interactions to cellular functional responses.
Workflow for In Vitro Characterization
Caption: Experimental workflow for in vitro characterization.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[12] These assays measure the ability of a test compound (e.g., dobutamine or an impurity) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.[13][14]
Principle: The assay is based on the competition between the unlabeled test compound and a constant concentration of a radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand bound to the receptor is measured in the presence of increasing concentrations of the test compound. This allows for the determination of the inhibitory constant (Ki), which is a measure of the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.[15]
Experimental Protocol: β1-Adrenergic Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Use a suitable radiolabeled antagonist, such as [3H]-dihydroalprenolol (DHA), for the β1-adrenergic receptor.[16]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-DHA, and varying concentrations of the test compound (dobutamine or impurity).
-
Non-Specific Binding: Include control wells with an excess of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Similar protocols can be adapted for α1 and β2 adrenergic receptors using appropriate radioligands (e.g., [3H]-prazosin for α1 and [3H]-ICI 118,551 for β2).[17][16]
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) |
| Dobutamine | 2,500[16] | 14,800[16] | 90[17][16] |
| Impurity A | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Impurity B | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Impurity C | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Table 1: Example of Binding Affinity Data for Dobutamine and Hypothetical Impurities. |
Second Messenger Assays: Assessing Functional Activity
Once receptor binding has been established, the next step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For Gs-coupled receptors like the β1-adrenergic receptor, this is typically done by measuring the accumulation of the second messenger, cAMP.[18][19]
Principle: Agonist stimulation of the β1-adrenergic receptor leads to an increase in intracellular cAMP levels.[1][7][10] This can be quantified using various assay formats, such as competitive immunoassays utilizing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[18][20]
Experimental Protocol: cAMP Accumulation Assay (HTRF)
-
Cell Culture: Culture a cell line expressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells) in 96- or 384-well plates.
-
Compound Treatment: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound (dobutamine or impurity).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).[18]
-
Incubation: Incubate the plate at room temperature in the dark to allow the immunoassay to reach equilibrium.
-
HTRF Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).
| Compound | β1-Adrenergic Receptor (EC50, nM) | Emax (% of Isoproterenol) |
| Isoproterenol (Control) | Typical Value: ~1-10 | 100% |
| Dobutamine | Typical Value: ~50-200 | ~90-100% |
| Impurity A | Hypothetical Data | Hypothetical Data |
| Impurity B | Hypothetical Data | Hypothetical Data |
| Impurity C | Hypothetical Data | Hypothetical Data |
| Table 2: Example of Functional Potency Data from a cAMP Assay. |
Cellular Functional Assays: Evaluating Physiological Response
The final tier of in vitro characterization involves assessing the physiological response in a relevant cell type, such as cardiomyocytes. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has become a valuable tool for in vitro cardiotoxicity and pharmacology studies.[21][22]
Principle: The positive inotropic effect of dobutamine can be directly observed and quantified by measuring the contractility of cardiomyocytes. This can be achieved using various techniques, including video microscopy and impedance-based systems.
Experimental Protocol: Cardiomyocyte Contraction Assay
-
Cell Culture: Culture hiPSC-CMs on a suitable substrate (e.g., microelectrode array plates or plates compatible with video microscopy).
-
Baseline Measurement: Record the baseline contractile parameters (e.g., beat rate, amplitude, and duration) of the spontaneously beating cardiomyocytes.
-
Compound Addition: Add varying concentrations of the test compound (dobutamine or impurity) to the culture medium.
-
Post-Treatment Measurement: After an appropriate incubation period, record the contractile parameters again.
-
Data Analysis: Quantify the changes in contractile parameters relative to the baseline and plot them against the logarithm of the test compound concentration. Determine the EC50 for the inotropic response.
| Compound | Positive Inotropic Effect (EC50, nM) | Maximum Increase in Contraction Amplitude (%) |
| Dobutamine | Typical Value: ~100-500 | Hypothetical Data |
| Impurity A | Hypothetical Data | Hypothetical Data |
| Impurity B | Hypothetical Data | Hypothetical Data |
| Impurity C | Hypothetical Data | Hypothetical Data |
| Table 3: Example of Cellular Functional Data from a Cardiomyocyte Contraction Assay. |
Part 4: Data Interpretation and Building a Comprehensive Profile
By integrating the data from these tiered assays, a comprehensive in vitro pharmacological profile of dobutamine and its impurities can be constructed.
-
Receptor Binding Data (Ki): Provides a direct measure of the affinity of each compound for the target adrenergic receptors.
-
Second Messenger Data (EC50, Emax): Defines the functional activity of the compounds as agonists or antagonists and their potency and efficacy.
-
Cellular Functional Data (EC50): Confirms the physiological effect in a relevant cell type and provides a more integrated measure of the compound's activity.
A logical relationship can be established between these parameters. A potent agonist should have a high binding affinity (low Ki), a low EC50 in the cAMP assay, and a low EC50 in the cardiomyocyte contraction assay. Any significant activity of an impurity in these assays would warrant further investigation and potentially stricter control in the manufacturing process.
Caption: Logical relationship between in vitro data and the overall pharmacological profile.
Conclusion
The in vitro characterization of dobutamine and its related impurities is a multi-faceted process that requires a combination of biochemical and cell-based assays. By systematically evaluating receptor binding, second messenger signaling, and cellular functional responses, a comprehensive understanding of the pharmacological activity of these compounds can be achieved. This in-depth analysis is essential for ensuring the quality, safety, and efficacy of dobutamine as a critical therapeutic agent. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to conduct these vital investigations.
References
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Dobutamine • LITFL • CCC Pharmacology. (2025, July 16). LITFL. [Link]
-
Dobutamine - Deranged Physiology. (2023, December 18). Deranged Physiology. [Link]
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Fawad, H. & Queremel, M. (2024, February 23). Dobutamine. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
What is the mechanism of action of dobutamine (dobutamine hydrochloride)? - Dr.Oracle. (2025, May 26). Dr.Oracle. [Link]
-
The Mechanism of Action of Dobutamine. (1984). Annals of Internal Medicine, 100(3), 454. [Link]
-
Williams, R. S., & Bishop, T. (1981). Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING. Journal of Clinical Investigation, 67(6), 1703–1711. [Link]
-
Williams, R. S., & Bishop, T. (1981). Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding. The Journal of clinical investigation, 67(6), 1703–1711. [Link]
-
Ruffolo, R. R., Jr, Spradlin, T. A., Pollock, G. D., Waddell, J. E., & Murphy, P. J. (1981). Alpha and beta adrenergic effects of the stereoisomers of dobutamine. The Journal of pharmacology and experimental therapeutics, 219(2), 447–452. [Link]
-
Williams, R. S., & Bishop, T. (1981). Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding. The Journal of pharmacology and experimental therapeutics, 216(1), 210-219. [Link]
-
Takeda, M., Mochizuki, T., & Tamaki, T. (1993). Enantiomers of dobutamine increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium. Journal of molecular and cellular cardiology, 25(7), 847–856. [Link]
-
Kenakin, T. P. (1981). Beta-adrenoceptor selectivity of dobutamine: in vivo and in vitro studies. The Journal of pharmacology and experimental therapeutics, 216(1), 210–219. [Link]
-
Sarkar, A., Kumar, K. A., Dutta, N. K., Chakraborty, P., & Dastidar, S. G. (2003). Evaluation of in vitro and in vivo antibacterial activity of dobutamine hydrochloride. Indian journal of medical microbiology, 21(3), 172–178. [Link]
-
Williams, R. S., & Bishop, T. (1981). Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING. Journal of Clinical Investigation, 67(6), 1703–1711. [Link]
-
Dobutamine and its Impurities. Pharmaffiliates. [Link]
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Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Hieble, J. P. (2001). α-Adrenoceptor Assays. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]
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Dobutamine EP Impurity C (Dobutamine USP Related compound C) - CAS - 61413-44-3. Axios Research. [Link]
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Lahav, M., & Melamed, E. (1980). In vitro determination of the ability of drugs to bind to adrenergic receptors. Investigative ophthalmology & visual science, 19(9), 1133–1136. [Link]
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Dobutamine EP Impurity C | 61413-44-3. SynZeal. [Link]
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Lin, C. S., Lin, Y. C., & Chen, Y. H. (2013). Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes. International journal of molecular sciences, 14(7), 13548–13561. [Link]
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cAMP Accumulation Assay. Creative BioMart. [Link]
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Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101738. [Link]
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Dobutamine Impurities. SynZeal. [Link]
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Miki, K., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Stem cells international, 2018, 1284538. [Link]
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Cardiac Functional Assays. Aurora Biomed. [Link]
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Dobutamine - A drug with dual action on beta and alpha receptors. (2020, January 30). YouTube. [Link]
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Dobutamine Impurities. Omchemlabs. [Link]
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USP Monographs: Dobutamine Hydrochloride. USP29-NF24. [Link]
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Dobutamine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
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DeBernardis, J. F., et al. (2008). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. Pharmaceutical Research, 5(1), 37-43. [Link]
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In Vitro Cardiotoxicity. Creative Bioarray. [Link]
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Enhancing in vitro cardiotoxicity models with human iPSC technology. (2024, March 18). AXOL Bioscience. [Link]
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In Vitro Cardiotoxicity Screening Approaches. (2025, April 21). National Toxicology Program. [Link]
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Liu, C., et al. (2022). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Morita, T., et al. (1983). Effects of dobutamine on cyclic AMP content in canine upper urinary tract tissue. The Journal of urology, 130(2), 378–380. [Link]
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Tuttle, R. R., & Mills, J. (1975). In Vivo Analysis of Adrenergic Receptor Activity of Dobutamine. Circulation research, 36(1), 185–196. [Link]
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Basal and dobutamine-stimulated cAMP content in mice heart from SO, ATR... ResearchGate. [Link]
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Dobutamine (Dobutamine): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
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Gnus, J., et al. (2012). In vitro study on the effects of some selected agonists and antagonists of alpha(1)-adrenergic receptors on the contractility of the aneurysmally-changed aortic smooth muscle in humans. Advances in clinical and experimental medicine : official organ Wroclaw Medical University, 21(1), 39–46. [Link]
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An In-Depth Technical Guide to the Metabolic Fate of Dobutamine and Its Intermediates
Introduction: Beyond a Simple Inotrope
Dobutamine is a synthetic catecholamine, administered intravenously as a racemic mixture, renowned for its potent inotropic effects in the management of acute heart failure and cardiogenic shock.[1] Its primary clinical utility stems from direct stimulation of β1-adrenergic receptors in the myocardium, which enhances contractility and cardiac output.[2] However, for drug development professionals and researchers, a nuanced understanding of its metabolic journey is paramount. The efficacy, short duration of action, and safety profile of dobutamine are intrinsically dictated by its rapid and extensive biotransformation.
This guide provides a detailed exploration of the metabolic pathways governing dobutamine, the enzymatic systems responsible for its transformation, and the key intermediates and terminal metabolites. We will dissect the causality behind its metabolic fate and provide validated experimental protocols for investigating these processes in a research setting.
Section 1: The Core Metabolic Pathways: A Tale of Two Reactions
The rapid systemic clearance of dobutamine, characterized by a plasma half-life of approximately two minutes, is a testament to its efficient metabolism.[3][4] Unlike endogenous catecholamines such as dopamine or norepinephrine, dobutamine's unique chemical structure, specifically its bulky N-arylalkyl substituent, renders it a poor substrate for monoamine oxidase (MAO).[5][6] Consequently, its metabolic fate is predominantly governed by two major enzymatic pathways:
-
Phase I Metabolism: O-Methylation by Catechol-O-Methyltransferase (COMT)
-
Phase II Metabolism: Conjugation via Glucuronidation and Sulfation
These pathways work in concert, rapidly converting the pharmacologically active parent drug into inactive, water-soluble metabolites that are readily excreted by the kidneys.[7][8]
The Central Role of Catechol-O-Methyltransferase (COMT)
As a catecholamine, dobutamine is a prime substrate for COMT, an enzyme that catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring.[9][10] This methylation reaction represents the principal initial step in dobutamine's biotransformation.
-
The Primary Intermediate: 3-O-Methyldobutamine (3-OMD) The action of COMT on dobutamine yields its primary metabolite, 3-O-methyldobutamine (3-OMD).[11][12] Studies in both canine models and humans have confirmed that the formation of 3-OMD is the major pathway of dobutamine disposition.[11][13] In one human study, 3-OMD and its subsequent conjugates accounted for 47% of the infused dobutamine detected in urine.[11][13] While the 3-O-methyl derivative is considered pharmacologically inactive from an inotropic standpoint, some in-vitro evidence suggests it may possess α-adrenergic antagonist properties.[5][8]
Phase II Conjugation: The Final Step to Excretion
Following O-methylation, both the parent dobutamine and its intermediate, 3-OMD, undergo extensive Phase II conjugation reactions. These reactions attach highly polar endogenous molecules (glucuronic acid or sulfate) to the drug, drastically increasing its water solubility and facilitating its renal elimination.[3][14]
-
Glucuronidation: This is a critical pathway mediated by UDP-glucuronosyltransferases (UGTs). Dobutamine has four potential sites for glucuronidation: the two catecholic hydroxyl groups, the phenolic hydroxyl group, and the secondary amine.[15][16] Research has shown that human liver microsomes primarily produce the catecholic meta-O-glucuronide.[15] The key enzymes responsible for dobutamine glucuronidation in the human liver are UGT2B7 and UGT1A9, with extrahepatic UGTs like 1A7, 1A8, and 1A10 also contributing.[15]
-
Sulfation: In addition to glucuronidation, sulfation also plays a role. Studies have identified sulfate conjugates of both dobutamine and 3-OMD in human urine, indicating that sulfotransferases (SULTs) are also involved in the metabolic clearance process.[11][13]
The major excretory products found in human urine are the glucuronide and sulfate conjugates of both dobutamine and 3-O-methyldobutamine.[3][13]
Visualization 1: The Metabolic Pathway of Dobutamine
Caption: Metabolic cascade of dobutamine from parent drug to excreted conjugates.
Section 2: Pharmacokinetic Profile
The metabolic processes described above result in a predictable pharmacokinetic profile that necessitates continuous intravenous infusion for sustained therapeutic effect.
| Parameter | Value | Source |
| Route of Administration | Intravenous (IV) | [7] |
| Bioavailability | 100% (IV) | [7] |
| Onset of Action | 1-2 minutes | [3][4] |
| Peak Effect | ~10 minutes | [3][8] |
| Plasma Half-Life (T½) | ~2 minutes | [3][5] |
| Volume of Distribution (Vd) | 0.2 L/kg | [5] |
| Primary Metabolism | Hepatic & Tissue COMT, Glucuronidation, Sulfation | [4][7][12] |
| Primary Excretion | Renal (as inactive metabolites) | [7][17] |
Section 3: Experimental Protocols for Metabolic Investigation
To elucidate the metabolic fate of dobutamine or similar compounds, a systematic, multi-step experimental approach is required. The following protocols describe a self-validating system for identifying metabolites using in vitro systems and modern analytical techniques.
Protocol 1: In Vitro Metabolic Stability and Metabolite Profiling in Human Liver Microsomes (HLMs)
Expertise & Rationale: This experiment is the cornerstone of in vitro drug metabolism studies. HLMs contain a rich complement of drug-metabolizing enzymes, particularly UGTs. By including specific co-factors, we can selectively activate different metabolic pathways and identify the resulting products. The inclusion of "minus co-factor" controls is critical for ensuring that the observed molecular changes are indeed enzyme-driven.
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Dobutamine HCl in a suitable solvent (e.g., methanol or water) at 10 mM.
-
In separate 1.5 mL microcentrifuge tubes, prepare the following reaction mixtures on ice. Each condition should be run in triplicate.
-
| Component | Condition A (Complete Metabolism) | Condition B (-UDPGA Control) |
| 0.1 M Phosphate Buffer (pH 7.4) | 920 µL | 930 µL |
| Human Liver Microsomes (20 mg/mL) | 25 µL | 25 µL |
| Dobutamine (1 mM working solution) | 10 µL | 10 µL |
| UDPGA (50 mM) | 10 µL | 0 µL |
| S-adenosyl-L-methionine (SAM) (10 mM) | 10 µL | 10 µL |
| PAPS (1 mM) | 25 µL | 25 µL |
| Final Volume | 1000 µL | 1000 µL |
| Final Dobutamine Conc. | 10 µM | 10 µM |
-
Initiation and Incubation:
-
Pre-warm the reaction mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding the Dobutamine working solution.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Reaction Termination (Quenching):
-
Stop the reaction by adding 2 volumes (2 mL) of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: Metabolite Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: LC-MS/MS is the definitive analytical technique for this work. High-Performance Liquid Chromatography (HPLC) separates the parent drug from its various metabolites based on their physicochemical properties. The tandem mass spectrometer then provides two crucial pieces of information: the precise mass of each molecule (allowing for molecular formula determination) and its unique fragmentation pattern, which acts as a "fingerprint" for structural elucidation.
Methodology:
-
Chromatographic Conditions (Example):
-
System: UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
System: High-resolution tandem mass spectrometer (e.g., Sciex TripleTOF, Thermo Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Data Acquisition: Perform data-dependent acquisition (DDA) or information-dependent acquisition (IDA).
-
Full Scan (MS1): Scan m/z range 100-1000 to detect all parent ions.
-
Product Ion Scan (MS2): Automatically trigger fragmentation scans on the most intense ions detected in the MS1 scan.
-
-
Expected Masses:
-
Dobutamine (C18H23NO3): [M+H]+ = 302.1751
-
3-O-Methyldobutamine (C19H25NO3): [M+H]+ = 316.1907
-
Glucuronide Conjugate: [M+H]+ = Parent Mass + 176.0321
-
Sulfate Conjugate: [M+H]+ = Parent Mass + 79.9568
-
-
-
Data Analysis:
-
Process the raw data using specialized software (e.g., Sciex OS, Thermo Xcalibur).
-
Extract ion chromatograms for the expected m/z values of dobutamine and its predicted metabolites.
-
Compare the chromatograms from the "Complete Metabolism" and "Control" incubations. Peaks present only in the complete incubation are potential metabolites.
-
Analyze the MS2 fragmentation spectra to confirm the identity of the metabolites. For example, a glucuronide conjugate will typically show a characteristic neutral loss of 176 Da.
-
Visualization 2: Experimental Workflow for Dobutamine Metabolite ID
Caption: A validated workflow for identifying dobutamine metabolites in vitro.
Conclusion
The metabolic fate of dobutamine is a rapid, efficient, and well-defined process dominated by the concerted actions of COMT and conjugating enzymes like UGTs and SULTs. The primary intermediate, 3-O-methyldobutamine, is swiftly converted alongside the parent drug into inactive, polar glucuronide and sulfate conjugates destined for renal excretion. This metabolic profile is the direct cause of its short half-life, necessitating continuous infusion but also providing a high degree of therapeutic control. The experimental frameworks provided herein offer a robust and validated approach for researchers to further investigate the metabolism of dobutamine and other catecholaminergic drugs, ensuring scientific integrity and contributing to the broader knowledge base of drug development.
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Yan, M., Webster, L. T., & Blumer, J. L. (2002). 3-O-methyldobutamine, a major metabolite of dobutamine in humans. PubMed. [Link]
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Kaivosaari, S., et al. (2008). Biosynthesis of dobutamine monoglucuronides and glucuronidation of dobutamine by recombinant human UDP-glucuronosyltransferases. PubMed. [Link]
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Dobutamine. (2024). WikiAnesthesia. [Link]
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Yan, M., et al. (2002). 3-O-methyldobutamine, a major metabolite of dobutamine in humans. ResearchGate. [Link]
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Kaivosaari, S., et al. (2008). Dobutamine and its theoretical monoglucuronide metabolites. ResearchGate. [Link]
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Kaivosaari, S., et al. (2008). Biosynthesis of dobutamine monoglucuronides and glucuronidation of dobutamine by recombinant human UDP-glucuronosyltransferases. ResearchGate. [Link]
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Dobutamine (Dobutamine): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]
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Dobutamine (dobutamine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]
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What is the mechanism of action of dobutamine (dobutamine hydrochloride)?. (2025). Dr.Oracle. [Link]
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Catechol-O-methyltransferase. (n.d.). Wikipedia. [Link]
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Chen, C. S., et al. (2012). Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs. PMC. [Link]
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Discovery and significance of impurities in active pharmaceutical ingredients.
An In-depth Technical Guide to the Discovery and Significance of Impurities in Active Pharmaceutical Ingredients
Foreword: The Imperative of Purity in Modern Pharmaceuticals
In the development and manufacture of pharmaceuticals, the Active Pharmaceutical Ingredient (API) is the entity responsible for the therapeutic effect. However, no synthesis or manufacturing process is perfect. The reality is that all APIs contain impurities, which are unwanted chemicals that can arise from numerous sources.[1] The presence of these impurities, even at trace levels, can have a profound impact on the quality, safety, and efficacy of the final drug product.[2][3] Some impurities may be toxic, while others can reduce the stability and shelf-life of the medication or alter its pharmacological properties.[4][5] Consequently, the rigorous detection, identification, characterization, and control of impurities are not merely regulatory hurdles but are fundamental to safeguarding patient health.[6][7]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practices governing API impurities. As a Senior Application Scientist, my objective is to move beyond a simple recitation of guidelines and protocols. Instead, this document will elucidate the scientific rationale behind the methodologies, explain the causality of experimental choices, and offer a field-proven perspective on building a robust and self-validating impurity control strategy. We will explore the origins of impurities, the regulatory landscape that provides a framework for their control, the analytical techniques used for their discovery, and the workflows required to characterize and manage them effectively throughout the drug development lifecycle.
The Universe of Impurities: Classification and Origins
The International Council for Harmonisation (ICH) defines an impurity as "any component of the new drug substance which is not the chemical entity defined as the new drug substance".[8][9] Understanding the origin of an impurity is the first step toward controlling it.[10] Impurities are broadly classified into three main categories as per ICH guidelines Q3A and Q3B.[10][11]
-
Organic Impurities : These are often process-related or drug-related and can include starting materials, by-products of side reactions, intermediates, degradation products, reagents, ligands, and catalysts.[3][10] They may be structurally similar to the API and can arise during the manufacturing process or upon storage.[11][12]
-
Inorganic Impurities : These are not carbon-based and typically derive from the manufacturing process.[13] They can include reagents, ligands, catalysts, heavy metals or other residual metals, and inorganic salts.[10]
-
Residual Solvents : These are volatile organic compounds used or produced in the manufacturing of the API that are not completely removed by practical manufacturing techniques.[4][10]
The sources of these impurities are diverse, spanning the entire lifecycle of the API from initial synthesis to storage.[]
The Regulatory Framework: A Global Language for Impurity Control
To ensure a unified approach to drug safety, the ICH has established a set of guidelines that are adopted by regulatory agencies worldwide, including the FDA and EMA.[2][15] These guidelines provide a critical framework for the control of impurities.
ICH Q3A(R2) and Q3B(R2): Thresholds for Control
The cornerstone guidelines for most impurities are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products).[16][17] They establish thresholds for three key activities: Reporting, Identification, and Qualification.[15] These thresholds are based on the Maximum Daily Dose (MDD) of the drug, reflecting the principle that patient exposure is the ultimate determinant of risk.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines.[15][18] |
-
Reporting Threshold : The level above which an impurity must be reported in a regulatory submission.[9][18]
-
Identification Threshold : The level above which the structure of an impurity must be determined.[9][15]
-
Qualification Threshold : The level above which an impurity's biological safety must be established through toxicological studies.[9][15][18]
ICH M7(R1): Managing the Risk of Genotoxic Impurities
A special class of impurities, known as mutagenic or genotoxic impurities (GTIs), are compounds that can damage DNA and thus have the potential to cause cancer.[19] Because of this severe risk, they are controlled to much lower levels than typical impurities. The ICH M7 guideline provides a framework for their assessment and control, often utilizing a "Threshold of Toxicological Concern" (TTC).[20][21] The TTC for most GTIs is set at a lifetime exposure of 1.5 µ g/day , a level considered to pose a negligible carcinogenic risk.[19]
Proactive Discovery: The Art and Science of Forced Degradation
To ensure that all potential impurities, particularly degradation products, can be reliably detected, a "stability-indicating method" is required. Forced degradation, or stress testing, is the cornerstone experiment for developing such a method.[22] The goal is to intentionally degrade the API under more severe conditions than those used for accelerated stability testing to identify likely degradation products and demonstrate the analytical method's specificity.[22] A well-designed study will induce a target degradation of 5-20% of the API.
Experimental Protocol: A General Approach to Forced Degradation Studies
This protocol outlines a typical workflow. The specific concentrations, temperatures, and durations must be adapted based on the known stability of the API.
Objective: To generate potential degradation products of an API and validate the specificity of a stability-indicating HPLC method.
Materials:
-
API substance
-
Hydrochloric acid (HCl), e.g., 0.1 M and 1 M
-
Sodium hydroxide (NaOH), e.g., 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), e.g., 3%
-
Methanol and/or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block or oven, photostability chamber
Methodology:
-
Prepare API Stock Solution: Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix 1 mL of API stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample with 1 M HCl. Heat the solutions at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of API stock solution with 1 mL of 0.1 M NaOH. Keep a parallel sample with 1 M NaOH. Heat the solutions at 60°C for 4 hours.
-
Oxidation: Mix 1 mL of API stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid API powder in an oven at 80°C for 48 hours. Also, place a vial of the API stock solution in the oven.
-
Photolytic Degradation: Expose the solid API powder and the API stock solution to a light source that provides both UV and visible output, as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
-
Sample Quenching and Preparation:
-
After the specified time, cool the stressed samples to room temperature.
-
For acid and base hydrolysis samples, neutralize them by adding an equimolar amount of base or acid, respectively.
-
For thermally degraded solid, dissolve it in the stock solution solvent to the target concentration.
-
Dilute all samples (including an unstressed control sample) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Analyze all samples using a developed HPLC-UV/DAD method.
-
The method is considered "stability-indicating" if it can separate all observed degradation product peaks from the main API peak and from each other.
-
Use a Diode Array Detector (DAD) to assess peak purity for both the API and the degradant peaks, ensuring no co-elution is occurring.
-
The Analytical Chemist's Toolkit: From Detection to Quantification
A suite of sophisticated analytical techniques is employed to detect, quantify, and characterize impurities.[4][23] The choice of technique depends on the nature of the impurity being investigated.[]
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for the analysis of organic impurities.[11][24] Its versatility, combined with various detectors (especially UV/DAD), allows for the separation and quantification of a wide range of compounds.
-
Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, most notably residual solvents.[11][25] Headspace GC is commonly used to introduce the volatile components into the instrument without injecting the non-volatile API.
-
Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), mass spectrometry is an incredibly powerful tool for impurity identification.[26][27] It provides molecular weight information and, through fragmentation (MS/MS), yields data that is crucial for structural elucidation.[27][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of unknown organic impurities.[26][29] After an impurity has been isolated, NMR analysis provides detailed information about the molecule's carbon-hydrogen framework, allowing for unambiguous structure confirmation.
-
Inductively Coupled Plasma (ICP-MS/OES): These techniques are used for the detection and quantification of inorganic impurities, specifically elemental impurities, as guided by ICH Q3D.[][24]
Unmasking the Unknown: A Workflow for Structural Elucidation
When a routine analysis reveals an unknown impurity that exceeds the ICH identification threshold, a systematic investigation is triggered.[30] The primary goal is to determine its chemical structure to assess its potential risk.
This workflow represents a logical, causality-driven approach. The initial LC-MS analysis provides the molecular weight, which is the first and most critical piece of structural information.[31] If successful, this justifies the often resource-intensive next step: isolation of the impurity in sufficient quantity and purity for definitive structural analysis by NMR.[29] Once the structure is confirmed, a reference standard can be synthesized, which is crucial for accurate quantification in routine testing and for conducting the necessary toxicological studies for qualification.[7]
Conclusion: An Integrated Approach to Ensuring API Integrity
The discovery, analysis, and control of impurities in active pharmaceutical ingredients are integral to the modern drug development process. It is a multidisciplinary endeavor that combines synthetic chemistry, analytical science, and regulatory strategy. A proactive and scientifically sound approach to impurity management does more than satisfy regulatory requirements; it is a fundamental pillar of ensuring the safety and efficacy of medicines for patients.[6][32] By understanding the origins of impurities, applying robust analytical methodologies for their detection, and adhering to a logical framework for their characterization and control, drug developers can mitigate risks, avoid costly delays, and ultimately deliver higher-quality pharmaceutical products.[7][13]
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Methodological & Application
Introduction
Dobutamine is a synthetic catecholamine widely used in the treatment of cardiac decompensation and cardiogenic shock due to its positive inotropic effects.[1] The purity of the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Pharmaceutical regulatory bodies, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate strict control over impurities.[2][3][4] Dobutamine Related Compound C, identified as N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine, is a known related substance of Dobutamine.[5] Its effective detection and quantification are essential for the quality control of Dobutamine Hydrochloride in both bulk drug substance and finished pharmaceutical products.[6]
This application note provides a detailed protocol for the quantitative analysis of Dobutamine Related Compound C using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be specific, accurate, and precise, aligning with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[7][8]
Scientific Rationale for Method Selection
The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of Dobutamine and its related compounds. Dobutamine is a polar molecule, and RP-HPLC provides excellent resolution for such compounds. The use of an octadecylsilane (C18) column offers a versatile stationary phase with broad applicability.[9]
The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a balance between retention and elution of the analytes. The pH of the aqueous buffer is a critical parameter; a slightly acidic pH ensures the ionization state of the amine functional groups in both Dobutamine and its related compounds, leading to improved peak shape and retention time consistency. UV detection at 280 nm is selected based on the chromophoric properties of the phenyl rings present in the structures of Dobutamine and its related compounds, providing adequate sensitivity for their detection.[10]
Forced degradation studies are an integral part of developing a stability-indicating method.[11][12] By subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products are generated.[13][14][15] The analytical method must be able to resolve these degradation products from the main peak and other known impurities, thereby ensuring the specificity of the method.[11]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Dobutamine Related Compound C.
Caption: Workflow for the quantitative analysis of Dobutamine Related Compound C.
Materials and Methods
Reagents and Materials
-
Dobutamine Hydrochloride Reference Standard (USP or EP)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium 1-octanesulfonate (for ion-pairing, if required)
-
Triethylamine (for pH adjustment)
-
Phosphoric acid (for pH adjustment)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Buffer: 2.6 g/L of sodium 1-octanesulfonate in water, with 3 mL of triethylamine per liter. Adjust pH to 2.5 with phosphoric acid. |
| Mobile Phase B | Methanol and Acetonitrile (82:18 v/v) |
| Gradient | Isocratic or Gradient (as per specific monograph or validated method) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution of Dobutamine Related Compound C: Accurately weigh about 10 mg of Dobutamine Related Compound C Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B). This yields a stock solution of approximately 100 µg/mL.
-
Working Standard Solution: Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent. This gives a working standard concentration of approximately 10 µg/mL.
Sample Solution Preparation
-
Dobutamine Hydrochloride Sample: Accurately weigh about 25 mg of Dobutamine Hydrochloride into a 5 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent. The nominal concentration of Dobutamine Hydrochloride is 5 mg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters.
-
Inject the diluent to ensure no interfering peaks are present at the retention time of Dobutamine Related Compound C.
-
Make at least five replicate injections of the Working Standard Solution.
-
The relative standard deviation (RSD) of the peak area for Dobutamine Related Compound C should be not more than 2.0%.
-
The tailing factor for the Dobutamine Related Compound C peak should not be more than 2.0.
Data Analysis and Quantification
The amount of Dobutamine Related Compound C in the sample is calculated using the external standard method.
Calculation Formula:
Where:
-
Area_Impurity: Peak area of Dobutamine Related Compound C in the sample chromatogram.
-
Area_Standard: Average peak area of Dobutamine Related Compound C from the replicate injections of the Working Standard Solution.
-
Conc_Standard: Concentration of Dobutamine Related Compound C in the Working Standard Solution (in mg/mL).
-
Conc_Sample: Concentration of Dobutamine Hydrochloride in the Sample Solution (in mg/mL).
Example Data
The following table presents representative data from the analysis of a batch of Dobutamine Hydrochloride for the presence of Related Compound C.
| Parameter | Value |
| Standard Concentration | 0.01 mg/mL |
| Sample Concentration | 5.0 mg/mL |
| Average Standard Peak Area | 55,230 |
| Sample Peak Area for Compound C | 6,150 |
| Calculated % of Compound C | 0.22% |
Method Validation Insights
A robust analytical method requires thorough validation to ensure its reliability.[17][18][19]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components is demonstrated through forced degradation studies. The chromatograms should show baseline separation of Dobutamine, Related Compound C, and any degradation products.
-
Linearity: The method should exhibit linearity over a range of concentrations that encompass the expected levels of the impurity (e.g., from the reporting threshold to 120% of the specification limit). A correlation coefficient (r²) of ≥ 0.99 is typically required.[9]
-
Accuracy: Accuracy is determined by spiking the sample with known amounts of the impurity at different concentration levels. The recovery should be within an acceptable range (e.g., 90-110%).
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing the same sample multiple times on the same day.
-
Intermediate Precision: Evaluated by performing the analysis on different days, with different analysts, or on different equipment. The RSD for both should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters are determined to establish the lowest concentration of the impurity that can be reliably detected and quantified, respectively.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of Dobutamine Related Compound C in Dobutamine Hydrochloride. Adherence to the described protocol, including system suitability checks and proper solution preparation, is crucial for obtaining accurate and reproducible results. This method is suitable for routine quality control testing in a regulated pharmaceutical laboratory environment.
References
-
Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. (2021). Indian Journal of Pharmaceutical Education and Research, 55(4), 1173-1182. [Link]
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Ali, S. K., & Mondal, T. (2021). Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. ResearchGate. [Link]
-
Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC–MS/MS. Development and Validation of Stability Indicative UPLC Method. ResearchGate. [Link]
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Sayyad, K. A., & Mondal, T. (2021). Development and validation of analytical method for quantitative estimation of multiple metal impurities in dobutamine hydrochloride using ICPMS spectroscopy. AIKTC-KRRC catalog. [Link]
-
Linear regression equation, degradation coefficient and calculated T 95% of dobutamine in Central Intravenous Additives Service syringes based on 5% loss when stored under various experimental conditions. ResearchGate. [Link]
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Development and validation of analytical method for quantitative estimation of multiple metal impurities in dobutamine hydrochloride using ICPMS spectroscopy. (2021). Indian Journal of Pharmaceutical Education and Research, 55(4). [Link]
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Dobutamine Hydrochloride. PubChem. [Link]
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USP Monographs: Dobutamine Hydrochloride. USP29-NF24. [Link]
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Dobutamine Hydrochloride. Trungtamthuoc.com. [Link]
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Validation of High-Performance Liquid Chromatography for determination and stability assessment of dobutamine hydrochloride in pharmaceutical dosage form. (2024). Evidência, 24, 1-12. [Link]
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PRODUCT MONOGRAPH PrDOBUTAMINE INJECTION USP (as Dobutamine Hydrochloride). (2019). Pfizer Canada. [Link]
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Dobutamine EP Impurity C (Dobutamine USP Related compound C). Axios Research. [Link]
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Dobutamine Hydrochloride - Impurity C (Hydrochloride Salt). Pharmaffiliates. [Link]
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New Validated Rp-HPLC Method for the Estimation of Dobutamine In Pharmaceutical Formulation. Der Pharma Chemica. [Link]
-
Dobutamine EP Impurity C. SynZeal. [Link]
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Analytical quality by design-based RP-HPLC method for dobutamine quantification: development, optimization, and validation. ResearchGate. [Link]
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List of European Pharmacopoeia Reference Standards. Council of Europe. [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmTech. [Link]
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DOBUTAMINE RELATED COMPOUND C 1224530. IMCD Indonesia. [Link]
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Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. CentAUR. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
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List of European Pharmacopoeia Reference Standards. CRS catalogue. [Link]
-
Liquid Chromatographic Determination of Dobutamine HCl in Pharmaceutical Formulations. Asian Journal of Research in Chemistry. [Link]
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Application Note: Development of a Stability-Indicating HPLC Method for Dobutamine Hydrochloride
Abstract
This application note details a systematic approach to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Dobutamine Hydrochloride. The method is designed to separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive protocol, including forced degradation studies, method optimization, and full validation according to ICH Q2(R1) parameters, ensuring the method is specific, accurate, precise, and robust for its intended purpose.
Introduction
Dobutamine Hydrochloride is a synthetic catecholamine and a selective β1-adrenergic agonist used clinically to treat acute heart failure and for cardiac stress testing.[3][4][5] As a catecholamine, its structure, featuring a catechol moiety and an amine group, is susceptible to degradation via oxidation, hydrolysis, and photolysis.[6][7] Therefore, a validated stability-indicating analytical method is crucial for accurately assessing the purity and potency of Dobutamine in pharmaceutical formulations throughout their shelf life.
The objective of a stability-indicating method is to provide unequivocal separation for the analyte of interest from all potential degradation products.[1] This is achieved by subjecting the drug substance to forced degradation under harsh conditions, including acid, base, oxidation, heat, and light, as outlined in ICH guideline Q1A(R2).[8][9] The subsequent development of an HPLC method that resolves the intact drug from these newly formed degradants ensures that any decrease in the active ingredient concentration due to instability is accurately measured.
This guide provides a detailed workflow for developing such a method, from understanding the physicochemical properties of Dobutamine to performing full method validation as per ICH Q2(R1) guidelines.[10][11][12][13]
Physicochemical Properties of Dobutamine HCl
A foundational understanding of Dobutamine's properties is essential for rational method development.
| Property | Value / Description | Source |
| Chemical Structure | 4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride | PubChem[5] |
| Molecular Formula | C18H23NO3 · HCl | Sigma-Aldrich[14] |
| Molecular Weight | 337.8 g/mol | PubChem[5] |
| pKa | 9.4 - 9.45 | ChemicalBook, Sigma-Aldrich[3][4][14] |
| Solubility | Sparingly soluble in water and ethanol; soluble in methanol. | ChemicalBook[3][4] |
| UV Maximum (λmax) | ~280-281 nm in Methanol | ChemicalBook, Sigma-Aldrich[3][4][14] |
| Stability Profile | Sensitive to light and oxidation.[3][4][14] Rapidly oxidized at pH 11-13.[3][4][14] Stable in acidic conditions but susceptible to degradation in light.[6][7] | Various |
-
Causality: The presence of phenolic hydroxyl groups makes Dobutamine prone to oxidation, which can be accelerated by light and alkaline pH. The pKa of ~9.4 indicates that the amine group will be protonated at acidic to neutral pH, influencing its retention on a reversed-phase column. The UV absorbance at ~280 nm is a logical choice for detection.
Experimental Workflow
The overall process for developing and validating the stability-indicating method is outlined below.
Caption: High-level workflow for stability-indicating method development.
Materials and Methods
-
Reagents: Dobutamine Hydrochloride reference standard (USP grade), HPLC-grade acetonitrile and methanol, potassium dihydrogen phosphate (KH2PO4), ortho-phosphoric acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H2O2).
-
Equipment: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. A calibrated pH meter and analytical balance are also required.
Protocol 1: Forced Degradation Studies
Objective: To intentionally degrade Dobutamine under various stress conditions to produce potential degradation products. This is a prerequisite for demonstrating the specificity of the analytical method.[1][2][8][15]
Stock Solution: Prepare a 1.0 mg/mL solution of Dobutamine HCl in methanol.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix 5 mL of stock with 5 mL of 1 M HCl. Heat at 80°C for 6 hours.[16] Cool and neutralize with 1 M NaOH. | To test for susceptibility to breakdown in an acidic environment. |
| Base Hydrolysis | Mix 5 mL of stock with 5 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes.[16] Neutralize with 0.1 M HCl. | Catecholamines are known to be unstable in alkaline conditions.[6][7] |
| Oxidative Degradation | Mix 5 mL of stock with 5 mL of 30% H2O2. Keep at 60°C for 24 hours.[6][16] | The catechol structure is highly susceptible to oxidation. |
| Thermal Degradation | Place a solid sample of Dobutamine HCl powder in a hot air oven at 80°C for 14 days.[16] Also, heat the stock solution at 80°C for 14 days. | To assess the impact of heat on both the solid drug and the drug in solution. |
| Photolytic Degradation | Expose the stock solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber as per ICH Q1B guidelines. | To evaluate light sensitivity, a known issue for Dobutamine.[6][7][17] |
Note: The goal is to achieve 5-20% degradation.[8][15] If degradation is too rapid or too slow, the duration, temperature, or reagent concentration should be adjusted accordingly.
Protocol 2: HPLC Method Development & Optimization
Objective: To develop a chromatographic method that provides adequate resolution between the Dobutamine peak and all peaks generated during the forced degradation studies.
Initial Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a versatile starting point for moderately polar compounds like Dobutamine.[18] |
| Mobile Phase | A: 25 mM KH2PO4 buffer, pH 3.0 (adjusted with H3PO4) B: Acetonitrile | A phosphate buffer controls the pH to keep the amine group protonated and ensure consistent retention. Acetonitrile is a common organic modifier. |
| Gradient | Start with a shallow gradient, e.g., 5% B to 60% B over 25 minutes. | A gradient is necessary to elute both the polar degradants and the more hydrophobic parent drug in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | PDA/UV at 280 nm | This is the λmax of Dobutamine, providing good sensitivity.[3][4] |
| Column Temp. | 30°C | To ensure reproducible retention times. |
Optimization Process:
-
Inject the unstressed (control) sample to determine the retention time of the Dobutamine peak.
-
Inject each stressed sample individually.
-
Evaluate the chromatograms for resolution between the main Dobutamine peak and any new peaks (degradants). The PDA detector is invaluable here for checking peak purity.
-
Adjust the mobile phase pH, gradient slope, and organic modifier (e.g., trying methanol instead of acetonitrile) to improve the separation of any co-eluting peaks. The goal is to achieve a resolution (Rs) of >1.5 for all adjacent peaks.
Final Optimized Method (Example):
| Parameter | Optimized Condition |
| Column | Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 25 mM KH2PO4, pH 3.0 B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Vol. | 20 µL |
| Column Temp. | 30°C |
Protocol 3: Method Validation (ICH Q2(R1))
Objective: To demonstrate that the optimized analytical method is suitable for its intended purpose.[10][11][12][13]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Validation Parameter Protocols:
-
Specificity: Analyze all forced degradation samples. Use a PDA detector to assess peak purity of the Dobutamine peak in the presence of degradants and placebo components. The method is specific if it can accurately measure Dobutamine without interference.[12]
-
Linearity: Prepare a series of at least five concentrations of Dobutamine standard (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.[19]
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of Dobutamine at three levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results (e.g., retention time, peak area). The results should remain unaffected by these minor changes, demonstrating the method's reliability.[19]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[20]
Expected Results & Discussion
Forced degradation studies are expected to show significant degradation under oxidative and alkaline conditions, with moderate degradation under photolytic stress.[6][16][17] Acidic and thermal stress may show less degradation.[6][16] The developed HPLC method should successfully separate the main Dobutamine peak from all degradation products, with all peaks being spectrally pure as confirmed by PDA analysis.
Example Validation Summary Table:
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of Dobutamine. Peak purity > 990. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate | ≤ 2.0% | 1.15% |
| Robustness | System suitability parameters met. | Passed |
| LOQ | Adequately low for impurity detection. | 0.1 µg/mL |
Conclusion
The protocols described in this application note provide a robust framework for the development and validation of a stability-indicating HPLC method for Dobutamine Hydrochloride. By systematically performing forced degradation studies, optimizing chromatographic separation, and rigorously validating the final method against ICH guidelines, researchers can establish a reliable analytical tool. This method is crucial for ensuring the quality, safety, and efficacy of Dobutamine pharmaceutical products by accurately monitoring their stability over time.
References
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- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Forced Degradation Study as per ICH Guidelines | Wh
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
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- Dobutamine. (2024).
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- Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. (2026). European Journal of Hospital Pharmacy.
- Forced Degrad
- Validation of High-Performance Liquid Chromatography for determination and stability assessment of dobutamine hydrochloride in p. (2024).
- Dobutamine hydrochloride (D0676)
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- Optimization and validation of a fast RP–HPLC method for the determination of dobutamine in rat plasma: Pharmacokinetic studies in healthy rat subjects. (2025).
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In Vivo Experimental Models for Studying Dobutamine Metabolism: Application Notes and Protocols
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of in vivo experimental models and detailed protocols for studying the metabolism of dobutamine. This document is designed to offer both foundational knowledge and practical, field-proven methodologies to ensure robust and reproducible results.
Introduction: The Clinical and Metabolic Profile of Dobutamine
Dobutamine is a synthetic catecholamine utilized clinically for its potent inotropic effects in the management of acute heart failure and cardiogenic shock.[1] Its therapeutic efficacy is intrinsically linked to its rapid metabolism and short plasma half-life of approximately two minutes, which necessitates continuous intravenous infusion.[2][3] Understanding the metabolic fate of dobutamine is crucial for optimizing dosing strategies and predicting potential drug-drug interactions.
Dobutamine is primarily metabolized in the liver and other tissues by two main enzymatic pathways:
-
O-methylation: Catalyzed by catechol-O-methyltransferase (COMT), this is a major metabolic route, resulting in the formation of 3-O-methyldobutamine, an inactive metabolite.[2][4]
-
Conjugation: The parent drug and its O-methylated metabolite undergo conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) to form water-soluble conjugates that are readily excreted.[2][3][5]
The major excretory products found in urine are the conjugates of dobutamine and 3-O-methyldobutamine.[2][3][5]
Metabolic Pathway of Dobutamine
Caption: Metabolic pathway of dobutamine.
Rationale for In Vivo Model Selection
The choice of an appropriate animal model is a critical determinant for the successful in vivo study of drug metabolism. Several factors, including species-specific differences in drug-metabolizing enzymes, should be considered.[6][7][8][9][10]
| Animal Model | Advantages | Disadvantages | Suitability for Dobutamine Metabolism Studies |
| Rat | Well-characterized physiology and genetics. Cost-effective and easy to handle. Established surgical models for cannulation.[11][12][13][14] | Differences in cytochrome P450 (CYP) enzyme profiles compared to humans.[6][7] | High. The primary enzymes in dobutamine metabolism (COMT, UGTs, SULTs) are present and functional in rats, making them a suitable initial model for pharmacokinetic and metabolic profiling. |
| Mouse | Availability of transgenic models to study specific enzymes.[6] Small size requires less compound. | High metabolic rate can lead to faster drug clearance. Small blood volume limits serial sampling. | Moderate to High. Useful for mechanistic studies, especially with genetically modified strains. However, the small size can pose technical challenges for surgery and repeated blood sampling. |
| Dog | Cardiovascular system and metabolic pathways can be more predictive of human responses for certain drugs.[5] Larger size facilitates surgical procedures and blood sampling. | Ethical considerations and higher cost. Some breeds have specific genetic variations in drug metabolism. | High. The dog has been shown to be a good model for dobutamine metabolism, with 3-O-methyldobutamine being a principal metabolite, similar to humans.[4][5] |
For foundational studies on dobutamine metabolism, the rat is often the model of choice due to its balance of practical advantages and physiological relevance.
Experimental Workflow for In Vivo Dobutamine Metabolism Studies
Caption: Experimental workflow for in vivo dobutamine metabolism studies.
Detailed Protocols
PART 1: Surgical Preparation of the Rat Model
Protocol 1: Jugular Vein and Carotid Artery Cannulation
This protocol allows for simultaneous intravenous infusion of dobutamine and arterial blood sampling from a conscious, unrestrained rat, minimizing stress-induced physiological changes.[11][12]
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, retractors)
-
Polyethylene tubing (e.g., PE-50) for catheters
-
4-0 silk suture
-
Heparinized saline (10-20 U/mL)
-
Surgical staples or sutures for wound closure
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the ventral neck area and a small patch on the back between the scapulae. Maintain the animal's body temperature using a heating pad.
-
Ventral Neck Incision: Make a midline incision on the ventral side of the neck.
-
Isolation of Vessels: Using blunt dissection, isolate the right external jugular vein and the left common carotid artery. Carefully separate the vagus nerve from the carotid artery.
-
Catheter Insertion (Jugular Vein): Place two loose silk ligatures around the jugular vein. Make a small incision in the vein between the ligatures. Insert the heparinized saline-filled catheter into the vein and advance it towards the right atrium. Secure the catheter with the ligatures.
-
Catheter Insertion (Carotid Artery): Place two loose silk ligatures around the carotid artery. Ligate the cranial end of the artery. Make a small incision in the artery and insert the heparinized saline-filled catheter, advancing it towards the aortic arch. Secure the catheter with the ligatures.
-
Exteriorization of Catheters: Tunnel the free ends of both catheters subcutaneously to exit at the prepared site on the back of the neck.
-
Wound Closure and Recovery: Close the neck incision with sutures or surgical staples. Flush the catheters with heparinized saline to ensure patency and seal the ends. Allow the animal to recover for at least 48-72 hours before the experiment, with free access to food and water. Provide post-operative analgesia as per institutional guidelines.
PART 2: In Vivo Experiment
Protocol 2: Dobutamine Infusion and Sample Collection
Materials:
-
Cannulated rat in a metabolic cage
-
Dobutamine hydrochloride solution (sterile, for infusion)
-
Infusion pump
-
Syringes for infusion and blood collection
-
Collection tubes for blood, urine, and feces (pre-chilled for blood)
-
Anticoagulant (e.g., EDTA) for blood collection tubes
Procedure:
-
Acclimatization in Metabolic Cage: Place the recovered, cannulated rat in a metabolic cage for at least 24 hours before the experiment to acclimate.[15][16][17][18][19]2. Dobutamine Infusion: Prepare a sterile solution of dobutamine in 0.9% saline. The infusion rate will depend on the study's objective, with typical ranges for rats being 5-20 µg/kg/min. [20][21][22]Connect the infusion syringe to the jugular vein catheter via an infusion pump.
-
Blood Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) during and after the infusion, collect blood samples (approximately 0.2-0.3 mL per sample) from the carotid artery catheter into pre-chilled anticoagulant-containing tubes. [23][24][25][26]After each sample, flush the catheter with a small volume of heparinized saline to maintain patency.
-
Urine and Feces Collection: Collect urine and feces separately using the metabolic cage at specified intervals (e.g., 0-4h, 4-8h, 8-24h).
-
Sample Processing:
-
Blood: Centrifuge the blood samples immediately at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Urine: Measure the volume of the collected urine, and store aliquots at -80°C.
-
Feces: Weigh the collected feces and store at -80°C.
-
PART 3: Sample Analysis
Protocol 3: Quantification of Dobutamine and Metabolites by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying catecholamines and their metabolites.
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent)
-
Standards for dobutamine and 3-O-methyldobutamine
-
Plasma and urine samples
-
Perchloric acid
-
Enzymes for hydrolysis (β-glucuronidase and sulfatase)
Procedure:
-
Sample Preparation (Free Metabolites):
-
Thaw plasma or urine samples on ice.
-
To 100 µL of plasma or urine, add an internal standard and 10 µL of perchloric acid to precipitate proteins.
-
Vortex and centrifuge.
-
Inject the supernatant into the HPLC-ECD system.
-
-
Sample Preparation (Total Metabolites - after hydrolysis):
-
To 100 µL of plasma or urine, add an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Add β-glucuronidase and sulfatase enzymes.
-
Incubate at 37°C for a specified time (e.g., 2-4 hours or overnight) to hydrolyze the conjugated metabolites.
-
Stop the reaction and precipitate proteins with perchloric acid.
-
Vortex, centrifuge, and inject the supernatant.
-
-
HPLC-ECD Analysis:
-
Set the electrochemical detector to an appropriate potential for the oxidation of dobutamine and its metabolite.
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample.
-
Quantify the concentrations of dobutamine and 3-O-methyldobutamine by comparing the peak areas to a standard curve.
-
Protocol 4: Quantification by LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity for the simultaneous quantification of the parent drug and its metabolites.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile and water with formic acid)
-
Standards for dobutamine, 3-O-methyldobutamine, and their conjugated forms (if available)
-
Internal standards (deuterated analogs are preferred)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
Add internal standard.
-
For total metabolite analysis, perform enzymatic hydrolysis as described in Protocol 3.
-
Perform sample cleanup and concentration using SPE.
-
Elute the analytes and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific precursor-to-product ion transitions of dobutamine, 3-O-methyldobutamine, and the internal standard.
-
Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential).
-
Inject the prepared sample and acquire data.
-
Quantify the analytes using a standard curve.
-
Conclusion
The in vivo study of dobutamine metabolism requires careful planning and execution of experimental protocols. The choice of animal model, surgical technique, and analytical method should be guided by the specific research questions. The protocols outlined in this guide provide a robust framework for obtaining high-quality pharmacokinetic and metabolic data for dobutamine, contributing to a better understanding of its disposition in a preclinical setting.
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Murphy, P. J., Williams, T. L., & Kau, D. L. (1976). Disposition of dobutamine in the dog. Journal of Pharmacology and Experimental Therapeutics, 199(2), 423–431. [Link]
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Valverde, I., et al. (1987). Cardiorespiratory and metabolic effects of dopamine and dobutamine infusions in dogs. Critical Care Medicine, 15(11), 1044–1050. [Link]
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Martignoni, M., Groothuis, G. M. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875–894. [Link]
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Guan, Y. (2021). Dobutamine Stress Echocardiography.v1. Yan Lab. [Link]
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García-Prieto, J., et al. (2013). Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice. Journal of Visualized Experiments, (72), e50131. [Link]
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Martignoni, M., Groothuis, G. M. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875–894. [Link]
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Parasuraman, S., et al. (2014). Rat Jugular Vein and Carotid Artery Catheterization for Acute Survival Studies: A Practical Guide. Journal of Investigative Surgery, 27(2), 108–117. [Link]
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Martignoni, M., Groothuis, G. M. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. University of Groningen Research Portal. [Link]
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García-Prieto, J., et al. (2013). Cardiac Stress Test Induced By Dobutamine And Monitored By Cardiac Catheterization In Mice. ResearchGate. [Link]
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Cieslik, M., et al. (2012). Characterization of the Cardiac Response to a Low and High Dose of Dobutamine in the Mouse Model of Dilated Cardiomyopathy by MRI in Vivo. Journal of Magnetic Resonance Imaging, 36(4), 887–895. [Link]
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Pritchett-Corning, K. R., et al. (2015). Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus). Journal of the American Association for Laboratory Animal Science, 54(1), 81–86. [Link]
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Children's Minnesota. (n.d.). Catecholamine Fractionated, Blood. [Link]
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Animalab. (n.d.). Metabolic Cages, basic model, to separate rodent's urine & feces. [Link]
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Furry Critter Network. (n.d.). Dobutamine for Dogs - Medication Guide. [Link]
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Martignoni, M., Groothuis, G. M. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Taylor & Francis Online. [Link]
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TMC Core Facility. (n.d.). Metabolic Cage for Rats. [Link]
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Tecniplast USA. (n.d.). Metabolic Cages for Rats. [Link]
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Martignoni, M., Groothuis, G. M. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. University of Groningen Research Portal. [Link]
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Deranged Physiology. (2023). Dobutamine. [Link]
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LITFL. (2024). Dobutamine. [Link]
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Karim, M. A., & Basser, M. K. (2011). Jugular vein cannulation in rats – a mini review. Canadian Journal of Pure & Applied Sciences, 5(2), 1531-1535. [Link]
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MedCrave. (2016). Carotid artery & jugular vein cannulation. [Link]
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Plante, E., et al. (2005). Hemodynamic response to dobutamine infusion in rats (protocol #1). ResearchGate. [Link]
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Harms, P. G., & Ojeda, S. R. (1974). A rapid and simple procedure for cannulation of the rat jugular vein. DTIC. [Link]
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Cleveland Clinic. (n.d.). Catecholamines Test: What It Is, Purpose & Procedure. [Link]
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Medscape. (n.d.). Dobutamine Dosing, Indications, Interactions, Adverse Effects, and More. [Link]
-
Suzuki, T., et al. (2018). Diminished responsiveness to dobutamine as an inotrope in mice with cecal ligation and puncture-induced sepsis: attribution to phosphodiesterase 4 upregulation. American Journal of Physiology-Heart and Circulatory Physiology, 315(4), H945–H957. [Link]
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Takeda, Y., et al. (2001). Detrimental effects after dobutamine infusion on rat left ventricular function: mechanical work and energetics. Journal of Cardiovascular Pharmacology, 38(6), 925–934. [Link]
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Buttrick, P. M., et al. (1992). Effects of chronic dobutamine administration on hearts of normal and hypertensive rats. Circulation Research, 71(3), 613–620. [Link]
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FDA. (n.d.). DOBUTamine. [Link]
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RxList. (n.d.). Dobutamine (Dobutamine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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Schwertz, D. W., et al. (2004). Lusitropic effects of dobutamine in young and aged mice in vivo. Journal of Cardiovascular Nursing, 19(1), 57–63. [Link]
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Application Note: A Protocol for Forced Degradation Studies of Dobutamine and Its Impurities
Introduction: The Rationale for Stress Testing Dobutamine
In pharmaceutical development, a comprehensive understanding of a drug substance's stability is paramount to ensuring its safety, efficacy, and quality throughout its shelf life. Forced degradation, or stress testing, is a critical process mandated by regulatory bodies like the International Council for Harmonisation (ICH) in their Q1A(R2) guideline.[1][2] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing, such as acid, base, oxidation, heat, and light.[3] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from any impurities or degradants that may form.[4][5]
Dobutamine, a synthetic catecholamine, is a potent β1-adrenergic agonist used clinically to treat cardiogenic shock and severe heart failure by increasing cardiac contractility.[6][7][8] Its chemical structure, featuring a catechol group, makes it inherently susceptible to specific degradation pathways, particularly oxidation.[9][10] This application note provides a detailed, field-proven protocol for conducting forced degradation studies on Dobutamine. It explains the causality behind experimental choices and outlines a robust, self-validating system for researchers, scientists, and drug development professionals.
Scientific Foundation: The Intrinsic Stability of the Dobutamine Molecule
Understanding the chemical liabilities of Dobutamine is key to designing a meaningful stress testing protocol. The catechol moiety (the 1,2-dihydroxybenzene group) is the primary site of instability.
-
Alkaline and Oxidative Degradation: Dobutamine is highly susceptible to degradation in alkaline conditions.[9][10][11] This is because the hydroxyl groups of the catechol are readily deprotonated at high pH, making the molecule extremely vulnerable to oxidation. This process can be initiated by atmospheric oxygen or oxidizing agents like hydrogen peroxide (H₂O₂), often proceeding through a free radical-mediated mechanism to form an intermediate known as an aminochrome.[9][10] These intermediates are highly reactive and can rapidly polymerize, leading to the formation of complex, often dark-colored, structures.[9][10] This is frequently observed as a pink to brown discoloration of the solution.[9][12]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical mechanisms similar to those seen in alkaline degradation, making Dobutamine sensitive to photodegradation.[9][11]
-
Acid and Thermal Stability: In contrast, Dobutamine is reported to be relatively stable under acidic and neutral conditions, even with heating.[9][10][11] While some degradation can be induced at high temperatures over extended periods, it is significantly less pronounced than its instability to base and oxidation.[9][13]
The goal of this protocol is to induce a target degradation of 5-20%.[1] This range is optimal because it generates a sufficient quantity of degradants for detection and method validation without stressing the sample to the point of forming irrelevant, secondary degradation products.[4][14]
Experimental Workflow and Protocols
This section details the step-by-step procedures for subjecting Dobutamine to a variety of stress conditions.
Materials and Reagents
-
Dobutamine Hydrochloride (Reference Standard)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), HPLC grade
-
Deionized Water, 18.2 MΩ·cm
-
HPLC system with a UV/PDA detector
-
Analytical Balance
-
pH Meter
-
Thermostatic oven or water bath
-
ICH-compliant Photostability Chamber
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Preparation of Stock and Working Solutions
-
Dobutamine Stock Solution (e.g., 1 mg/mL): Accurately weigh 25 mg of Dobutamine Hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water. This stock solution should be prepared fresh.
-
Control Sample: Dilute the Stock Solution with the appropriate solvent (typically the mobile phase diluent) to a final working concentration (e.g., 100 µg/mL). This "time zero" sample is analyzed immediately.
Forced Degradation Experimental Workflow
The general workflow for each stress condition is outlined below.
Caption: General experimental workflow for Dobutamine forced degradation studies.
Step-by-Step Degradation Protocols
For each condition, a sample of the Dobutamine stock solution is treated as described. A control sample, consisting of the stock solution diluted in water and stored at room temperature protected from light, should be analyzed alongside the stressed samples.
A. Acidic Hydrolysis
-
Transfer 5 mL of the Dobutamine stock solution into a suitable flask.
-
Add 5 mL of 1 M HCl.
-
After cooling to room temperature, carefully neutralize the solution by adding an equivalent amount (5 mL) of 1 M NaOH.
-
Dilute the neutralized solution to a final working concentration (e.g., 100 µg/mL) with mobile phase diluent and analyze by HPLC.[14]
B. Basic Hydrolysis
-
Transfer 5 mL of the Dobutamine stock solution into a suitable flask.
-
Add 5 mL of 0.05 M NaOH. A pink or brown discoloration may appear immediately.[9][16]
-
Maintain the solution at room temperature for 30 minutes.[16] Due to high reactivity, a shorter duration is used.
-
Neutralize the reaction by adding an equivalent amount (5 mL) of 0.05 M HCl.
-
Dilute the neutralized solution to a final working concentration and analyze by HPLC.[14]
C. Oxidative Degradation
-
Transfer 5 mL of the Dobutamine stock solution into a suitable flask.
-
Add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at 60°C for 24 hours.[16]
-
Cool the solution, dilute to a final working concentration with mobile phase diluent, and analyze by HPLC.
D. Thermal Degradation
-
Transfer Dobutamine drug substance (solid powder) into a glass vial and place it in a thermostatically controlled oven at 80°C for 14 days.[16]
-
Alternatively, place a solution of Dobutamine in a sealed vial at 60°C for 72 hours.[15]
-
At the designated time point, remove the sample, allow it to cool, dissolve (if solid), dilute to a final working concentration, and analyze by HPLC.
E. Photolytic Degradation
-
Prepare two samples of the Dobutamine stock solution in transparent quartz vials.
-
Wrap one vial completely in aluminum foil to serve as the dark control.
-
Place both vials in a photostability chamber.
-
Expose the samples to light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2]
-
After exposure, dilute both the exposed sample and the dark control to the final working concentration and analyze by HPLC.
Summary of Stress Conditions
| Stress Condition | Stress Agent | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid | 1 M | 60°C | 72 hours |
| Base Hydrolysis | Sodium Hydroxide | 0.05 M | Room Temp. | 30 minutes |
| Oxidation | Hydrogen Peroxide | 3% | 60°C | 24 hours |
| Thermal | Dry Heat (Solid/Solution) | N/A | 80°C / 60°C | 14 days / 72 hours |
| Photolysis | Light/UV Radiation | N/A | Ambient | ICH Q1B Standard |
Analytical Methodology: The Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of a successful forced degradation study. The method must demonstrate specificity, meaning it can unequivocally assess the analyte in the presence of its potential degradation products. The following method is adapted from established literature.[9][11][13][15]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, e.g., Hypersil (250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for Dobutamine and its likely degradants. |
| Mobile Phase | 82:12:6 (v/v/v) of 0.05 M KH₂PO₄ : ACN : MeOH, with 0.3% (v/v) TEA, adjusted to pH 4.0 | The buffered aqueous-organic mixture ensures reproducible retention. TEA is a silanol-masking agent that improves the peak shape of basic analytes like Dobutamine. pH 4.0 ensures the analyte is protonated and well-behaved chromatographically. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Detection | UV at 280 nm | Dobutamine has a strong chromophore with a UV maximum around 280 nm, providing good sensitivity. |
| Injection Volume | 20 µL | A typical volume for standard analytical HPLC. |
| Column Temp. | Ambient or 30°C | Provides stable retention times. |
Method Validation and System Suitability
Before analyzing samples, the system must pass suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000). The method's stability-indicating nature is confirmed by analyzing the mixed stressed samples and demonstrating that the main Dobutamine peak is well-resolved from all degradant peaks. Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants.
Interpretation of Results and Degradation Pathway
Analysis of the chromatograms from the stressed samples will reveal the stability profile of Dobutamine.
-
Percent Degradation: Calculate the degradation of Dobutamine using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
-
Mass Balance: A critical self-validating aspect of the study is the mass balance. The sum of the percentage of Dobutamine remaining and the area percentages of all detected degradation products should ideally be between 95% and 105%.[5] This confirms that all major degradants have been detected.
-
Degradation Pathway: The results will confirm the pathway outlined in Section 2. Significant degradation is expected under basic, oxidative, and photolytic conditions, with minimal to no degradation under acidic and thermal stress. For any significant unknown impurity (>0.1%), further structural elucidation using techniques like LC-MS/MS would be required.[17]
Caption: Simplified degradation pathway of Dobutamine under stress conditions.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for conducting forced degradation studies on Dobutamine. The experimental conditions are designed to probe the known chemical liabilities of the molecule, particularly its catechol moiety. Dobutamine demonstrates significant instability under basic, oxidative, and photolytic stress, while remaining relatively stable to acid and heat. The provided stability-indicating HPLC method is robust and suitable for separating the parent drug from its degradation products. Following this protocol enables researchers to establish intrinsic stability, identify potential impurities, and develop validated analytical methods that satisfy global regulatory requirements, ultimately ensuring the quality and safety of Dobutamine-containing pharmaceutical products.
References
-
ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Al-Aqeel, K. A. (2012). Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. European Journal of Hospital Pharmacy, 19(1), 52–56. [Link]
-
Mondal, T., & Ali, S. (2021). Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. Indian Journal of Pharmaceutical Education and Research, 55(4), 1173-1182. [Link]
-
Al-Aqeel, K. A. (2016). Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. ResearchGate. [Link]
-
Foinard, A., Décaudin, B., Barthélémy, C., Debaene, B., Odou, P., & Simon, N. (2021). Long-term stability of 10 mg/mL dobutamine injectable solutions in 5% dextrose and normal saline solution stored in polypropylene syringes and cyclic-oleofin-copolymer vials. PLoS ONE, 16(5), e0251421. [Link]
-
Al-Aqeel, K. A. (2012). Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. BMJ Journals. [Link]
-
Deranged Physiology. (2023). Dobutamine. [Link]
-
Al-Aqeel, K. A. (2012). Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. European Journal of Hospital Pharmacy. [Link]
-
Mondal, T., & Ali, S. (2021). Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Referencing ICH Q1B guidelines for photostability). [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- Google Patents. (1997). US6017966A - Stabilized pharmaceutical compositions containing dobutamine.
-
Sankar, G., & Kumar, B. (2013). New Validated Rp-HPLC Method for the Estimation of Dobutamine In Pharmaceutical Formulation. Der Pharma Chemica, 5(3), 196-202. [Link]
-
ResearchGate. (2020). Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC–MS/MS. [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. [Link]
-
European Journal of Hospital Pharmacy. (2012). Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]
-
ICH. (2003). Q1A(R2) Guideline. [Link]
-
Daicel Pharma Standards. Dobutamine Impurities. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Sharma, G., & Saini, S. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Medicinal Chemistry, 3(2), 1-5. [Link]
-
European Patent Office. (1994). EP 0620208 B1 - Production of dobutamine compounds. [Link]
-
Newton, D. W., & Fung, E. Y. (1981). Stability of dobutamine hydrochloride in selected large-volume parenterals. American Journal of Hospital Pharmacy, 38(5), 682-684. [Link]
-
Klick, S., Muellner, P., & Hofer, J. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ResearchGate. (2021). Chemical structure of dobutamine hydrochloride.... [Link]
-
Stiles, M. L., & Allen, L. V. Jr. (1993). Stability of dobutamine in continuous ambulatory delivery devices. American Journal of Hospital Pharmacy, 50(2), 289-291. [Link]
-
National Center for Biotechnology Information. (n.d.). Dobutamine. PubChem Compound Database. [Link]
-
Stajić, A., Stojanović, B., & Marinković, V. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 27(21), 7578. [Link]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Dobutamine and Its Impurities
Welcome to the technical support center dedicated to the robust analysis of Dobutamine and its related impurities by High-Performance Liquid Chromatography (HPLC). As a synthetic catecholamine, Dobutamine presents unique challenges in chromatographic separation due to its chemical structure, particularly its basic amine function and catechol group, which is susceptible to oxidation. This guide is designed for researchers, analytical scientists, and quality control professionals to provide field-proven insights and systematic troubleshooting strategies. Our approach moves beyond simple procedural lists to explain the fundamental principles behind each recommendation, ensuring you can develop, optimize, and troubleshoot your methods with confidence.
Part 1: Frequently Asked Questions (FAQs) - Establishing a Robust Method
This section addresses the most common initial questions when setting up a stability-indicating HPLC method for Dobutamine.
Q1: What is the recommended stationary phase (column) for analyzing Dobutamine and its impurities?
A C18 (ODS) reversed-phase column is the industry standard and most widely published choice for Dobutamine analysis.[1][2] The non-polar C18 chains provide effective retention for the Dobutamine molecule. For optimal performance, especially concerning peak shape, it is crucial to select a modern, high-purity, end-capped C18 column.
-
Expert Insight: The primary challenge with Dobutamine is its basic amine group, which can interact with acidic silanol groups on the silica backbone of the column packing. This secondary interaction is a leading cause of peak tailing.[3][4] Modern columns (e.g., Hypersil, Kromasil, Symmetry) are manufactured with high-purity silica and proprietary end-capping techniques that minimize exposed silanols, leading to significantly improved peak symmetry for basic analytes.[1][5][6] The United States Pharmacopeia (USP) monograph for Dobutamine specifies a "packing L1," which corresponds to a C18 silica.[7][8]
Q2: How should I formulate the mobile phase for the best separation and peak shape?
The mobile phase composition is the most critical factor in achieving a successful separation. A buffered aqueous-organic mixture is standard.
-
Aqueous Buffer & pH Control: An acidic mobile phase pH is essential. A pH between 2.5 and 4.0 is recommended.[2][5] At this pH, the secondary amine on Dobutamine is fully protonated, ensuring consistent interaction with the stationary phase. Critically, a low pH also suppresses the ionization of residual silanol groups on the column, preventing the electrostatic interactions that cause peak tailing.[3] Potassium dihydrogen phosphate (KH2PO4) is a very common and effective buffer choice, typically used at concentrations between 15 mM and 50 mM.[6][9]
-
Organic Modifier: A combination of acetonitrile and methanol is often used.[5] Acetonitrile generally offers higher efficiency (sharper peaks), while methanol can alter selectivity, which may be useful for resolving specific impurities. A good starting point is a mixture of buffer, acetonitrile, and methanol.[5]
-
Peak Shape Additives (The "Secret Weapon"): Due to Dobutamine's basic nature, adding a small amount of a competing base to the mobile phase can dramatically improve peak shape. Triethylamine (TEA) at a concentration of ~0.3% (v/v) is highly effective.[5][6] TEA acts as a "silanol blocker," preferentially interacting with the active silanol sites on the column and shielding the Dobutamine molecule from these undesirable secondary interactions.
-
Ion-Pairing Chromatography: For particularly challenging separations where structurally similar impurities are not resolved, an ion-pairing agent like sodium 1-octanesulfonate can be added to the mobile phase, as described in the USP-32 method.[2] This agent pairs with the protonated Dobutamine, increasing its retention and altering selectivity.
Q3: What are the ideal detection parameters for Dobutamine?
UV detection is the standard method. Dobutamine has a strong chromophore, and the maximum absorbance is typically observed at 280 nm , which is the most commonly used wavelength for quantification.[1][2][5][8] This wavelength provides excellent sensitivity and specificity for Dobutamine and many of its related substances. Some methods have also utilized 230 nm.[6]
Q4: What are the critical system suitability tests (SSTs) for a Dobutamine method?
System suitability testing is a non-negotiable part of any validated method, ensuring the chromatographic system is performing correctly before analyzing samples. Based on USP guidelines and best practices, the following SSTs are critical:
-
Resolution (R): The resolution between Dobutamine and its closest eluting impurity or a known related substance must be greater than 1.5.[8] The USP method for Dobutamine Injection specifies checking the resolution between dobutamine and 4-(4-hydroxyphenyl)-2-butanone.[8]
-
Tailing Factor (T): For the Dobutamine peak, the tailing factor should not be more than 1.5.[8] This is a direct measure of peak symmetry and is crucial for accurate integration.
-
Reproducibility/Precision (%RSD): The relative standard deviation (%RSD) for peak area from replicate injections of the standard solution should not be more than 2.0%.[8]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of Dobutamine.
Problem A: Poor Peak Shape (Peak Tailing)
Peak tailing is the most frequent issue observed for Dobutamine. It manifests as an asymmetric peak with a "tail" extending from the peak apex.
-
Root Cause Analysis: As a basic compound, Dobutamine's protonated amine can interact strongly with deprotonated (ionized) silanol groups (Si-O⁻) on the surface of the silica packing material. This secondary, ionic interaction is stronger than the primary reversed-phase mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[4]
-
Systematic Solutions:
-
Verify Mobile Phase pH: Ensure the pH is in the acidic range (2.5-4.0). A pH that is too high will increase silanol ionization and exacerbate tailing. Use a calibrated pH meter.
-
Incorporate a Competing Base: If not already present, add Triethylamine (TEA) to the mobile phase at 0.1-0.3% (v/v). This is often the most effective solution.[5][6]
-
Check Buffer Strength: Insufficient buffer concentration may not adequately control the on-column pH, leading to peak shape issues.[3] If using a 10 mM buffer, try increasing it to 25-50 mM.
-
Evaluate the Column: The column may be the culprit.
-
Column Age: Over time, the bonded phase can hydrolyze, exposing more active silanols. If the column has been used extensively, especially at pH extremes, its performance will degrade.
-
Column Choice: If you are not using a modern, high-purity, end-capped column, consider switching to one. This can solve the problem outright.
-
-
Reduce Sample Mass: Overloading the column can lead to peak distortion. Try injecting a lower concentration or smaller volume of your sample.[10][11]
-
Method Development & Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for addressing peak tailing issues with basic compounds like Dobutamine.
Caption: Logical workflow for troubleshooting Dobutamine peak tailing.
Problem B: Unstable Retention Times
Retention time (RT) drift or sudden shifts compromise peak identification and integration.
-
Root Cause Analysis & Solutions:
-
Mobile Phase Composition: The most common cause is a change in the mobile phase.[3]
-
Evaporation: The organic component (acetonitrile/methanol) is more volatile than the aqueous buffer. If the mobile phase bottle is not properly covered, the organic ratio will decrease over time, leading to longer retention times. Always keep mobile phase reservoirs capped.
-
Preparation: Inconsistent mobile phase preparation between batches will cause run-to-run RT shifts. Use calibrated volumetric flasks and pipettes for preparation.
-
-
Column Temperature: Fluctuations in ambient temperature can cause RT to drift. A 1°C change can alter retention time by 1-2%. Use a thermostatted column compartment for stable operation, typically at 30°C or 35°C.[2][12]
-
Column Equilibration: Insufficient equilibration time after changing mobile phase or restarting the system is a frequent cause of drifting RT at the beginning of a sequence. Equilibrate the column with at least 10-15 column volumes of the mobile phase until a stable baseline is achieved.[3]
-
Pump and Hardware Issues: Leaks in the pump, injector, or fittings can cause flow rate fluctuations, directly impacting retention times.[11] Check for any visible leaks and ensure system pressure is stable.
-
Problem C: Insufficient Resolution
Failure to separate Dobutamine from its process impurities or degradation products is a critical failure for a stability-indicating method.
-
Root Cause Analysis & Solutions:
-
Mobile Phase Strength: The ratio of organic modifier to aqueous buffer is the primary tool for adjusting resolution.
-
To increase resolution: Decrease the percentage of the organic modifier (acetonitrile/methanol). This will increase the retention times of all components, providing more time for the column to perform the separation.
-
-
Mobile Phase Selectivity: If changing the mobile phase strength does not resolve co-eluting peaks, change the selectivity.
-
Switch Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. The different solvent properties can alter the elution order.
-
Adjust pH: A small change in mobile phase pH can significantly impact the retention of ionizable impurities, potentially resolving them from the main peak.
-
-
Column Chemistry: If mobile phase optimization fails, the column may not be suitable. Consider a C18 column with a different bonding chemistry or a different stationary phase altogether (e.g., Phenyl-Hexyl) to introduce different separation mechanisms (like pi-pi interactions).
-
Problem D: High System Backpressure
A sudden or gradual increase in system backpressure indicates a blockage.
-
Root Cause Analysis & Solutions:
-
Buffer Precipitation: This is a major risk if you mix a high concentration of phosphate buffer directly with a high concentration of acetonitrile. The buffer can precipitate out of solution, clogging frits and tubing. Always filter the aqueous buffer before mixing with the organic solvent. Ensure your chosen buffer concentration is soluble in the final mobile phase mixture.
-
Particulate Contamination: Debris from unfiltered samples or mobile phases, or shedding from pump seals, can clog the column inlet frit.[4]
-
Prevention: Always filter samples through a 0.45 µm syringe filter before injection. Use an in-line filter between the injector and the column.[4]
-
Fix: Try reversing the column (disconnect from the detector) and flushing it with a weak solvent like water/methanol to dislodge particulates from the inlet frit.[4] If this fails, the column may need to be replaced.
-
-
Part 3: Protocols & Data Tables
Experimental Protocols
Protocol 1: Preparation of Standard Buffered Mobile Phase
This protocol describes the preparation of 1 Liter of a common mobile phase for Dobutamine analysis.
-
Prepare Aqueous Buffer: Weigh 6.8 g of Potassium Dihydrogen Phosphate (KH2PO4) and dissolve it in 820 mL of HPLC-grade water to create a 0.05 M solution.
-
Adjust pH: Adjust the pH of the buffer solution to 4.0 using dilute phosphoric acid.
-
Filter Buffer: Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.
-
Add Organic Solvents: In a clean 1 L mobile phase reservoir, combine the 820 mL of filtered buffer with 120 mL of HPLC-grade acetonitrile and 60 mL of HPLC-grade methanol.
-
Add Peak Shape Modifier: Add 3.0 mL of Triethylamine (TEA) to the final mixture.
-
Degas: Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing for 15-20 minutes.
Data Presentation
Table 1: Typical Starting HPLC Parameters for Dobutamine Analysis
| Parameter | Typical Value / Condition | Rationale / Comment |
| Column | High-Purity, End-capped C18, 250 x 4.6 mm, 5 µm | Industry standard for reversed-phase. End-capping is critical for good peak shape.[1][8] |
| Mobile Phase | Buffered Aqueous/Organic Mixture | Provides retention and selectivity control. |
| Aqueous: 25-50 mM KH2PO4, pH 2.5-4.0 | Acidic pH protonates Dobutamine and suppresses silanol activity.[2][5] | |
| Organic: Acetonitrile / Methanol | Common organic modifiers for reversed-phase HPLC. | |
| Additive: 0.1-0.3% Triethylamine (TEA) | Acts as a competing base to block active silanols and improve peak shape.[5][6] | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[2][8] |
| Detection | UV at 280 nm | Wavelength of maximum absorbance for Dobutamine, providing high sensitivity.[2][5] |
| Column Temp. | 30 °C | Ensures reproducible retention times by mitigating effects of ambient temperature.[2] |
| Injection Vol. | 10 - 20 µL | Typical volume; should be optimized to avoid column overload.[2][9] |
Table 2: Quick Troubleshooting Reference Guide
| Symptom | Most Likely Cause | Quick Solution / Action |
| Peak Tailing | Secondary interaction with column silanols. | Lower mobile phase pH to < 4.0; add 0.1% TEA to mobile phase.[3][5] |
| Shifting RT | Unstable column temperature or mobile phase evaporation. | Use a column oven; keep mobile phase bottles capped.[3][10] |
| Poor Resolution | Mobile phase is too strong (too much organic). | Decrease the % of acetonitrile/methanol in the mobile phase. |
| High Pressure | Buffer precipitation or column frit blockage. | Filter mobile phase and samples; flush column in reverse direction.[4] |
| Ghost Peaks | Contaminated mobile phase or sample carryover. | Use high-purity solvents; run a blank gradient; clean the injector.[11] |
Part 4: General Troubleshooting Workflow
This diagram provides a high-level, systematic process for diagnosing any HPLC issue.
Caption: A systematic workflow for general HPLC troubleshooting.
References
-
Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. European Journal of Hospital Pharmacy. [Link]
-
New Validated Rp-HPLC Method for the Estimation of Dobutamine In Pharmaceutical Formulation. Der Pharma Chemica. [Link]
-
Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. ResearchGate. [Link]
-
Validation of High-Performance Liquid Chromatography for determination and stability assessment of dobutamine hydrochloride in pediatric use. Evidência. [Link]
-
Optimization and validation of a fast RP–HPLC method for the determination of dobutamine in rat plasma: Pharmacokinetic studies in healthy rat subjects. ResearchGate. [Link]
-
Analytical quality by design-based RP-HPLC method for dobutamine quantification: development, optimization, and validation. ResearchGate. [Link]
-
Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC–MS/MS. Development and Validation of Stability Indicative UPLC Method. ResearchGate. [Link]
-
USP Monographs: Dobutamine Hydrochloride. USP29-NF24. [Link]
-
USP Monographs: Dobutamine for Injection. USP29-NF24. [Link]
-
USP Monographs: Dobutamine Injection. USP29-NF24. [Link]
-
Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. CentAUR. [Link]
-
Optimization and validation of a fast RP-HPLC method for the determination of dobutamine in rat plasma: Pharmacokinetic studies in healthy rat subjects. PubMed. [Link]
-
A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations. PubMed Central. [Link]
-
Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. European Journal of Hospital Pharmacy. [Link]
-
Dobutamine hydrochloride and its Impurities. Pharmaffiliates. [Link]
-
Dobutamine and its Impurities. Pharmaffiliates. [Link]
-
Dobutamine Impurities. SynZeal. [Link]
-
RP-HPLC chromatogram of dobutamine, showing a sharp and well-resolved peak. ResearchGate. [Link]
-
Dobutamine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
HPLC Troubleshooting Guide. ACE. [Link]
-
Dobutamine Impurities. Omchemlabs. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
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- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Optimization and validation of a fast RP-HPLC method for the determination of dobutamine in rat plasma: Pharmacokinetic studies in healthy rat subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of Dobutamine in Plasma
Welcome to the technical support center dedicated to addressing the challenges associated with the LC-MS/MS analysis of dobutamine in plasma. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your bioanalytical data.
Introduction to the Challenge: Dobutamine and Matrix Effects
Dobutamine is a synthetic catecholamine used to treat heart failure and cardiogenic shock.[1] As a β1-adrenergic receptor agonist, it increases cardiac output.[2] Accurate quantification of dobutamine in plasma is crucial for pharmacokinetic and pharmacodynamic studies. However, like many analyses in complex biological matrices, the LC-MS/MS determination of dobutamine is susceptible to matrix effects.
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components from the sample matrix.[3][4] In plasma, major contributors to matrix effects include phospholipids, salts, and proteins.[3][5] These interferences can lead to inaccurate and imprecise results, compromising the integrity of your study.[3] This guide provides a systematic approach to identifying, troubleshooting, and mitigating matrix effects in your dobutamine assays.
Troubleshooting Guide: A-Problem-and-Solution Approach
This section directly addresses common issues encountered during the LC-MS/MS analysis of dobutamine in plasma, providing step-by-step guidance for resolution.
Issue 1: Poor Signal Reproducibility and Inaccurate Quantification
Question: My dobutamine signal intensity is highly variable between replicate injections of the same sample, leading to poor precision and accuracy. What could be the cause and how do I fix it?
Answer: Inconsistent signal intensity is a classic symptom of matrix effects, specifically ion suppression or enhancement.[6] The co-eluting matrix components interfere with the ionization of dobutamine in the mass spectrometer's ion source.
Troubleshooting Workflow:
-
Confirm Matrix Effects: The first step is to confirm that matrix effects are indeed the root cause. A post-column infusion experiment is a qualitative method to identify regions of ion suppression.[7]
-
Protocol: Continuously infuse a standard solution of dobutamine into the MS detector post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal of dobutamine indicates the retention time at which matrix components are eluting and causing ion suppression.[8]
-
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.[9][10]
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all matrix interferences, especially phospholipids.[11][12]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimizing the pH of the aqueous phase and the choice of organic solvent is crucial for selectively extracting dobutamine while leaving polar interferences behind.[10][13]
-
Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup by utilizing specific interactions between the analyte and the solid phase.[14][15] A well-developed SPE method can significantly reduce matrix effects.[16]
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[4] Since it has nearly identical physicochemical properties to dobutamine, it will co-elute and experience the same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS response should remain constant, leading to more accurate and precise quantification.
dot
Caption: Troubleshooting workflow for poor signal reproducibility.
Issue 2: Low Analyte Recovery
Question: After my sample preparation, the recovery of dobutamine is consistently low. How can I improve this?
Answer: Low recovery indicates that a significant portion of the analyte is being lost during the sample preparation process. This can be due to inefficient extraction or binding to the extraction materials.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
For LLE: Experiment with different extraction solvents and pH conditions. Dobutamine, being a catecholamine, has hydroxyl groups that can be ionized. Adjusting the pH of the plasma sample can influence its partitioning into the organic phase.[17]
-
For SPE: Ensure the chosen SPE sorbent and elution solvent are appropriate for dobutamine's chemical properties. A C18 reversed-phase cartridge is a common choice.[18] The pH of the loading and wash solutions should be optimized to ensure retention of dobutamine, while the elution solvent should be strong enough to desorb it completely.
-
-
Check for Non-Specific Binding: Dobutamine may bind to plasticware or the SPE sorbent. To mitigate this, consider using low-binding microcentrifuge tubes and pre-conditioning the SPE cartridge thoroughly.
-
Assess Protein Precipitation Efficiency: If using PPT, ensure the ratio of precipitating solvent (e.g., acetonitrile or methanol) to plasma is sufficient for complete protein removal (typically 3:1 or 4:1 v/v).[19][20] Incomplete protein precipitation can lead to co-precipitation of the analyte.
dot
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- 2. Dobutamine | C18H23NO3 | CID 36811 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 9. eijppr.com [eijppr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. mdpi.com [mdpi.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
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- 17. DOBUTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. agilent.com [agilent.com]
- 20. clinichrom.com [clinichrom.com]
Dobutamine Synthesis Technical Support Center: Optimizing Yield from Trimethoxy Dobutamine
Welcome to the technical support center for the synthesis of Dobutamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Dobutamine, with a specific focus on improving the yield from its trimethoxy precursor, N-[3-(4-methoxyphenyl)-1-methylpropyl]-2-(3,4-dimethoxyphenyl)ethylamine. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this critical manufacturing process.
I. Understanding the Core Challenge: The Demethylation Step
The traditional synthesis of Dobutamine involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one with homoveratrylamine (3,4-dimethoxyphenethylamine), resulting in the formation of the trimethoxy dobutamine intermediate. The subsequent cleavage of the three aryl methyl ether groups to yield the desired phenolic hydroxyl groups of Dobutamine is a critical and often yield-determining step.[1][2] This process, known as demethylation, can be fraught with challenges, including incomplete reactions, side-product formation, and purification difficulties.
This guide will delve into the intricacies of this demethylation step and offer practical solutions to maximize your yield and product purity.
II. Troubleshooting Guide: The Demethylation of Trimethoxy Dobutamine
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete Demethylation Reaction
Q: My reaction seems to be stalling, and I'm observing a significant amount of starting material or partially demethylated intermediates in my crude product analysis (TLC, HPLC). What are the likely causes and how can I drive the reaction to completion?
A: Incomplete demethylation is a common hurdle. Several factors can contribute to this issue:
-
Insufficient Reagent Stoichiometry: The cleavage of aryl methyl ethers with reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) is a stoichiometric process.[3] Ensure you are using a sufficient excess of the demethylating agent. For HBr, this often involves using a concentrated solution (e.g., 48%) and potentially acetic acid as a co-solvent to ensure solubility and drive the reaction.[1][4]
-
Suboptimal Reaction Temperature and Time: These reactions often require significant thermal energy.[4] If the reaction is proceeding slowly, a gradual increase in temperature might be necessary. However, be cautious, as excessive heat can lead to degradation. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time. A reaction time of several hours at reflux is not uncommon.[1]
-
Reagent Quality: The quality of the demethylating agent is paramount. HBr solutions can degrade over time, and BBr₃ is highly sensitive to moisture.[4] Use fresh, high-quality reagents to ensure maximum reactivity.
-
Solvent Effects: The choice of solvent is crucial for both substrate solubility and reaction efficacy. Acetic acid is often used with HBr to aid in the dissolution of the starting material.[1] For BBr₃, anhydrous chlorinated solvents like dichloromethane (DCM) are typically employed.
Troubleshooting Workflow for Incomplete Demethylation:
Caption: Troubleshooting workflow for incomplete demethylation.
Issue 2: Formation of Side Products and Low Purity
Q: My final product is contaminated with significant impurities, leading to a low overall yield after purification. What are the common side reactions, and how can I minimize them?
A: The harsh conditions often required for demethylation can lead to several side reactions:
-
Ring Bromination/Halogenation: When using HBr or HI, there is a risk of electrophilic aromatic substitution on the electron-rich phenolic rings, leading to halogenated impurities. This is particularly a risk with HI, which can be oxidized to iodine.[5]
-
Degradation of the Catechol Moiety: The 3,4-dihydroxyphenyl group (catechol) in Dobutamine is highly susceptible to oxidation, especially under harsh acidic conditions and in the presence of air. This can lead to the formation of colored impurities and a reduction in yield.
-
Incomplete Work-up: Residual acidic reagents can catalyze degradation during storage or subsequent purification steps.
Strategies to Minimize Side Product Formation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the sensitive catechol moiety.
-
Control of Reaction Conditions: Avoid excessive temperatures and unnecessarily long reaction times to reduce the likelihood of side reactions.
-
Alternative Reagents: Consider milder demethylating agents. Boron tribromide (BBr₃) can often effect demethylation at lower temperatures than HBr, potentially reducing side product formation.[6][7] Other alternatives reported for aryl ether cleavage include aluminum chloride (AlCl₃) with additives or certain thiol-based reagents, though their compatibility with the Dobutamine scaffold would need to be evaluated.[4][5]
-
Thorough Work-up: A meticulous work-up procedure is crucial. This includes neutralizing any remaining acid and thoroughly washing the organic extracts to remove water-soluble byproducts.
Issue 3: Difficult Purification and Product Isolation
Q: I'm struggling to isolate pure Dobutamine hydrobromide/hydrochloride from the crude reaction mixture. What are the best practices for purification?
A: Effective purification is key to obtaining a high yield of pharmaceutical-grade Dobutamine.
-
Crystallization: The most common method for purifying Dobutamine salts is crystallization.[1][2]
-
Dobutamine Hydrobromide: After demethylation with HBr, the product can often be crystallized directly from the reaction mixture upon cooling.[8]
-
Conversion to Hydrochloride: It is common practice to convert the hydrobromide salt to the more pharmaceutically accepted hydrochloride salt.[1] This can be achieved by dissolving the crude hydrobromide in a suitable solvent and then adding hydrochloric acid.
-
-
Solvent Selection: The choice of solvent for crystallization is critical. For Dobutamine hydrochloride, recrystallization from aqueous hydrochloric acid (e.g., 4N HCl) has been reported.[1] Mixtures of ethanol and toluene have also been used.[2]
-
Control of pH: During work-up and crystallization, maintaining an acidic pH (below 6) can help to minimize the oxidation of the catechol groups.[2]
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as sodium metabisulfite or sodium sulfite, during the work-up and purification steps can help to prevent the oxidation of the final product.[2]
Optimized Purification Protocol:
| Step | Parameter | Recommendation | Rationale |
| 1. Quenching | Method | Slowly add the reaction mixture to ice-water. | To control the exotherm and precipitate the crude product. |
| 2. Isolation | Technique | Filtration | To collect the crude Dobutamine hydrobromide. |
| 3. Salt Conversion | Reagent | Dissolve in a suitable solvent and add HCl. | To form the desired hydrochloride salt. |
| 4. Recrystallization | Solvent | Aqueous HCl or Ethanol/Toluene mixture.[1][2] | To achieve high purity. |
| 5. Protection | Additive | Sodium metabisulfite.[2] | To prevent oxidation of the catechol moiety. |
| 6. Drying | Conditions | Under vacuum at a moderate temperature. | To remove residual solvents without degrading the product. |
III. Frequently Asked Questions (FAQs)
Q1: Is there a way to avoid the problematic demethylation step altogether?
A1: Yes, a more modern and efficient synthesis avoids the demethylation step. This process involves the direct reductive amination of 4-(4-hydroxyphenyl)-2-butanone with dopamine hydrochloride.[2][9] Since the phenolic hydroxyl groups are already present in the starting materials, the laborious and often low-yielding demethylation is circumvented. This one-step synthesis is reported to have a significantly higher overall yield (around 93%) and is more environmentally friendly as it avoids the use of aggressive reagents like HBr.[2]
Synthesis Route Comparison:
Caption: Comparison of traditional and modern synthesis routes for Dobutamine.
Q2: How can I monitor the progress of the demethylation reaction effectively?
A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
TLC: Use a suitable solvent system (e.g., a mixture of a polar solvent like methanol or ethyl acetate and a non-polar solvent like hexane or dichloromethane) to achieve good separation between the starting material, intermediates, and the final product. The phenolic product will likely have a different retention factor (Rf) and may stain differently (e.g., with potassium permanganate) compared to the methoxy-protected starting material.
-
HPLC: This is a more quantitative method. Develop a method that gives a good resolution of all components. By injecting aliquots of the reaction mixture over time, you can accurately track the disappearance of the starting material and the appearance of the product, allowing for precise determination of the reaction endpoint.
Q3: What are the key safety precautions to take during the demethylation step?
A3: Both HBr and BBr₃ are highly corrosive and toxic reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood. BBr₃ reacts violently with water and produces toxic fumes.[4]
-
Quenching: Quenching the reaction, especially when using BBr₃, should be done with extreme care. Add the quenching agent (e.g., ice-water or methanol) slowly and under controlled temperature conditions to manage the exothermic reaction.
Q4: Can impurities in the trimethoxy dobutamine starting material affect the demethylation yield?
A4: Absolutely. Impurities from the preceding reductive amination step can interfere with the demethylation reaction. For example, unreacted starting materials or byproducts might consume the demethylating reagent, leading to an incomplete reaction. Furthermore, some impurities might be unstable under the harsh demethylation conditions, leading to the formation of additional byproducts that complicate purification. It is highly recommended to use a purified trimethoxy dobutamine precursor for the demethylation step to maximize the yield and purity of the final product.
IV. Concluding Remarks
Improving the yield of Dobutamine synthesis from its trimethoxy precursor hinges on mastering the demethylation step. By carefully selecting reagents, optimizing reaction conditions, implementing a robust monitoring strategy, and perfecting purification techniques, significant gains in efficiency and product quality can be achieved. For new process development, considering the modern, one-step synthesis that avoids demethylation altogether is strongly recommended as a more sustainable and high-yielding alternative.
This guide is intended to provide a solid foundation for troubleshooting and optimizing your Dobutamine synthesis. For further in-depth information, please consult the referenced literature.
References
-
Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
-
T. M. Razler, et al. (2016). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5442120A - Production of dobutamine compounds.
- Google Patents. (n.d.). US5442120A - Production of dobutamine compounds.
-
A. J. Arslancan, et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2022). Aryl methyl ether cleavage. Retrieved from [Link]
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Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
-
PubMed. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
National Institutes of Health. (1998). Measuring dobutamine (Db) clearance during continuous hemofiltration (CHF). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the HBr-mediated O-demethylation of noroxycodone 3b. Retrieved from [Link]
-
Biotage. (2023). Post synthesis workup: What steps are necessary and what aren't?. Retrieved from [Link]
-
YouTube. (2020). in the chemical literature: demethylation of an aryl ether. Retrieved from [Link]
- Google Patents. (n.d.). CN114524734A - Preparation method of novel dobutamine hydrochloride.
-
National Institutes of Health. (2024). Dobutamine. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0620208 B1 - Production of dobutamine compounds. Retrieved from [Link]
-
Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Retrieved from [Link]
-
TCTMD. (2022). Dobutamine Shortage: ACC Experts Offer Tips, Alternatives. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
PubMed. (1999). Early deterioration followed by improvement in contractility during dobutamine stress echocardiography: An unusual response. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dobutamine reverses the vasopressin-associated impairment in cardiac index and systemic oxygen supply in ovine endotoxemia. Retrieved from [Link]
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PubMed. (n.d.). Post-resuscitation right ventricular dysfunction: delineation and treatment with dobutamine. Retrieved from [Link]
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PubMed. (n.d.). Optimal dosing of dobutamine for treating post-resuscitation left ventricular dysfunction. Retrieved from [Link]
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- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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Reducing the formation of Trimethoxy Dobutamine impurity during synthesis.
A Guide to Minimizing the Formation of Trimethoxy Dobutamine Impurity
Welcome to the Technical Support Center for Dobutamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of dobutamine, with a specific focus on the formation and reduction of the Trimethoxy Dobutamine impurity. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to optimize your synthetic route.
Troubleshooting Guide: High Levels of Trimethoxy Dobutamine Impurity
This section addresses specific issues you may encounter during your synthesis, providing actionable solutions based on established chemical principles.
Question: I've completed the demethylation step in my dobutamine synthesis, but HPLC analysis shows a significant peak corresponding to the Trimethoxy Dobutamine impurity. What are the likely causes and how can I resolve this?
Answer:
The presence of Trimethoxy Dobutamine (also known as Dobutamine EP Impurity C) post-synthesis is a common issue that almost invariably points to an incomplete demethylation reaction.[1] The Trimethoxy Dobutamine is the direct precursor to the final dobutamine product, and its persistence indicates that the cleavage of the three methyl ether groups is not complete.[2][3]
Let's break down the potential causes and the corresponding corrective actions:
1. Sub-optimal Demethylation Conditions:
The cleavage of aryl methyl ethers is a chemically demanding transformation that requires harsh conditions.[4] The use of hydrobromic acid (HBr) in a suitable solvent like glacial acetic acid is a standard method for this step in dobutamine synthesis.[2][3] However, the efficiency of this reaction is highly dependent on several parameters.
-
Insufficient Reaction Time or Temperature: Demethylation can be a slow process. A patent for dobutamine synthesis mentions a reaction time of 4 hours when using HBr, while noting that using hydrochloric acid could require up to 64 hours for complete demethylation.[1] If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, a significant amount of the trimethoxy intermediate will remain unreacted.
-
Inadequate Concentration of HBr: The concentration of the hydrobromic acid is critical. A 48% aqueous solution of HBr is often cited in the literature for this purpose.[2][3] Using a less concentrated acid will reduce the reaction rate and may lead to an incomplete reaction.
Troubleshooting Workflow for Sub-optimal Demethylation:
Caption: Troubleshooting workflow for high Trimethoxy Dobutamine levels.
2. In-Process Monitoring:
To avoid discovering an incomplete reaction at the end of the process, it is crucial to monitor the demethylation step.
-
Sampling and Analysis: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every hour after an initial period). Quench the acid and prepare the sample for HPLC analysis.
-
HPLC Monitoring: Use a suitable HPLC method to track the disappearance of the Trimethoxy Dobutamine peak and the appearance of the dobutamine peak. The reaction should be considered complete only when the Trimethoxy Dobutamine peak is reduced to an acceptable level as per your process specifications.
3. Purification Strategy:
If an incomplete reaction has already occurred and you have a mixture of dobutamine and the trimethoxy impurity, a purification step is necessary.
-
Recrystallization: Dobutamine hydrochloride can be purified by recrystallization. A common method involves dissolving the crude product in hot water, followed by cooling to induce crystallization of the more polar dobutamine hydrochloride, leaving the less polar trimethoxy impurity in the mother liquor.[1] The use of an antioxidant like sodium metabisulfite during this process can help prevent degradation of the final product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Trimethoxy Dobutamine formation?
A1: Trimethoxy Dobutamine is not formed as a byproduct but is a key intermediate in a common synthetic route to dobutamine.[2][3] The synthesis often involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one with homoveratrylamine (3,4-dimethoxyphenethylamine). This reaction produces the trimethyl ether of dobutamine (Trimethoxy Dobutamine). The final step is the demethylation of this intermediate to yield dobutamine.[2][3] Therefore, its presence in the final product is due to an incomplete demethylation step.
Synthesis and Impurity Formation Pathway:
Sources
Technical Support Center: Dobutamine Hydrochloride Solutions - Stability and Impurity Troubleshooting
Welcome to the Technical Support Center for Dobutamine Hydrochloride solutions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dobutamine hydrochloride stability and impurity profiling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My dobutamine hydrochloride solution has developed a pink to brownish color. Is it still usable?
A1: The development of a pinkish hue in dobutamine hydrochloride solutions is a known phenomenon and does not necessarily indicate a significant loss of potency.[1][2] This color change is primarily due to the oxidation of the catechol moiety in the dobutamine molecule.[2] However, the acceptability of a colored solution depends on the experimental context.
-
For routine in-vitro experiments: A slight pink discoloration may be acceptable if quantitative analysis confirms that the concentration of dobutamine hydrochloride remains within the desired specification (e.g., >95% of the initial concentration).
-
For preclinical and clinical studies: Any discoloration is generally considered unacceptable as it indicates product degradation. The degradation products have not been fully identified, and their potential physiological effects are unknown.[2] It is crucial to discard solutions that are hazy, contain a precipitate, or have changed to a dark brown or grey color.[1][2]
Causality: The catechol group in dobutamine is highly susceptible to oxidation, especially when exposed to light, alkaline conditions, or oxidizing agents. This process can be accelerated by factors such as elevated temperature and the presence of metal ions.
Q2: What are the primary factors that affect the stability of dobutamine hydrochloride solutions?
A2: The stability of dobutamine hydrochloride solutions is influenced by several key factors:
-
pH: Dobutamine hydrochloride is most stable in acidic conditions, with a preferred pH range of 4 to 7.[2] It is highly susceptible to degradation in alkaline solutions.[2][3][4][5][6] Mixing with alkaline solutions like 5% sodium bicarbonate should be avoided.[2][3][6]
-
Light: Exposure to light can cause photodegradation of dobutamine.[4][5][7] Solutions should be protected from light, especially during long-term storage or prolonged experiments.
-
Temperature: Elevated temperatures accelerate the degradation of dobutamine.[4][7] For long-term storage, refrigeration at 2-8°C is recommended. Some studies have shown stability for extended periods when frozen.[8]
-
Oxidation: As a catecholamine, dobutamine is prone to oxidation. This can be mitigated by using antioxidants like sodium metabisulfite in the formulation and by minimizing exposure to atmospheric oxygen (e.g., by packaging under nitrogen).[2][9]
-
Compatibility with other drugs and diluents: Dobutamine hydrochloride is incompatible with a range of other drugs and solutions, which can lead to precipitation or degradation.[3] It should not be mixed with agents containing sodium bisulfite and ethanol.[3][6] Common compatible diluents include 5% Dextrose Injection and 0.9% Sodium Chloride Injection.[9][10][11]
Q3: What are the common impurities found in dobutamine hydrochloride preparations?
A3: Impurities in dobutamine hydrochloride can originate from the synthesis process, degradation of the drug substance, or interaction with excipients.[12] Common process-related and degradation impurities include:
-
Dobutamine EP Impurity C: A related substance that can be present from the manufacturing process.[13][14]
-
Other related substances and isomers such as Dobutamine (R) and (S) Isomers.[12]
-
Degradation products arising from oxidation and other pathways, which may not be fully characterized.[2]
-
Elemental impurities may also be present from the manufacturing process.[15][16]
The identification and quantification of these impurities are critical for ensuring the safety and efficacy of the drug product.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Dobutamine Solution
Symptoms: The solution turns pink, red, or brown shortly after preparation.
Potential Causes & Troubleshooting Steps:
-
High pH:
-
Exposure to Light:
-
Verification: Review your experimental setup. Is the solution exposed to direct sunlight or intense artificial light?
-
Solution: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.[7]
-
-
Presence of Oxidizing Agents or Metal Ions:
-
Verification: Check the purity of your solvents and reagents. Contamination with trace metals or oxidizing agents can catalyze degradation.
-
Solution: Use high-purity (e.g., HPLC-grade) solvents and glassware that has been properly cleaned and rinsed to remove any metal residues. Consider using a chelating agent like edetate disodium (EDTA) if metal ion contamination is suspected and compatible with your experiment.
-
Issue 2: Precipitation or Haze Formation in the Solution
Symptoms: The solution appears cloudy, hazy, or contains visible particulate matter.
Potential Causes & Troubleshooting Steps:
-
Incompatibility with Co-administered Drugs or Diluents:
-
Verification: Review the list of components in your solution. Dobutamine is incompatible with alkaline solutions and several other drugs, including aminophylline, furosemide, bumetanide, calcium gluconate, insulin, diazepam, and phenytoin.[3]
-
Solution: Do not mix dobutamine hydrochloride with incompatible substances in the same solution.[3][6] Administer through a separate IV line if necessary in a clinical setting.
-
-
pH Shift to Alkaline Range:
-
Verification: Measure the pH of the solution. A shift towards alkalinity can cause precipitation.
-
Solution: Maintain the pH in the acidic range (4-7).[2]
-
-
Concentration Exceeding Solubility:
-
Verification: Check the concentration of your solution. While dobutamine hydrochloride is sparingly soluble in water, high concentrations, especially in complex media, might lead to precipitation.[9]
-
Solution: Ensure the concentration does not exceed the solubility limit in your specific solvent system and temperature. Gentle heating may aid dissolution.
-
Experimental Protocols & Data
Protocol: Stability-Indicating HPLC Method for Dobutamine Hydrochloride
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify dobutamine hydrochloride and detect its degradation products.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., Hypersil, 5 µm) |
| Mobile Phase | A mixture of aqueous buffer, acetonitrile, and methanol. A common composition is 0.05 M KH2PO4:acetonitrile:methanol (82:12:6 v/v/v), with the pH adjusted to 4.0.[4][5][7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 280 nm[4][7] |
| Injection Volume | 20 µL |
| Column Temp. | Ambient or controlled at 25°C |
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of dobutamine hydrochloride reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve (e.g., 0.25 to 1.50 mg/mL).[4]
-
Sample Solution: Dilute the dobutamine hydrochloride solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to be considered a stability-indicating assay.[4] Forced degradation studies are essential to demonstrate that degradation products do not interfere with the quantification of the parent drug.[5][8]
Forced Degradation Study Protocol
To ensure your analytical method is truly stability-indicating, perform forced degradation studies under various stress conditions.
| Stress Condition | Protocol Example | Expected Outcome for Dobutamine |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 72 hours[4][5] | Generally stable[4][5] |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 12 hours[4][5] | Highly susceptible to degradation, forming a red/brown product[4][5] |
| Oxidative Degradation | 30% H2O2 at 60°C for 72 hours[4][5] | Stable under these specific peroxide conditions[4][5] |
| Thermal Degradation | 60°C for 72 hours (in neutral buffer)[4][5] | Some degradation may occur, especially at higher temperatures.[4] |
| Photodegradation | Expose solution to UV light | Sensitive to photodegradation with the appearance of additional peaks.[4][5] |
Table 1: Summary of Dobutamine Hydrochloride Stability Under Different Conditions
| Condition | Observation | Recommendation |
| Alkaline pH (>7) | Rapid degradation and discoloration.[2][4][5] | Maintain pH between 4 and 7.[2] Avoid alkaline solutions.[2][3] |
| Acidic pH (<4) | Generally stable.[2][4][5] | Optimal for stability, but consider physiological compatibility. |
| Exposure to Light | Photodegradation occurs.[4][5][7] | Protect from light using amber containers or foil.[7] |
| Elevated Temperature | Increased rate of degradation.[4][7] | Store at controlled room temperature or refrigerate (2-8°C).[3] |
| Incompatible Admixtures | Precipitation or degradation.[3] | Do not mix with incompatible drugs or diluents.[3][6] |
Visualizations
Dobutamine Degradation Pathway Overview
Caption: Key factors leading to the degradation of dobutamine hydrochloride.
Workflow for Investigating Dobutamine Solution Instability
Caption: A systematic workflow for troubleshooting dobutamine solution stability issues.
References
-
Dobutamine Hydrochloride and its Impurities. Pharmaffiliates.
-
Dobutamine Impurities. SynZeal.
-
Dobutamine 12.5 mg/ml Concentrate for Solution for Infusion - Summary of Product Characteristics. Health Products Regulatory Authority.
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Dobutamine. NeoMED consensus group.
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Mondal, T., et al. (2021). Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. Indian Journal of Pharmaceutical Education and Research, 55(4), 1123-1130.
-
Kirschenbaum, H. L., et al. (1982). Stability of dobutamine hydrochloride in selected large-volume parenterals. American Journal of Hospital Pharmacy, 39(11), 1923–1925.
-
Patel, J., et al. (2012). Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. European Journal of Hospital Pharmacy, 19(1), 53-58.
-
Stabilized pharmaceutical compositions containing dobutamine. Google Patents.
-
Dobutamine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
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Dobutamine Impurity 8 (HCl). Veeprho.
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Dobutamine and its Impurities. Pharmaffiliates.
-
Dobutamine-hameln 12.5 mg/ml concentrate for solution for infusion. NEW ZEALAND DATA SHEET.
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Mondal, T., et al. (2021). Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. Indian Journal of Pharmaceutical Education and Research.
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Dobutamine hydrochloride (D0676) - Product Information Sheet. Sigma-Aldrich.
-
Kirschenbaum, H. L., et al. (1982). Stability of dobutamine hydrochloride in selected large-volume parenterals. PubMed.
-
Chaouch, M. A., et al. (2021). Long-term stability of 10 mg/mL dobutamine injectable solutions in 5% dextrose and normal saline solution stored in polypropylene syringes and cyclic-oleofin-copolymer vials. PMC - PubMed Central.
-
Dobutamine. StatPearls - NCBI Bookshelf.
-
Patel, J., et al. (2012). Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. European Journal of Hospital Pharmacy (EJHP).
-
Patel, J., et al. Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. European Journal of Hospital Pharmacy.
-
Dobutamine HCL - Solution for injection 250mg. Pfizer.
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Johnson, C. E., et al. (1986). The Interaction of Dobutamine Hydrochloride and Heparin Sodium in Parenteral Fluids. Drug Intelligence & Clinical Pharmacy, 20(10), 789-792.
-
Dobutamine Hydrochloride. FDA Verification Portal.
-
Dobutamine Hydrochloride. ASHP Publications.
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Dobutamine Hydrochloride. The Japanese Pharmacopoeia.
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Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC–MS/MS. Development and Validation of Stability Indicative UPLC Method. ResearchGate.
-
Validation of High-Performance Liquid Chromatography for determination and stability assessment of dobutamine hydrochloride in p. Evidência.
-
Balamuralikrishna, K., & Syamasundar, B. (2011). Liquid Chromatographic Determination of Dobutamine HCl in Pharmaceutical Formulations. Asian Journal of Research in Chemistry, 4(12), 1885-1887.
-
Spectrophotometric determination of dobutamine hydrochloride in pharmaceutical formulations. ResearchGate.
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Analytical quality by design-based RP-HPLC method for dobutamine quantification: development, optimization, and validation. ResearchGate.
-
Chemical structure of dobutamine hydrochloride, methyl p-toluene... ResearchGate.
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Technical Support Center: Method Refinement for Detecting Trace Levels of Pharmaceutical Impurities
Welcome to the Technical Support Center dedicated to the nuanced challenges of detecting and quantifying trace-level pharmaceutical impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of method development, validation, and troubleshooting in a regulated environment. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.
The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and quality of pharmaceutical products.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control and monitoring of these impurities.[3][4][5] This guide will equip you with the practical knowledge to meet and exceed these regulatory expectations.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section addresses the most common issues encountered during the analysis of pharmaceutical impurities.
Q1: My chromatogram shows significant peak tailing for a basic impurity. What is the likely cause and how can I fix it?
A1: Peak tailing, where the latter half of a peak is broader than the front half, is a common issue, especially with basic compounds.[6] The primary cause is often secondary interactions between the analyte and exposed silanol groups on the surface of the silica-based stationary phase in your HPLC column.[6] These interactions create more than one retention mechanism, disrupting the ideal symmetrical peak shape.[6]
-
Immediate Corrective Actions:
-
Modify the Mobile Phase: A common historical solution is to add a tail-suppressing agent like triethylamine (at a concentration of ≥20 mM) to the mobile phase to neutralize the active silanol groups.[6]
-
Lower the pH: Operating at a lower pH can protonate the silanol groups, minimizing their interaction with basic analytes.[7][8]
-
Use an End-Capped Column: Modern columns are often "end-capped" to reduce the number of free silanol groups.[7] Ensure you are using an appropriate, modern column for your analysis.
-
Q2: I am observing "ghost peaks" in my blank injections. What are they and how do I eliminate them?
A2: Ghost peaks are unexpected peaks that appear in your chromatogram, even when injecting a blank solvent.[9][10] They are typically due to contamination in the mobile phase, the sample, or the column, or carryover from a previous injection.[10]
-
Troubleshooting Steps:
-
Source Identification: Systematically inject fresh, high-purity solvents to determine if the contamination is from your mobile phase.
-
System Cleaning: Thoroughly clean the injection system and column.[10] Ensure the autosampler needle and injection port are free of residue.[10]
-
Optimize Injection Sequence: Incorporate a wash step with a strong solvent after each injection, particularly for highly concentrated samples, to minimize carryover.[10]
-
Q3: My method lacks the sensitivity to detect a critical genotoxic impurity at the required low levels. What are my options?
A3: Detecting genotoxic impurities (GIs) is challenging because they must be controlled at very low levels, often in the ppm range (1-5 ppm), which necessitates highly sensitive analytical instruments.[11] The sensitivity required is often in the ng/mL range for drug concentrations in the mg/mL range.[12]
-
Enhancement Strategies:
-
Advanced Detection: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or gas chromatography with mass spectrometry (GC-MS) offers high selectivity and sensitivity for trace-level analysis.[12][13]
-
Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[14]
-
Derivatization: If an impurity lacks a UV-absorbing chromophore, derivatization with a colored or fluorescent complex can enhance its detectability by UV or fluorescence detectors.[12]
-
Q4: What are the key differences between peak fronting and peak tailing, and what are the common causes of peak fronting?
A4: Both peak fronting and tailing are forms of peak asymmetry. Peak tailing occurs when the trailing edge of the peak is elongated, while peak fronting is the opposite, with a broader leading edge.[6] Peak fronting is often caused by:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing excess molecules to travel through the column more quickly, leading to a fronting peak.[15][16] The simple solution is to dilute the sample or inject a smaller volume.[16]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution and fronting peaks.[7] Try reducing the sample concentration or volume.[9]
-
Injection Solvent Too Strong: Injecting the sample in a solvent that is stronger than the mobile phase can cause the analyte to move too quickly at the head of the column, resulting in fronting.[15] Always aim to dissolve your sample in the mobile phase.[15]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving complex analytical issues.
Chromatographic Peak Shape Problems
A symmetrical, Gaussian peak is the ideal in chromatography. Deviations from this shape, such as tailing, fronting, and splitting, indicate underlying issues with the method or system.[9]
Troubleshooting Peak Tailing
| Potential Cause | Diagnostic Check | Corrective Action | Scientific Rationale |
| Secondary Interactions | Is the analyte basic? Are you using an older, non-end-capped silica column? | Lower mobile phase pH; add a competing base (e.g., triethylamine); use a modern, end-capped, or base-deactivated column.[6][8] | Protonating residual silanol groups or using a competing base minimizes their interaction with basic analytes, leading to a single, dominant retention mechanism. |
| Column Overload (Mass) | Dilute the sample 10-fold. Does the peak shape improve? | Reduce sample concentration or injection volume.[9] | Exceeding the column's sample capacity leads to a non-linear relationship between concentration and retention, causing peak distortion. |
| Column Void or Channeling | Disconnect the column and inspect the inlet frit for a void. | Reverse flush the column at a low flow rate. If unresolved, replace the column. | A void at the column inlet creates a non-uniform flow path, leading to band broadening and tailing. |
| Extra-Column Dead Volume | Check all fittings and tubing between the injector, column, and detector. | Use tubing with the smallest possible internal diameter and ensure all fittings are properly swaged and connected.[15] | Excessive volume outside of the column allows the analyte band to spread, resulting in peak tailing. |
Troubleshooting Peak Fronting
| Potential Cause | Diagnostic Check | Corrective Action | Scientific Rationale |
| Column Overload | Dilute the sample. Does the fronting diminish? | Reduce the injected sample mass by lowering the concentration or volume.[15][16] | When stationary phase sites are saturated, excess analyte molecules travel with the mobile phase velocity, eluting earlier and causing fronting.[16] |
| Inappropriate Injection Solvent | Is the injection solvent significantly stronger than the mobile phase? | Dissolve the sample in the mobile phase or a weaker solvent.[15] | A strong injection solvent causes the initial analyte band to be too wide, leading to a distorted, fronting peak. |
| Poor Sample Solubility | Does the sample precipitate when mixed with the mobile phase? | Reduce sample concentration or choose a more compatible injection solvent.[7][9] | Undissolved sample particles behave differently in the column, leading to peak distortion. |
| Column Collapse | Has the column been exposed to harsh pH or temperature conditions beyond its recommended range? | Replace the column and operate within the manufacturer's specifications.[7] | Physical collapse of the stationary phase alters the packing structure, resulting in poor peak shape. |
Visualizing the Troubleshooting Process for Peak Asymmetry
Caption: A decision tree for troubleshooting common peak shape problems.
Baseline Issues: Noise and Drift
A stable baseline is critical for accurate integration and quantification, especially at trace levels.
-
Baseline Noise: Appears as random fluctuations.[10]
-
Causes: Air bubbles in the mobile phase or detector, loose electrical connections, or a failing detector lamp.[10]
-
Solutions: Degas the mobile phase thoroughly, prime the pump to remove air, check all electrical connections, and monitor the detector lamp's energy.
-
-
Baseline Drift: A gradual upward or downward trend in the baseline.[10]
-
Causes: Changes in mobile phase composition (especially during gradient elution), temperature fluctuations, or an unequilibrated column.[10]
-
Solutions: Ensure the mobile phase is well-mixed and degassed, use a column oven for temperature control, and allow sufficient time for column equilibration before analysis.[10]
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows in impurity analysis.
Protocol: Forced Degradation Study for Impurity Profiling
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of stability-indicating methods.[17][18]
Objective: To generate potential degradation products of a drug substance under various stress conditions to support the development and validation of a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the active pharmaceutical ingredient (API) in a suitable solvent.
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable chromatographic method (e.g., HPLC with UV or MS detection).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Perform a mass balance calculation to account for the parent drug and all degradation products.
-
The goal is to achieve a degradation level of 10-15% to ensure the method is challenged without completely degrading the parent compound.[19]
-
Workflow for Forced Degradation and Method Validation
Caption: Workflow for impurity profiling and stability-indicating method validation.
Protocol: Validation of a Quantitative Impurity Method (as per ICH Q2(R1))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[20]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[21] This is demonstrated through forced degradation studies and analysis of spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected impurity concentration.
-
Accuracy: The closeness of test results to the true value. It is determined by analyzing samples spiked with known amounts of the impurity at different concentration levels.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22] This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]
Section 4: The Role of Reference Standards
Impurity reference standards are highly characterized substances used to identify, quantify, and monitor impurities in APIs and finished drug products.[23] They are critical for:
-
Identification: Confirming the identity of impurities by comparing retention times and/or mass spectra.[23]
-
Quantification: Ensuring that impurity levels are within acceptable limits as defined by pharmacopeias and regulatory agencies.[23]
-
Method Validation: Establishing the accuracy, precision, and linearity of analytical methods.[24]
Section 5: Regulatory Landscape and Guidelines
A thorough understanding of the regulatory framework is paramount for ensuring compliance.
-
ICH Q3A(R2): Impurities in New Drug Substances: Provides guidance on the reporting, identification, and qualification of impurities in new drug substances.[3][4]
-
ICH Q3B(R2): Impurities in New Drug Products: Complements Q3A and addresses impurities arising during the manufacture and storage of the drug product.[3][25][26]
-
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: Focuses on the assessment and control of genotoxic impurities to limit potential carcinogenic risk.[4][27]
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Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020-03-27). Chromatography Today. [Link]
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Assessment of Genotoxic Impurities. (2021-01-27). Veeprho. [Link]
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Forced degradation and impurity profiling: recent trends in analytical perspectives. (2013). PubMed. [Link]
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EMA Releases ICH Guideline on Manufacturing Impurities for Industry Consultation. (2013). RAPS. [Link]
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What Is Fronting And Tailing In Chromatography? - Chemistry For Everyone. (2025-01-26). YouTube. [Link]
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Impurity Reference Standards. (n.d.). Cleanchem Laboratories. [Link]
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HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019-10-19). HPLC Chromatography Hints and Tips. [Link]
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Forced degradation and impurity profiling. (2013). ScienceDirect. [Link]
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Force Degradation And Stability Indicating Method For Impurity Profiling. (n.d.). IJCRT.org. [Link]
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Reference Standards for Impurities in Pharmaceuticals. (2024-06-10). Knors Pharma. [Link]
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EMA releases guidance on elemental impurities in medicines. (2015-02-16). Manufacturing Chemist. [Link]
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Impurities and Forced Degradation Studies: A Review. (n.d.). ResearchGate. [Link]
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Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]
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Quality Guidelines. (n.d.). ICH. [Link]
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Advances In Gas Chromatography For Detecting Process Impurities: A Comprehensive Review On Method Development, Validation, And Scalability. (2025-01-15). ResearchGate. [Link]
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Quality: impurities. (n.d.). European Medicines Agency (EMA). [Link]
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024-08-08). Veeprho. [Link]
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Sample Preparation Techniques for Precision in Analysis. (2025-05-23). Phenomenex. [Link]
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ADVANCES IN GAS CHROMATOGRAPHY FOR DETECTING PROCESS IMPURITIES: A COMPREHENSIVE REVIEW ON METHOD DEVELOPMENT, VALIDATION, AND SCALABILITY. (n.d.). ResearchGate. [Link]
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Sample Preparation for Quantitative Metal Impurity Testing. (n.d.). Pharmaceutical Technology. [Link]
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How to Reduce Peak Tailing in HPLC? (2025-06-09). Phenomenex. [Link]
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guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA. [Link]
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Comprehensive Review of Genotoxic Impurities: Current Trend, Challenges and Control Strategies for Pharmaceutical Drug Products. (2025-10-22). ResearchGate. [Link]
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Front Tailing HPLC & GC Peaks. (n.d.). Axion Labs. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019-05-11). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
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A REVIEW ON ANALYTICAL CHALLENGES IN MONITORING AND CONTROLLING GENOTOXIC IMPURITIES. (2020). ResearchGate. [Link]
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Common Issues in HPLC Analysis. (2025-07-25). Medikamenter Quality Services. [Link]
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GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025-10-08). The Pharma Guide. [Link]
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Validation of Impurity Methods, Part II. (2014-08-22). LCGC North America. [Link]
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Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. [Link]
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ICH Q3 Guidelines - Impurities (Q3A - Q3E). (n.d.). Slideshare. [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
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Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. [Link]
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ICH Q3B(R2) Impurities in new drug products. (2006-06-01). European Medicines Agency (EMA). [Link]
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Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (2025-11-12). Pharmaffiliates. [Link]
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Q3B(R2) Guideline.pdf. (2006-06-06). ICH. [Link]
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Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. (n.d.). MDPI. [Link]
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Troubleshooting and Performance Improvement for HPLC. (2024-05-28). Aurigene Pharmaceutical Services. [Link]
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Sample Preparation for Analysis: Overview. (2024-12-05). JoVE. [Link]
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Chromatography Method Development For Impurity Analysis And Degradation. (2024-11-11). IJCRT.org. [Link]
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Elemental Impurities in Pharmaceuticals - Sample Preparation Methods and Tips for ICP-MS. (2022-07-18). Inorganic Ventures. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017-01-02). PubMed. [Link]
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Validation & Comparative
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dobutamine and its process-related impurities. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis against other analytical techniques and explaining the scientific rationale behind the methodological choices. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust, reproducible, and meet rigorous regulatory standards.
Introduction: The Analytical Imperative for Dobutamine
Dobutamine is a potent synthetic catecholamine used clinically to treat cardiogenic shock and severe heart failure by increasing cardiac contractility.[1] Given its critical therapeutic role and narrow therapeutic window, ensuring the purity and potency of Dobutamine drug substance and product is paramount. An analytical method must be able to accurately quantify the active pharmaceutical ingredient (API) and effectively separate it from any related substances—impurities that can arise during synthesis or degradation.[2][3][4]
This guide details a stability-indicating reversed-phase HPLC (RP-HPLC) method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provides a reliable framework for assessing the quality of Dobutamine.[5][6][7]
The Proposed HPLC Method: Design and Rationale
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and quantification. Here, we detail a method proven effective for Dobutamine analysis and explain the causality behind each parameter.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Instrument | HPLC with UV-Vis Detector | Provides the necessary sensitivity and selectivity for routine quality control (QC). |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase is ideal for retaining and separating the moderately polar Dobutamine molecule from its potential impurities. The specified dimensions offer a balance of efficiency and backpressure. |
| Mobile Phase | Isocratic mixture of an ion-pair solution, acetonitrile, and methanol. The ion-pair solution contains sodium 1-octanesulfonate and triethylamine, adjusted to pH 2.5 with phosphoric acid.[8][9] | Dobutamine contains a protonatable amine group. The ion-pair reagent (sodium 1-octanesulfonate) forms a neutral complex with the positively charged analyte, enhancing its retention on the C18 column. The acidic pH suppresses the ionization of silanol groups on the silica support, reducing peak tailing. Acetonitrile and methanol serve as organic modifiers to fine-tune the elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency within a reasonable analysis time. |
| Detection | UV at 280 nm[8][10] | Dobutamine possesses a catechol ring system which acts as a chromophore, exhibiting a strong absorbance maximum at approximately 280 nm. This wavelength provides excellent sensitivity for the parent drug and its structurally similar impurities. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temp. | 30°C[9][11] | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve USP Dobutamine Hydrochloride Reference Standard in the mobile phase to obtain a known concentration of about 0.5 mg/mL.[10]
-
Test Solution: For drug substance, accurately weigh and dissolve about 50 mg of Dobutamine Hydrochloride in a 100-mL volumetric flask with the mobile phase.[8] For drug product, use a portion equivalent to about 25 mg of dobutamine and dilute to 50 mL with the mobile phase.[10]
Method Validation: A Framework for Trust
To be suitable for its intended purpose, an analytical method must be validated. The following sections describe the validation protocol based on ICH Q2(R1) guidelines, demonstrating the method's performance and reliability.[5][6][12]
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or placebo ingredients.
-
Protocol:
-
Inject the mobile phase (blank) to ensure no system peaks interfere.
-
Inject a placebo solution to check for interference from excipients.
-
Inject the Dobutamine standard solution.
-
Inject a solution of known related substances.
-
Analyze a sample of Dobutamine that has been subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that degradation products do not co-elute with the main peak.[3][11][13]
-
-
Acceptance Criteria: The Dobutamine peak should be free from any co-eluting peaks from the blank, placebo, and degradation samples. Peak purity analysis (using a photodiode array detector) should confirm the spectral homogeneity of the analyte peak.
Caption: Workflow for establishing method specificity.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five solutions of Dobutamine standard ranging from 80% to 120% of the nominal test concentration (e.g., 0.4 mg/mL to 0.6 mg/mL).[9]
-
Data Analysis: Plot the peak area response against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration Level | Concentration (mg/mL) | Mean Peak Area (n=3) |
| 80% | 0.40 | 1,205,600 |
| 90% | 0.45 | 1,354,800 |
| 100% | 0.50 | 1,510,200 |
| 110% | 0.55 | 1,659,500 |
| 120% | 0.60 | 1,812,300 |
| Regression Results | r² = 0.9998 |
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study.
-
Protocol: Spike a placebo mixture with known amounts of Dobutamine standard at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.[11]
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.40 | 0.398 | 99.5% |
| 100% | 0.50 | 0.503 | 100.6% |
| 120% | 0.60 | 0.595 | 99.2% |
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the test sample on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Data Analysis: Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.[11]
| Precision Type | Assay Result (% Label Claim, n=6) | Mean | %RSD |
| Repeatability | 99.8, 100.2, 99.5, 100.5, 100.1, 99.9 | 100.0% | 0.35% |
| Intermediate | 100.5, 101.0, 99.9, 100.3, 100.8, 101.2 | 100.6% | 0.48% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[14]
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify any specified impurities. For Dobutamine, typical values might be LOD ≈ 0.12 µg/mL and LOQ ≈ 0.42 µg/mL.[11]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Vary critical parameters such as mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).[11]
-
Data Analysis: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
-
Acceptance Criteria: System suitability parameters should remain within their established limits for all variations.
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A Comparative Guide to the Hemodynamic Effects of Dobutamine and Dopexamine
This guide provides an in-depth comparative analysis of dobutamine and dopexamine, two synthetic catecholamines utilized in critical care settings to provide hemodynamic support. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, receptor profiles, and resultant physiological effects, supported by experimental data and established protocols.
Introduction: Two Agents for Hemodynamic Support
Dobutamine and dopexamine are intravenous sympathomimetic agents employed to enhance cardiac output in conditions such as congestive heart failure and cardiogenic shock.[1][2] While both aim to improve circulatory function, their unique pharmacological profiles lead to different hemodynamic consequences, making their appropriate selection crucial for targeted patient outcomes.
-
Dobutamine : A synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.[3] It is widely used to increase myocardial contractility and stroke volume in patients with acute heart failure and cardiogenic shock.[4]
-
Dopexamine : A synthetic analogue of dopamine, dopexamine's action is mediated through the stimulation of β2-adrenergic receptors and peripheral D1 and D2 dopamine receptors.[2][5] It also inhibits the neuronal re-uptake of norepinephrine.[5]
Mechanism of Action: A Tale of Different Receptors
The divergent hemodynamic effects of dobutamine and dopexamine are rooted in their distinct affinities for adrenergic and dopaminergic receptors.
Dobutamine is a racemic mixture of (+) and (-) isomers.[3] The (+) isomer is a potent β1 agonist and an α1-receptor antagonist, while the (-) isomer is an α1-agonist. The integrated effect is a powerful stimulation of β1 receptors, leading to a significant increase in myocardial contractility (positive inotropy) and heart rate (positive chronotropy).[3][6] Its effects on β2 and α1 receptors are less pronounced, resulting in a modest net effect on systemic vascular resistance.[1]
Dopexamine primarily acts as a potent agonist at β2-adrenergic receptors and peripheral DA1 and DA2 dopaminergic receptors.[7][8] It has minimal activity at β1 and α-adrenergic receptors.[7] The potent β2 agonism leads to significant vasodilation, while DA1 receptor stimulation contributes to renal and mesenteric vasodilation.[2][9] Dopexamine also inhibits the neuronal uptake of norepinephrine, which can contribute to a mild increase in cardiac stimulation.[10]
Signaling Pathways
The activation of β1 receptors by dobutamine and β2 receptors by dopexamine both lead to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[2][3][11] PKA then phosphorylates various intracellular proteins, leading to an increase in intracellular calcium and enhanced myocardial contractility.[11]
Dobutamine Signaling Pathway
Caption: Dobutamine's β1 receptor-mediated signaling cascade.
Dopexamine Signaling Pathway
Caption: Dopexamine's multi-receptor signaling pathways.
Comparative Hemodynamic Effects: A Data-Driven Analysis
The differing receptor affinities of dobutamine and dopexamine translate into distinct hemodynamic profiles. The following table summarizes experimental data from various clinical studies.
| Hemodynamic Parameter | Dobutamine Effect | Dopexamine Effect | Key Differences & Causality |
| Cardiac Index (CI) | Significant Increase [12][13] | Significant Increase [12][13] | Both drugs effectively increase CI. Dobutamine's effect is primarily through increased contractility (β1), while dopexamine's is a combination of mild inotropy and significant afterload reduction (β2).[8][10] |
| Heart Rate (HR) | Increase [10] | Increase [10] | Both drugs increase heart rate. Tachycardia can be more pronounced with dopexamine in some patient populations.[13] |
| Mean Arterial Pressure (MAP) | Variable (slight increase or no change) [8] | Decrease or No Change [8] | Dopexamine's potent β2-mediated vasodilation often leads to a decrease in MAP, whereas dobutamine's effects are more balanced.[14] |
| Systemic Vascular Resistance (SVR) | Decrease [15] | Significant Decrease [10] | Dopexamine is a more potent vasodilator than dobutamine due to its strong β2-receptor agonism, resulting in a more pronounced reduction in SVR.[10][14] |
| Stroke Volume Index (SVI) | Increase [12] | Variable (increase or no change) [12][14] | Dobutamine more consistently increases SVI due to its direct and potent inotropic effect.[12] Dopexamine's effect on SVI can be variable.[12] |
| Splanchnic & Renal Blood Flow | Improved [12][16] | Significantly Improved [2][16] | Dopexamine's agonism at DA1 and DA2 receptors leads to more pronounced vasodilation in the renal and mesenteric vascular beds, potentially offering better organ perfusion.[9][16] |
Experimental Protocol: Measurement of Hemodynamic Parameters
A robust and validated method for assessing the hemodynamic effects of these agents in a clinical or research setting involves the use of a pulmonary artery catheter (PAC).
Objective:
To continuously measure key hemodynamic parameters in a large animal model (e.g., swine) or human subjects following the administration of dobutamine or dopexamine.
Materials:
-
Pulmonary Artery Catheter (e.g., Swan-Ganz catheter)
-
Pressure transducer system
-
Infusion pumps
-
Data acquisition system
-
Dobutamine and Dopexamine for infusion
Step-by-Step Methodology:
-
Catheter Placement: Under sterile conditions, insert the PAC via a central vein (e.g., internal jugular or subclavian) and advance it through the right atrium, right ventricle, and into the pulmonary artery. Correct placement is confirmed by characteristic pressure waveform changes.
-
Baseline Measurements: Allow the subject to stabilize. Record baseline hemodynamic parameters for at least 30 minutes. This includes:
-
Heart Rate (HR)
-
Mean Arterial Pressure (MAP) via an arterial line
-
Central Venous Pressure (CVP)
-
Pulmonary Artery Pressure (PAP)
-
Pulmonary Capillary Wedge Pressure (PCWP)
-
Cardiac Output (CO) via thermodilution
-
-
Drug Infusion:
-
Data Collection:
-
Continuously monitor HR, MAP, CVP, and PAP.
-
Perform thermodilution CO measurements every 15-30 minutes.
-
Record all data at predefined intervals (e.g., baseline, 15, 30, 60, 90, and 120 minutes) during the infusion.
-
-
Calculations:
-
Cardiac Index (CI): CI = CO / Body Surface Area (BSA)
-
Systemic Vascular Resistance (SVR): SVR = 80 x (MAP - CVP) / CO
-
Stroke Volume (SV): SV = CO / HR
-
Experimental Workflow Diagram
Caption: Workflow for hemodynamic monitoring experiment.
Conclusion and Future Directions
Dobutamine and dopexamine are both effective in increasing cardiac output, but they achieve this through different physiological mechanisms. Dobutamine is a potent inotrope, making it a suitable choice when the primary goal is to enhance myocardial contractility. In contrast, dopexamine's prominent vasodilatory effects make it a potential option when afterload reduction and improved regional perfusion are desired.[8][14]
The choice between these two agents should be guided by the specific hemodynamic goals for the patient and a thorough understanding of their underlying pathophysiology. Further research, particularly in specific patient populations such as those with septic shock or right heart failure, will continue to refine the optimal use of these powerful cardiovascular drugs.
References
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U.S. National Library of Medicine. (n.d.). Comparing the effects of dopexamine and dobutamine on splanchnic parameters in patients with severe sepsis. National Center for Biotechnology Information. [Link]
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De Backer, D., Cherqaoui, A., Silva, E., Vincent, J. L., & Creteur, J. (2003). Comparison of Systemic and Regional Effects of Dobutamine and Dopexamine in Norepinephrine-Treated Septic Shock. Journal of Cardiothoracic and Vascular Anesthesia, 17(5), 575-580. [Link]
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Tan, L. B., & Littler, W. A. (1988). Usefulness of dopexamine hydrochloride versus dobutamine in chronic congestive heart failure and effects on hemodynamics and urine output. The American journal of cardiology, 62(10 Pt 1), 749–754. [Link]
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Smith, G. W., & O'Connor, S. E. (1987). Comparison of the haemodynamic effects of dopexamine and dobutamine in patients with severe congestive heart failure. British journal of clinical pharmacology, 24(4), 435–442. [Link]
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Jain, A., Geller, B. J., Visveswaran, S. K., & Schwartz, M. L. (1993). Hemodynamic and renal effects of dopexamine and dobutamine in patients with reduced cardiac output following coronary artery bypass grafting. Chest, 103(3), 723–728. [Link]
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Brown, R. A., Dixon, J., Farmer, J. B., Hall, J. C., Humphries, R. G., Ince, F., O'Connor, S. E., Simpson, W. T., & Smith, G. W. (1985). Dopexamine: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors. British journal of pharmacology, 85(3), 599–608. [Link]
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Baumann, G., Felix, S. B., & Blömer, H. (1988). Comparison of acute haemodynamic effects of dopexamine hydrochloride, dobutamine and sodium nitroprusside in chronic heart failure. European heart journal, 9(5), 513–523. [Link]
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Synapse, P. (n.d.). What is the mechanism of Dobutamine Hydrochloride? Patsnap Synapse. [Link]
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Comparative study of different synthetic routes for Dobutamine production.
Introduction: The Synthesis of a Crucial Inotrope
Dobutamine is a synthetic catecholamine that is a cornerstone in the management of acute heart failure and cardiogenic shock.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure, a racemic mixture of enantiomers that together elicit a potent inotropic effect with minimal chronotropic and arrhythmogenic consequences.[2][3] The production of Dobutamine with high purity and yield is therefore of critical importance in the pharmaceutical industry. This guide provides an in-depth comparative analysis of the prominent synthetic routes for Dobutamine, offering researchers, scientists, and drug development professionals a comprehensive understanding of the chemical strategies employed in its manufacture. We will delve into the causality behind experimental choices, the self-validating nature of the protocols, and provide a transparent assessment of the merits and drawbacks of each approach, supported by experimental data.
Route 1: The Classical Multi-Step Synthesis
The traditional approach to Dobutamine synthesis is a multi-step process characterized by the use of protecting groups to prevent unwanted side reactions with the catechol functional groups of dopamine. This route, while historically significant, presents several challenges in terms of efficiency and environmental impact.
Causality of Experimental Choices
The core of this synthesis is a reductive amination between a protected dopamine precursor, homoveratrylamine, and a ketone, 4-(4-methoxyphenyl)butan-2-one. The hydroxyl groups of dopamine are methylated to prevent their oxidation and interference with the reductive amination step. Palladium on carbon (Pd/C) is a commonly employed catalyst for the hydrogenation due to its high activity and selectivity.[4][5] The subsequent demethylation of the resulting trimethyl ether of Dobutamine is a critical and challenging step, often requiring harsh reagents like 48% hydrobromic acid.[4][5]
Experimental Protocol: A Self-Validating System
-
Reductive Amination: Homoveratrylamine is reacted with 4-(4-methoxyphenyl)butan-2-one under a hydrogen atmosphere in the presence of a Pd/C catalyst.[4][5] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting materials.
-
Purification of the Intermediate: The resulting trimethyl ether of Dobutamine is purified to remove any unreacted starting materials and byproducts. This step is crucial for the purity of the final product.
-
Demethylation: The purified intermediate is treated with a strong acid, such as 48% hydrobromic acid in glacial acetic acid, to cleave the methyl ether protecting groups.[4][5] The completion of this step is verified by the absence of the methoxy groups in the product, which can be confirmed by spectroscopic methods like nuclear magnetic resonance (NMR).
-
Salt Formation and Final Purification: The Dobutamine free base is converted to its hydrochloride salt and purified by recrystallization.[4][5] The final product's purity is typically assessed by HPLC, with a purity of ≥99% being the desired standard for pharmaceutical use.[5]
Diagram of the Classical Synthetic Route
Caption: Classical multi-step synthesis of Dobutamine.
Route 2: The Efficient One-Step Synthesis
In response to the inefficiencies of the classical route, a more streamlined one-step synthesis was developed. This approach circumvents the need for protecting groups, thereby reducing the number of reaction steps and improving the overall efficiency and environmental profile of the process.
Causality of Experimental Choices
This innovative route directly employs a mineral acid salt of dopamine, such as dopamine hydrochloride, in a reductive amination reaction with 4-(4-hydroxyphenyl)-2-butanone.[4] The reaction is carried out in the presence of a catalytic amount of a base and a hydrogenation catalyst.[4] The use of a platinum-on-carbon (Pt/C) catalyst has been found to be highly selective for this transformation, minimizing the formation of byproducts.[6] The catalytic amount of base is crucial as it facilitates the reaction without the need for protecting the phenolic hydroxyl groups.[4]
Experimental Protocol: A Self-Validating System
-
One-Pot Reaction: Dopamine hydrochloride, 4-(4-hydroxyphenyl)-2-butanone, a catalytic amount of a base (e.g., sodium hydroxide), and a Pt/C catalyst are combined in a suitable solvent like methanol.[4][6]
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at ambient temperature and pressure.[4] The reaction is typically complete within a few hours, and its progress can be monitored by hydrogen uptake.[4][6]
-
pH Adjustment and Isolation: After the reaction, the pH of the mixture is adjusted to approximately 6 or lower to minimize the formation of oxidative byproducts.[4]
-
Purification: The catalyst is filtered off, and the Dobutamine hydrochloride is isolated and purified by crystallization from a suitable solvent system, such as an ethanol-toluene mixture, followed by recrystallization from water.[4][6] This process yields Dobutamine hydrochloride with a purity of ≥98%, which can be further enhanced to ≥99% through an additional recrystallization step.[4][6]
Diagram of the One-Step Synthetic Route
Caption: Efficient one-step synthesis of Dobutamine.
Route 3: The Mannich Reaction and Clemmensen Reduction Approach
A more recent and novel synthetic strategy for Dobutamine involves a Mannich reaction followed by a Clemmensen reduction. This route offers an alternative pathway with different intermediates and reaction conditions, showcasing the versatility of synthetic chemistry in accessing this important pharmaceutical agent.
Causality of Experimental Choices
This synthesis begins with a Mannich reaction involving homoveratrylamine, p-methoxyacetophenone, and an acetaldehyde aqueous solution to form a Mannich condensation compound.[7] The Mannich reaction is a powerful tool for carbon-carbon bond formation and the introduction of an amino group. The subsequent step utilizes a Clemmensen reduction, a classic method for the deoxygenation of ketones to alkanes using zinc amalgam and hydrochloric acid, to produce methoxy dobutamine.[1][7][8] The final step involves the demethylation of the methoxy groups and salt exchange to yield high-purity Dobutamine hydrochloride.[7]
Experimental Protocol: A Self-Validating System
-
Mannich Reaction: Homoveratrylamine, p-methoxyacetophenone, and an acetaldehyde aqueous solution are reacted in a solvent such as isopropanol to yield the Mannich condensate.[7] The reaction's completion can be monitored by the disappearance of the starting materials.
-
Clemmensen Reduction: The Mannich condensation compound is then subjected to a Clemmensen reduction using zinc powder in water to generate methoxy dobutamine.[7]
-
Deprotection and Salt Exchange: The methoxy dobutamine is reacted with hydrobromic acid to cleave the methyl ethers, forming dobutamine hydrobromide. This is then converted to the final product, Dobutamine hydrochloride, through an ion exchange process.[7] The purity of the final product is reported to be as high as 99.8%.[7]
Diagram of the Mannich Reaction Route
Caption: Dobutamine synthesis via Mannich reaction.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for the industrial production of a pharmaceutical agent like Dobutamine is a multifactorial decision that weighs efficiency, cost, safety, and environmental impact. The following table provides a summary of the key performance indicators for the three discussed synthetic routes.
| Feature | Classical Multi-Step Synthesis | One-Step Synthesis | Mannich Reaction & Clemmensen Reduction |
| Number of Steps | 3-4 | 1 | 3 |
| Starting Materials | Homoveratrylamine, 4-(4-methoxyphenyl)butan-2-one | Dopamine HCl, 4-(4-hydroxyphenyl)-2-butanone | Homoveratrylamine, p-methoxyacetophenone, acetaldehyde |
| Key Reactions | Reductive Amination, Demethylation | Reductive Amination | Mannich Reaction, Clemmensen Reduction, Demethylation |
| Overall Yield | ~60%[6] | ~93%[4][6] | ~86%[7] |
| Reported Purity | High (after extensive purification) | ≥99%[4][6] | 99.8%[7] |
| Key Advantages | Well-established methodology | High yield, fewer steps, avoids harsh deprotection | Avoids unstable imine intermediate, high purity |
| Key Disadvantages | Low overall yield, use of harsh and environmentally detrimental reagents (HBr), multiple steps | Requires careful pH control | Multi-step, uses strong acids |
Conclusion: A Move Towards Greener and More Efficient Synthesis
The evolution of Dobutamine synthesis from the classical multi-step route to the more modern one-step and Mannich reaction-based approaches reflects a broader trend in pharmaceutical manufacturing towards more efficient, cost-effective, and environmentally benign processes. The one-step synthesis, in particular, stands out for its significantly higher yield, reduced number of steps, and avoidance of harsh deprotection reagents.[4][6] While the Mannich reaction route also offers high purity, the one-step process appears to be the most advantageous for large-scale industrial production.[7] This comparative guide underscores the importance of continuous innovation in synthetic chemistry to not only ensure a reliable supply of essential medicines like Dobutamine but also to do so in a manner that is both economically and environmentally sustainable.
References
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Duphar International Research B.V. (1994). Production of dobutamine compounds. European Patent Office. EP 0620208 B1. [Link]
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PrepChem. (n.d.). Synthesis of dobutamine. Retrieved from [Link]
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WikiAnesthesia. (2024, January 10). Dobutamine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Impurity Profiling
The Imperative for Cross-Validation in Impurity Profiling
In pharmaceutical development, the impurity profile of a drug substance or product is a critical quality attribute (CQA) directly linked to patient safety.[1][2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[4][5][6][7] The ICH guidelines Q3A(R2) and Q3B(R2) establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[2][4][5][8] An analytical method, however robustly validated in a single laboratory, carries an inherent risk of site-specific bias. Cross-validation serves as the ultimate verification, ensuring that the analytical results are reproducible, reliable, and independent of the laboratory, equipment, or analyst performing the test.[9][10] This guide provides a comparative framework for designing and executing cross-validation studies, ensuring data integrity across the lifecycle of a drug product.
Situating Cross-Validation: Beyond Validation and Transfer
It is crucial to distinguish cross-validation from related analytical lifecycle activities. While interconnected, they serve distinct purposes.
-
Method Validation: Establishes, through extensive laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[11][12][13][14][15] This is typically performed within a single laboratory.
-
Method Transfer: A documented process that qualifies a receiving laboratory to use an analytical test procedure.[9][16][17] The focus is on ensuring the receiving lab can meet the pre-defined method performance criteria.
-
Cross-Validation: A direct comparison of results from two or more distinct analytical approaches or laboratories to ensure they produce equivalent data. This is essential when data from multiple sources will be compared or consolidated, for instance, during co-development with a partner or when moving from a development site to a QC site.[18]
The following diagram illustrates the logical relationship between these critical activities.
Caption: Relationship between key analytical method lifecycle stages.
A Comparative Guide to Cross-Validation Strategies
The choice of cross-validation strategy depends on the specific context, available resources, and the analytical technology employed. Each approach offers a unique set of advantages and challenges.
| Strategy | Description | Best Suited For | Key Advantages | Considerations & Challenges |
| Inter-Laboratory Cross-Validation | The same validated method is performed in two or more laboratories on aliquots of the same, homogeneous samples.[10][19][20] | Gold standard for method transfer, co-development projects, and regulatory submissions requiring multi-site data. | Directly assesses method reproducibility and ruggedness against variables like different equipment, analysts, and environments.[17] | Requires meticulous planning, protocol harmonization, and careful handling of sample distribution.[9][21] Can be resource-intensive. |
| Orthogonal Method Cross-Validation | A single laboratory analyzes samples using two distinct, validated analytical methods based on different scientific principles.[22][23] (e.g., RP-HPLC vs. SFC or SCX-HPLC). | Confirming peak purity, detecting co-eluting impurities, and strengthening the overall impurity profile during method development and validation.[24][25][26] | Provides a higher degree of confidence that all impurities are being detected.[25] Can reveal impurities missed by the primary method. | Requires development and validation of two separate methods. Data comparison can be complex as relative response factors may differ. |
| Cross-Validation with a Reference Lab/Method | A designated "gold standard" laboratory or a well-established, official compendial method is used as the benchmark against which a new method or laboratory is compared. | Qualifying a new in-house method against a pharmacopoeial standard or verifying the performance of a contract research organization (CRO). | Provides a clear, authoritative benchmark for performance. Simplifies the comparison framework. | The reference method may not be optimized for the specific product. Access to a qualified reference lab may be limited. |
Experimental Protocol: Inter-Laboratory Cross-Validation
This section provides a detailed, step-by-step protocol for the most common and rigorous approach: a two-laboratory cross-validation for an HPLC impurity profiling method.
Objective: To demonstrate that Laboratory B (Receiving Unit) can produce results that are equivalent to those generated by Laboratory A (Originating Unit) using the same validated HPLC method for impurity analysis.
4.1. Pre-Execution Phase: The Foundation of Success
-
Form a Joint Team: Designate leads from both labs to oversee the process.[9]
-
Develop a Master Protocol: A single, comprehensive protocol is non-negotiable. It must be co-authored and formally approved by both sites.[9][21] This protocol must define:
-
Objective, scope, and responsibilities.[21]
-
Detailed analytical procedure (SOP).
-
Specifications for all materials, reagents, and HPLC columns (same lot/batch where possible).
-
Instrument requirements and calibration status.[16]
-
A single, homogeneous batch of drug substance/product to be tested.
-
Sample preparation, handling, storage, and shipping conditions.[9]
-
System Suitability Test (SST) criteria.
-
The exact experimental design (number of samples, replicates, etc.).
-
Pre-defined acceptance criteria for all comparisons.[27]
-
A plan for statistical analysis.[28]
-
-
Analyst Training: The analyst(s) at the receiving site must be thoroughly trained on the method by the originating site. This training must be documented.[9]
4.2. Execution Phase: A Harmonized Workflow
The following workflow should be executed concurrently or within a predefined timeframe by both laboratories to minimize sample stability concerns.
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A Comparative Guide to the Inotropic Effects of Dobutamine and Its Pharmacological Predecessors
For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, a nuanced understanding of inotropic agents is paramount. This guide provides an in-depth, objective comparison of the inotropic effects of dobutamine and its key pharmacological relatives, dopamine and isoproterenol. By examining their mechanisms of action, hemodynamic consequences, and the experimental methodologies used for their evaluation, this document serves as a critical resource for preclinical and clinical research.
Introduction to Inotropy and Its Modulation
Inotropy, or myocardial contractility, is a fundamental determinant of cardiac output and, consequently, systemic circulation.[1] Positive inotropes are therapeutic agents that enhance the force of myocardial contraction, playing a crucial role in the management of acute heart failure and cardiogenic shock.[2] Conversely, negative inotropes weaken contractility. The development of inotropic drugs has been a journey of refining selectivity to maximize therapeutic benefit while minimizing adverse effects. This guide focuses on dobutamine, a synthetic catecholamine, and compares it with its metabolic precursor, dopamine, and its chemical predecessor, isoproterenol, from which it was originally synthesized.[3]
Dobutamine: A Selective Inotrope
Dobutamine is a direct-acting sympathomimetic agent with a primary affinity for β1-adrenergic receptors in cardiac myocytes.[2][4] It is administered as a racemic mixture of (+) and (-) isomers, each contributing to its unique pharmacological profile. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[5] This combination results in a strong positive inotropic effect with relatively mild chronotropic (heart rate) and peripheral vascular effects.[6][7]
Mechanism of Action
Dobutamine's primary mechanism involves the stimulation of β1-adrenergic receptors on the surface of cardiac muscle cells. This activation triggers a cascade of intracellular events, as depicted in the signaling pathway below.
The binding of dobutamine to the β1-receptor activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[8] cAMP then activates protein kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban on the sarcoplasmic reticulum. This leads to an increased influx of calcium into the cell and enhanced release of calcium from the sarcoplasmic reticulum, respectively, resulting in a more forceful myocardial contraction.
Comparative Analysis: Dobutamine vs. Its Precursors
While dobutamine offers relative selectivity for inotropic effects, its pharmacological predecessors, dopamine and isoproterenol, exhibit broader receptor activity, leading to different hemodynamic profiles.
Dopamine: The Dose-Dependent Precursor
Dopamine is the immediate metabolic precursor to norepinephrine and epinephrine and exerts its effects in a dose-dependent manner by stimulating dopaminergic, β1-adrenergic, and α1-adrenergic receptors.[9][10]
-
Low Dose (1-5 mcg/kg/min): Primarily stimulates D1 receptors in the renal, mesenteric, and coronary vasculature, leading to vasodilation.[9][11]
-
Intermediate Dose (5-10 mcg/kg/min): Stimulates β1-adrenergic receptors, increasing myocardial contractility and heart rate.[9][11]
-
High Dose (>10 mcg/kg/min): Predominantly stimulates α1-adrenergic receptors, causing peripheral vasoconstriction and an increase in systemic vascular resistance.[9][11]
Isoproterenol: The Non-Selective Beta-Agonist
Isoproterenol is a potent, non-selective β-adrenergic agonist, stimulating both β1 and β2 receptors.[12] This lack of selectivity results in strong positive inotropic and chronotropic effects (β1) but also significant peripheral vasodilation (β2), which can lead to a decrease in blood pressure.[12][13]
Head-to-Head Comparison: Hemodynamic Effects
The distinct receptor profiles of dobutamine, dopamine, and isoproterenol translate into notable differences in their hemodynamic effects. The following table summarizes key findings from comparative studies.
| Hemodynamic Parameter | Dobutamine | Dopamine (Intermediate Dose) | Isoproterenol |
| Inotropy (Contractility) | Strong increase [6][13] | Moderate increase[5][6] | Strong increase [5][13] |
| Chronotropy (Heart Rate) | Mild to moderate increase[6][13][14] | Moderate to significant increase[5][6] | Significant increase [5][14][15] |
| Cardiac Output | Significant increase [6][16][17] | Moderate increase[6][18] | Significant increase [13][19] |
| Stroke Volume | Significant increase [5][8] | Variable, may not increase significantly[8] | Variable, may not increase due to tachycardia[20] |
| Systemic Vascular Resistance | Mild decrease or no change[8][13] | Variable, can increase at higher end of dose range[11] | Significant decrease [13][16] |
| Mean Arterial Pressure | Generally unchanged or slight decrease[6][13][21] | Can increase[6][15] | Can decrease[13][15] |
| Pulmonary Vascular Resistance | Mild decrease | Can increase | Mild decrease |
| Myocardial Oxygen Consumption | Increased | Increased, potentially more than dobutamine[6] | Significantly increased |
This table represents a synthesis of findings from multiple studies, and individual patient responses may vary.
Experimental Protocols for Assessing Inotropy
The evaluation of inotropic effects is a cornerstone of cardiovascular research. The following are standardized protocols for assessing inotropy in both ex vivo and in vitro models.
Langendorff Isolated Perfused Heart Preparation
This ex vivo model allows for the study of cardiac function independent of systemic neuronal and hormonal influences.[22][23]
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and administer an anticoagulant such as heparin.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold perfusion buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Retrograde Perfusion: Initiate retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[22][24] The perfusate is delivered into the aorta, which closes the aortic valve and forces the solution into the coronary arteries.
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractions.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Baseline Measurement: Record baseline parameters, including Left Ventricular Developed Pressure (LVDP), the maximal rate of pressure increase and decrease (±dP/dt), and heart rate.
-
Drug Administration: Introduce the test compound into the perfusate at increasing concentrations to establish a dose-response relationship.
-
Data Acquisition: Continuously record hemodynamic parameters throughout the experiment.
-
Washout: Perfuse with drug-free buffer to assess the reversibility of the drug's effects.
Inotropy Assessment in Isolated Cardiomyocytes
This in vitro model allows for the direct measurement of the effects of compounds on the contractility of individual heart cells.[25][26]
Step-by-Step Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult animal heart (e.g., mouse, rat) using enzymatic digestion.[25]
-
Cell Culture: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Loading with Indicators: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to measure intracellular calcium transients and/or use video-based edge detection to measure cell shortening.[25][26]
-
Perfusion and Stimulation: Place the coverslip in a perfusion chamber on the stage of an inverted microscope. Superfuse the cells with a physiological buffer and electrically stimulate them at a constant frequency (e.g., 1 Hz).
-
Baseline Recording: Record baseline cell shortening (sarcomere length changes) and/or calcium transients.
-
Compound Application: Apply the test compound to the perfusion buffer and record the changes in contractility and calcium handling.
-
Data Analysis: Quantify parameters such as the amplitude and duration of cell shortening and calcium transients.
Conclusion
The evolution from the non-selective β-agonist isoproterenol to the more targeted inotropic effects of dobutamine represents a significant advancement in cardiovascular pharmacology. While dopamine remains a valuable agent due to its dose-dependent effects, dobutamine's ability to increase contractility with less pronounced effects on heart rate and blood pressure often makes it a preferred choice in specific clinical scenarios.[6][7] For researchers in drug development, a thorough understanding of the distinct pharmacological profiles of these agents, coupled with robust experimental methodologies, is essential for the discovery and evaluation of the next generation of inotropic therapies.
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Navigating the Labyrinth: A Comparative Guide to the Validation of Methods for Genotoxic Impurity Detection
In the landscape of pharmaceutical development, ensuring the safety and purity of drug substances is paramount. Among the most critical challenges is the detection and control of genotoxic impurities (GTIs), compounds that can damage DNA and potentially cause cancer, even at trace levels.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the assessment and control of these impurities.[1][3][4][5] This guide provides a comprehensive comparison of methodologies for the validation of analytical techniques used to detect GTIs, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in this critical task.
The Regulatory Imperative: A Foundation Built on Safety
The cornerstone of GTI control is the ICH M7 guideline, which provides a framework for the identification, categorization, qualification, and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3][5][6] This guideline, adopted by major regulatory agencies, introduces the concept of the Threshold of Toxicological Concern (TTC), a value representing an acceptable intake of a genotoxic impurity with a negligible cancer risk.[7][8][9] For most pharmaceuticals, the TTC is set at 1.5 µ g/day for lifetime exposure.[2][7][10] This necessitates the development of highly sensitive and specific analytical methods capable of detecting GTIs at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API).[11]
The regulatory landscape mandates a risk-based approach to managing GTIs.[2][10] This begins with an in silico assessment of potential impurities using (Quantitative) Structure-Activity Relationship [(Q)SAR] models to predict mutagenicity.[12][13][14] If a potential risk is identified, further toxicological assessment, such as the bacterial reverse mutation assay (Ames test), is required.[15][16] When a GTI is confirmed or highly suspected, a validated analytical method for its control is essential.
Core Validation Parameters: The Pillars of a Defensible Method
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. For GTI analysis, this means demonstrating the ability to reliably detect and quantify the impurity at the required low levels in the presence of the API and other potential matrix components. The key validation parameters, as outlined in ICH Q2(R1), are detailed below, with specific considerations for GTI analysis.
| Validation Parameter | Objective for Genotoxic Impurity Analysis | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the analytical method can unequivocally assess the GTI in the presence of the API, its degradation products, and other impurities. | No interference from the matrix at the retention time of the GTI. The method should be able to separate the GTI from other components. |
| Limit of Detection (LOD) | The lowest amount of the GTI that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1.[17][18] |
| Limit of Quantitation (LOQ) | The lowest amount of the GTI that can be quantitatively determined with suitable precision and accuracy.[18] | Typically determined at a signal-to-noise ratio of 10:1.[17][18] The LOQ must be at or below the control threshold (e.g., the TTC). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the GTI within a given range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the GTI that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | From the LOQ to at least 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically assessed by spike-recovery studies at multiple concentration levels (e.g., LOQ, 100%, and 150% of the specification). Recoveries are generally expected to be within 80-120%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤ 15% at the LOQ and ≤ 10% at higher concentrations. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Assessed by making small changes to parameters such as mobile phase composition, pH, column temperature, and flow rate. The results should remain within the established acceptance criteria. |
Comparative Analysis of Analytical Techniques
The choice of analytical technique for GTI analysis is driven by the physicochemical properties of the impurity and the required sensitivity.[19] The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for the analysis of volatile and semi-volatile organic compounds.[10][20] The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Strengths:
-
High Sensitivity: Especially when using techniques like headspace sampling for volatile impurities, GC-MS can achieve very low detection limits.[19]
-
Excellent Selectivity: The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in analyte identification.
-
Mature Technology: GC-MS is a well-established and robust technique with extensive libraries for compound identification.
Limitations:
-
Limited to Volatile and Thermally Stable Compounds: Non-volatile or thermally labile GTIs cannot be analyzed by GC-MS without derivatization.
-
Matrix Effects: High concentrations of the API can sometimes interfere with the analysis, although techniques like headspace sampling can mitigate this.[21]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS is a powerful technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally unstable.[10][20] The sample is dissolved in a liquid mobile phase and separated on a column packed with a stationary phase. The separated components are then introduced into a mass spectrometer for detection and quantification.
Strengths:
-
Broad Applicability: Suitable for a wide range of polar, non-polar, volatile, and non-volatile compounds.[10]
-
High Sensitivity and Selectivity: Techniques like tandem mass spectrometry (LC-MS/MS) offer exceptional sensitivity and specificity, allowing for the detection of GTIs at ultra-trace levels.[20][22]
-
Versatility: A variety of ionization sources (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and mass analyzers (e.g., Triple Quadrupole, Time-of-Flight) can be used to optimize the method for a specific GTI.
Limitations:
-
Matrix Effects: Ion suppression or enhancement from the API and other matrix components can be a significant challenge, requiring careful sample preparation and method development.[21]
-
Complexity: LC-MS systems can be more complex to operate and maintain than GC-MS systems.
Comparison Summary
| Feature | GC-MS | LC-MS |
| Analyte Type | Volatile, thermally stable | Wide range, including non-volatile and thermally labile |
| Sensitivity | High, especially with headspace | Very high, particularly with MS/MS |
| Selectivity | Excellent | Excellent |
| Matrix Effects | Can be an issue, but headspace helps | A significant consideration requiring careful method development |
| Derivatization | May be required for non-volatile compounds | Generally not required |
| Typical GTIs | Residual solvents, nitrosamines, alkyl halides[10][23] | Aromatic amines, sulfonate esters, polar compounds[19] |
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for GTI detection.
Figure 1: General workflow for the validation of a GTI analytical method.
Step-by-Step Protocol: Validation of an LC-MS/MS Method for a Hypothetical Genotoxic Impurity
This protocol outlines the validation of a method for the detection of "GTI-X" in "API-Y". Assume GTI-X is a non-volatile, polar compound.
1. Objective: To validate a sensitive and specific LC-MS/MS method for the quantification of GTI-X in API-Y at a control limit of 1 ppm (relative to the API).
2. Materials and Reagents:
-
Reference standards of GTI-X and API-Y
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
High-purity formic acid or ammonium acetate
-
Validated LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Appropriate HPLC column (e.g., C18)
3. Chromatographic and Mass Spectrometric Conditions (Optimized):
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transition (MRM): Precursor ion > Product ion (determined during method development)
4. Validation Experiments:
a. Specificity:
-
Prepare and inject a blank (diluent), a solution of API-Y (at the working concentration), a solution of GTI-X standard, and a spiked sample (API-Y spiked with GTI-X).
-
Causality: This experiment is crucial to ensure that the API or other impurities do not produce a signal at the same retention time and mass transition as GTI-X, which would lead to a false positive result.
-
Acceptance Criteria: No interfering peak at the retention time of GTI-X in the blank and API-Y samples.
b. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Prepare a series of dilute solutions of GTI-X.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.[17][18]
-
Inject each solution multiple times (n=6) to confirm repeatability.
-
Causality: Establishing the LOD and LOQ is fundamental to demonstrating that the method has sufficient sensitivity to detect the GTI at and below the required control limit.
c. Linearity and Range:
-
Prepare a series of at least five calibration standards of GTI-X, ranging from the LOQ to 150% of the specification limit (e.g., 0.5 ppm to 1.5 ppm).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Causality: Linearity demonstrates a proportional relationship between the instrument response and the concentration of the GTI, which is essential for accurate quantification.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
d. Accuracy:
-
Prepare samples of API-Y spiked with GTI-X at three concentration levels (e.g., LOQ, 100% of specification, and 150% of specification).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery for each sample.
-
Causality: This experiment verifies the closeness of the measured value to the true value, ensuring that the method is not subject to systematic errors.
-
Acceptance Criteria: Mean recovery between 80% and 120%.
e. Precision:
-
Repeatability: Analyze six replicate samples of API-Y spiked with GTI-X at 100% of the specification level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
Causality: Precision demonstrates the method's ability to produce consistent results, which is critical for reliable monitoring.
-
Acceptance Criteria: RSD ≤ 15%.
f. Robustness:
-
Deliberately vary key method parameters one at a time (e.g., column temperature ± 2 °C, mobile phase pH ± 0.1, flow rate ± 5%).
-
Analyze a spiked sample under each modified condition.
-
Causality: This experiment assesses the method's reliability during normal use, where minor variations in operating conditions are expected.
-
Acceptance Criteria: The results should not be significantly affected by the variations.
Decision Tree for Analytical Method Selection
The following diagram provides a decision-making framework for selecting the appropriate analytical technique for GTI analysis.
Figure 2: Decision tree for selecting a GTI analytical method.
Conclusion
The validation of analytical methods for the detection of genotoxic impurities is a scientifically rigorous and regulatory-driven process that is fundamental to ensuring patient safety. A thorough understanding of the regulatory guidelines, the principles of method validation, and the strengths and limitations of different analytical techniques is essential for success. By following a systematic approach, as outlined in this guide, and by meticulously documenting all validation activities, pharmaceutical scientists can develop robust and defensible methods that meet the stringent requirements for GTI control. The choice between GC-MS and LC-MS should be based on a careful evaluation of the analyte's properties and the required sensitivity, with the ultimate goal of implementing a method that is fit for its intended purpose: to safeguard public health.
References
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- Ames Test | Cyprotex ADME-Tox Solutions - Evotec.
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- Ames Test - Charles River Labor
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- Ames Mutagenicity Testing - Safe Product Testing - CPT Labs.
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- Genotoxic impurities in pharmaceutical products.
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA).
- Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews.
- Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
- Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed.
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring - Waters Corpor
- In Silico Mutagenicity and Toxicology Predictions - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF.
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- Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Str
- Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.
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- Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals - N
- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Trimethoxy Dobutamine Hydrochloride
Understanding the Hazard Profile: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for Trimethoxy Dobutamine Hydrochloride, we will extrapolate from the known hazards of Dobutamine Hydrochloride. Dobutamine Hydrochloride is classified as harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[1] Therefore, it is imperative to treat this compound as a hazardous chemical with potential cytotoxic properties.[2][3][4]
Core Principles for Handling:
-
Minimize Exposure: All handling should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of dust or aerosols.[5]
-
Utilize Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable. This includes, but is not limited to, a lab coat, safety goggles with side shields, and nitrile gloves.[6]
-
Prevent Contamination: Avoid contact with skin and eyes. After handling, wash hands thoroughly.[1]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must adhere to a strict protocol to ensure safety and regulatory compliance. This workflow is designed to guide laboratory personnel through the process from initial waste generation to final pickup by a certified disposal service.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Segregation and Containerization
-
Identify Waste Streams: Categorize waste into the following streams:
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, centrifuge tubes).
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Contaminated needles and syringes.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE.
-
-
Select Appropriate Containers: Use dedicated, properly labeled containers for each waste stream. Hazardous pharmaceutical waste is typically collected in black containers.[7] Non-hazardous pharmaceutical waste is often collected in blue containers.[7]
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Black, leak-proof container with a secure lid. | "Hazardous Pharmaceutical Waste," "Toxic," Chemical Name: "this compound" |
| Liquid Waste | Black, leak-proof, and chemically resistant container. | "Hazardous Pharmaceutical Waste," "Toxic," Chemical Name: "this compound Solution" |
| Sharps | Puncture-resistant sharps container. | "Hazardous Pharmaceutical Sharps," "Biohazard" (if applicable) |
| PPE | Labeled bag for hazardous waste. | "Contaminated PPE," "Hazardous Waste" |
-
Accumulate Waste Safely:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[8]
-
Ensure containers are kept closed except when adding waste.
-
Do not mix incompatible waste streams.
-
Spill and Emergency Procedures
Accidents can happen, and preparedness is key. In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
Protocol for Small Spills (less than 5 grams)
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill: Cover the spill with an absorbent material suitable for chemical spills.
-
Clean the Area: Carefully collect the absorbent material and spilled substance using a scoop and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and then rinse with water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Protocol for Large Spills (more than 5 grams)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to prevent the spread of contamination.
-
Notify EHS: Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do Not Attempt to Clean: Allow trained emergency personnel to handle the cleanup of large spills.
Regulatory Framework: Adherence to EPA and OSHA Guidelines
The disposal of this compound falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, governs the management of hazardous waste from "cradle to grave."[9] This includes generation, transportation, treatment, storage, and disposal. Your institution's EHS department will be well-versed in these regulations.
-
OSHA's Hazard Communication Standard: This standard requires that employers inform employees about the chemical hazards in the workplace. While a specific SDS for this compound is unavailable, providing information on the hazards of Dobutamine Hydrochloride is a prudent measure.
The Final Step: Partnering with a Licensed Disposal Vendor
The ultimate disposal of this compound must be carried out by a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with federal and state regulations.
Key Considerations When Selecting a Vendor:
-
Licensing and Permits: Ensure the vendor is fully licensed to transport, treat, and dispose of hazardous pharmaceutical waste.
-
Treatment Methods: Inquire about their disposal methods. Incineration is the preferred method for many pharmaceutical wastes as it ensures complete destruction.[10]
-
Documentation: The vendor should provide a hazardous waste manifest, a document that tracks the waste from your facility to its final destination.[11] Retain this document for your records.
By adhering to these comprehensive procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Matthews Environmental Solutions. (n.d.). Pharmaceutical Waste.
- OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.
- Ovid. (n.d.). Update on pharmaceutical waste disposal... : American Journal of Health-System Pharmacy.
- MWP. (2025, October 30). How to Dispose of Hazardous Pharmaceutical Waste.
- Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
- Unit444. (2025, December 25). Hazardous Pharmaceutical Waste Disposal.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- CymitQuimica. (2010, December 20). SAFETY DATA SHEET.
- EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Amazon S3. (n.d.). Safety Data Sheet.
- EPA. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
